Sodium acetylide
Description
Properties
IUPAC Name |
sodium;ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDZETWZUCDYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910044 | |
| Record name | Sodium ethyn-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | Sodium acetylide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1066-26-8 | |
| Record name | Sodium acetylide (Na(C2H)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium acetylide (Na(C2H)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ethyn-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium acetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Historical Discovery and Synthesis of Sodium Acetylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC₂H) is a pivotal reagent in organic chemistry, serving as a potent nucleophile and a primary source of the ethynyl functional group. Its significance lies in its ability to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the historical discovery of this compound and a comprehensive overview of its synthesis methodologies, complete with detailed experimental protocols and comparative data.
Historical Perspective: From Acetylene to its Sodiated Derivative
The journey to the synthesis and utilization of this compound is intrinsically linked to the discovery of its parent compound, acetylene.
The Discovery of Acetylene
In 1836, the Irish chemist Edmund Davy , a cousin of the renowned Sir Humphry Davy, made an accidental yet profound discovery while attempting to produce potassium metal. By heating potassium carbonate with carbon at high temperatures, he produced a residue, now known as potassium carbide (K₂C₂). He observed that this substance reacted vigorously with water to liberate a new gas with remarkable illuminating properties. Davy recognized this as a "new carburet of hydrogen."
For several decades, this discovery remained a scientific curiosity. It wasn't until 1860 that the French chemist Marcellin Berthelot independently rediscovered the gas, synthesized it through various methods, including passing organic vapors through a red-hot tube, and formally named it "acétylène." A pivotal moment in the history of acetylene came in 1862 when Friedrich Wöhler discovered that calcium carbide (CaC₂) reacts with water to produce acetylene. This method would later become the cornerstone of industrial acetylene production.
The Emergence of this compound
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its preparation became a logical extension of the study of acetylene's acidic properties. By the early 20th century, the reaction of sodium metal with acetylene in a suitable solvent was a known and practiced method. A 1940 patent by Richard Vogt refers to the preparation of this compound in liquid ammonia as a process that "numerous investigators have prepared," indicating that the method was well-established by that time. The work of chemists like Henri Moissan at the turn of the 20th century, particularly with his development of the electric arc furnace, greatly advanced the field of carbide chemistry and the large-scale production of calcium carbide, which in turn made acetylene more accessible for chemical reactions.
The most significant and widely adopted method for the laboratory-scale synthesis of this compound involves the use of liquid ammonia as a solvent, a technique refined over many years.
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound can be broadly categorized into two main approaches: direct metallation of acetylene with sodium metal in a solvent, and deprotonation of acetylene using a strong sodium-containing base.
Direct Reaction of Sodium Metal with Acetylene
This is the most common approach, where sodium metal reacts directly with acetylene gas. The choice of solvent is critical to the success of the reaction.
This is the classical and most frequently used laboratory method for preparing this compound. The low temperature of liquid ammonia (-33 °C) helps to control the exothermic reaction and minimizes the formation of byproducts.
Reaction: 2Na + 2HC≡CH --(liq. NH₃)--> 2NaC≡CH + H₂
A key aspect of this method is the initial formation of sodium amide (NaNH₂) in situ, which then reacts with acetylene. Often, a catalytic amount of an iron(III) salt is used to facilitate the formation of sodium amide.
Experimental Protocol: Synthesis of this compound in Liquid Ammonia
This protocol is adapted from the well-established procedures found in organic synthesis literature.
Materials:
-
Anhydrous liquid ammonia
-
Sodium metal, clean and dry
-
Acetylene gas, purified
-
Iron(III) nitrate nonahydrate (catalyst)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser.
Procedure:
-
Assemble the reaction apparatus and ensure it is moisture-free.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 500 mL of anhydrous liquid ammonia into the flask.
-
Add a small crystal of iron(III) nitrate nonahydrate (approx. 0.5 g) to the liquid ammonia.
-
While stirring, carefully add small, freshly cut pieces of sodium metal (23 g, 1 mole) to the liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue (dissolved sodium) to a gray suspension.
-
Once the sodium amide formation is complete, bubble purified acetylene gas through the stirred suspension.
-
The reaction is complete when the gray color of the sodium amide suspension is discharged, and a whitish precipitate of this compound is formed. This typically takes 1-2 hours.
-
The resulting suspension of this compound in liquid ammonia can be used directly for subsequent reactions.
An alternative to the liquid ammonia method is the reaction of finely dispersed sodium with acetylene in a high-boiling inert organic solvent, such as xylene or mineral oil. This method avoids the need for cryogenic conditions but requires careful temperature control.
Reaction: 2Na + 2HC≡CH --(xylene, ~110°C)--> 2NaC≡CH + H₂
A patent from 1957 describes an improved process for this method, highlighting a critical upper temperature limit of approximately 110 °C for optimal yield.[1] Above this temperature, the yield of this compound decreases significantly due to side reactions.
Experimental Protocol: Synthesis of this compound in Xylene
This protocol is based on descriptions from the patent literature.
Materials:
-
Sodium metal
-
Anhydrous xylene
-
Purified acetylene gas
-
A reaction vessel equipped with a high-speed stirrer (homogenizer), a gas inlet, a condenser, and a heating mantle.
Procedure:
-
Charge the reaction vessel with anhydrous xylene and sodium metal.
-
Heat the mixture to above the melting point of sodium (97.8 °C) and use the high-speed stirrer to create a fine dispersion of molten sodium in the xylene.
-
Cool the dispersion to the desired reaction temperature (typically below 110 °C) while maintaining vigorous stirring to keep the sodium finely divided.
-
Introduce a stream of purified acetylene gas into the sodium dispersion.
-
The reaction is monitored by the uptake of acetylene and the evolution of hydrogen gas.
-
Upon completion, the resulting slurry of this compound in xylene can be used for further reactions.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Synthesis in Liquid Ammonia | Synthesis in Inert Organic Solvent (Xylene) |
| Reaction Temperature | -33 °C (boiling point of ammonia) | Typically below 110 °C |
| Pressure | Atmospheric | Atmospheric |
| Solvent | Liquid Ammonia | Xylene, Mineral Oil, or other high-boiling inert liquids |
| Key Reagents | Sodium, Acetylene, Iron(III) salt (catalyst) | Sodium, Acetylene |
| Advantages | High purity of product, well-established, good for lab scale | Avoids cryogenic conditions, suitable for larger scale |
| Disadvantages | Requires handling of liquid ammonia, cryogenic setup | Requires high-speed stirring, careful temperature control |
| Typical Yield | Generally high, often used in situ for quantitative reactions | Can be quantitative based on sodium conversion[1] |
Mandatory Visualizations
Logical Workflow for this compound Synthesis
Caption: Logical workflow for the two primary methods of this compound synthesis.
Signaling Pathway: The Favorskii Reaction
The Favorskii reaction is a classic and highly important application of this compound, illustrating its role as a potent nucleophile.
Caption: Simplified signaling pathway of the Favorskii reaction using this compound.
Conclusion
The discovery and synthesis of this compound represent a significant milestone in the history of organic chemistry. From Edmund Davy's initial discovery of acetylene to the development of robust synthesis methods, our ability to harness the reactivity of the acetylide ion has opened up vast possibilities in chemical synthesis. The methodologies detailed in this guide, particularly the synthesis in liquid ammonia and inert organic solvents, remain the foundational techniques for producing this indispensable reagent. For researchers in drug development and other scientific fields, a thorough understanding of these historical and practical aspects of this compound is essential for its effective and safe application in the creation of novel and complex molecules.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium Acetylide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sodium acetylide (HC≡CNa) is a highly reactive organosodium compound that serves as a potent nucleophile and a strong base in organic synthesis.[1][2] Its utility in forming carbon-carbon bonds makes it a valuable reagent in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety considerations for its handling and use.
Physical Properties
This compound is typically encountered as a white to pale yellow or grayish-white solid.[1][3] It is often supplied as a slurry or suspension in solvents like xylene or mineral oil.[4][5] The solid is sensitive to both air and moisture and is known to react violently with water.[1][3][6] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂HNa | [1][7] |
| Molecular Weight | 48.02 g/mol | [4][7] |
| Appearance | White to pale yellow, or grayish-white solid; often a slurry or suspension.[1][3][5][8] | [1][3][5][8] |
| Density | 0.865 g/cm³ (for the dispersion) | [8][9] |
| Melting Point | Not applicable (decomposes) | [8][10] |
| Boiling Point | Not applicable (decomposes) | [8] |
| Solubility | Highly soluble and reactive with water.[1] Soluble in liquid ammonia.[11] | [1][11] |
| Flash Point | 29 °C (84.2 °F) for a xylene dispersion | [5][6] |
Spectroscopic Properties
Spectroscopic analysis of this compound provides insight into its structure and bonding. Neutron diffraction studies have been crucial in determining its solid-state structure.
| Spectroscopic Data | Observation | Source |
| Infrared (IR) Spectroscopy | The vibrations of the ≡C-H and C≡C groups are shifted by 50–100 cm⁻¹ to longer wavelengths compared to acetylene.[12] | [12] |
| Nuclear Magnetic Resonance (NMR) | While specific NMR data for this compound is not readily available in the provided results, 23Na NMR is a general technique used to study sodium-containing compounds, where the chemical shift and line width provide information about the sodium ion's environment.[13][14] | [13][14] |
| Crystal Structure (Neutron Diffraction) | Neutron diffraction has revealed a tetragonal crystal system for monothis compound.[15][16] The C≡C bond length is approximately 1.27 Å (127 pm), which is longer than the 120.4 pm bond in acetylene, and an Na-C bond is present.[15][16] | [15][16] |
Chemical Properties and Reactivity
This compound is a powerful reagent in organic chemistry due to the nucleophilicity of the acetylide anion.[15] It is a strong base capable of deprotonating various acidic compounds.[1]
3.1 Reaction with Water this compound reacts vigorously, and often violently, with water to produce acetylene gas and sodium hydroxide.[1][11][16] This reaction is highly exothermic and the acetylene gas produced is flammable.[5]
HC≡CNa + H₂O → HC≡CH + NaOH
3.2 Reaction with Alkyl Halides: SN2 Alkylation A cornerstone of its application in synthesis is the reaction of this compound with primary alkyl halides.[17][18] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the acetylide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[17][19] This process is highly effective for forming new carbon-carbon bonds and extending carbon chains.[15][17]
With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion often leads to E2 elimination as a competing and sometimes major pathway.[17]
Experimental Protocols
4.1 Synthesis of this compound in Liquid Ammonia This is a common laboratory method for preparing this compound for immediate use in subsequent reactions.[20][21]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Dry ice/acetone condenser
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Acetylene gas (purified)
-
Ferric nitrate (hydrated, as a catalyst)[20]
Protocol:
-
Assemble the three-necked flask with the mechanical stirrer, gas inlet, and dry ice condenser in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 1 liter of anhydrous liquid ammonia into the flask.[20]
-
Add a catalytic amount (e.g., 0.2 g) of finely powdered hydrated ferric nitrate.[20]
-
While stirring, introduce small, clean pieces of sodium metal (e.g., 23 g total) into the liquid ammonia.[20][21] The formation of sodium amide (NaNH₂) is indicated by a color change from deep blue to a pale gray suspension.[20]
-
Once the sodium amide suspension is formed, bubble purified acetylene gas through the stirred mixture at a controlled rate (e.g., 2-3 liters per minute).[20]
-
Continue the acetylene addition until the reaction mixture turns uniformly black, indicating the complete conversion to this compound.[20] This typically takes about one hour.[20] The resulting solution is then ready for use.
4.2 General Protocol for Alkylation of Acetylide This protocol outlines the use of the freshly prepared this compound in an SN2 reaction.
Protocol:
-
To the stirred suspension of this compound in liquid ammonia from the previous step, slowly add the primary alkyl halide (e.g., 1-bromobutane) dropwise, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours to ensure the reaction goes to completion.[21]
-
The reaction is then quenched by the slow, careful addition of a proton source, such as ammonium chloride, to neutralize any remaining acetylide or amide.[21]
-
The ammonia is allowed to evaporate, and the product is worked up through extraction and purification.
Safety and Handling
This compound is a hazardous material that requires careful handling.[1]
-
Reactivity: It reacts violently with water, acids, and oxidizing agents.[1][6] Contact with water liberates highly flammable acetylene gas.[1][5]
-
Flammability: The dry powder can ignite spontaneously if a large surface area is exposed to air.[1] It is flammable, and its decomposition when heated can emit toxic fumes.[1]
-
Health Hazards: It is harmful if inhaled or in contact with skin and can cause severe skin burns and eye damage.[6][22][23]
-
Handling: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen).[6][24] Use spark-proof tools and explosion-proof equipment.[6] Personal protective equipment, including gloves, safety goggles, and a face shield, is mandatory.[22][24]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] The container must be kept tightly sealed to protect it from moisture and air.[5][24]
Conclusion
This compound is a fundamentally important reagent for the formation of carbon-carbon bonds. Its high reactivity, while demanding careful handling and specific experimental conditions, provides a powerful tool for the synthesis of higher alkynes and other complex organic molecules. A thorough understanding of its physical properties, chemical reactivity, and safe handling protocols is essential for its effective and safe utilization in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1066-26-8 [chemicalbook.com]
- 4. This compound (Na(C2H)) | C2HNa | CID 2733336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wileyco.com [wileyco.com]
- 6. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 7. 1066-26-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound [chembk.com]
- 10. Cas 1066-26-8,this compound | lookchem [lookchem.com]
- 11. Acetylide - Wikipedia [en.wikipedia.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. (23Na) Sodium NMR [chem.ch.huji.ac.il]
- 14. scilit.com [scilit.com]
- 15. This compound | 1066-26-8 | Benchchem [benchchem.com]
- 16. Monothis compound - Wikipedia [en.wikipedia.org]
- 17. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mono this compound reacts with an alkyl halide to class 12 chemistry CBSE [vedantu.com]
- 20. prepchem.com [prepchem.com]
- 21. benchchem.com [benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. Page loading... [wap.guidechem.com]
- 24. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Sodium Acetylide for Researchers and Drug Development Professionals
Introduction
Sodium acetylide (NaC≡CH), a key organosodium compound, serves as a cornerstone in synthetic organic chemistry, particularly in the construction of complex molecular architectures required for drug development and material science. Its utility lies in the nucleophilic character of the acetylide anion, which facilitates the formation of carbon-carbon bonds through reactions with a variety of electrophiles. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in organic synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Identification
This compound is an ionic compound composed of a sodium cation (Na⁺) and an acetylide anion (⁻C≡CH). The acetylide anion features a carbon-carbon triple bond, which is longer (127 pm) than that in acetylene (120.4 pm).[1] The most common form is monothis compound, though a disodium form (Na₂C₂) also exists.
| Identifier | Value |
| CAS Number | 1066-26-8[2][3][4][5][6][7] |
| Molecular Formula | C₂HNa[2][3][4][8] |
| Molecular Weight | 48.02 g/mol [4][8] |
| Synonyms | Monothis compound, Sodium hydrogen acetylide, Sodium ethynide[1][6][9] |
Physicochemical Properties
This compound is a white to pale-yellow or grey solid that is highly reactive, particularly with water.[1][10] It is often supplied as a suspension in solvents like xylene or mineral oil to moderate its reactivity.[8]
| Property | Value |
| Density | 1.352 g/cm³[1] |
| Boiling Point | -22.2°C[11] |
| Flash Point | 29°C (84.2°F)[10] |
| Water Solubility | Reacts violently[11] |
Experimental Protocols
Synthesis of this compound in Liquid Ammonia
This is a common laboratory-scale method for the preparation of this compound.[2][6]
Materials:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dry ice condenser
-
Gas inlet tube
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Acetylene gas (dry)
-
Ferric nitrate (catalyst)
Procedure:
-
Set up the three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube in a well-ventilated fume hood.
-
Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 500 mL of anhydrous liquid ammonia into the flask.[6]
-
Add a small amount of ferric nitrate catalyst to the liquid ammonia.[12]
-
While stirring, introduce a steady stream of dry acetylene gas into the liquid ammonia.
-
Carefully add small, freshly cut pieces of sodium metal (23 g, 1.0 g-atom) to the stirring solution. The deep blue color of the dissolved sodium will disappear as it reacts to form sodium amide, which is then converted to this compound by the acetylene.[2][13]
-
Continue the addition of sodium until the desired concentration is reached. The resulting suspension of this compound is ready for use in subsequent reactions.
Alkylation of this compound: Synthesis of 1-Hexyne
This protocol demonstrates a typical application of this compound in forming a new carbon-carbon bond.
Materials:
-
This compound suspension (prepared as above or commercially sourced)
-
n-Butyl bromide
-
Xylene
-
Dimethylformamide (DMF)
-
Reaction flask with stirrer and dropping funnel
Procedure:
-
In a reaction flask, prepare a slurry of this compound in a mixture of xylene and dimethylformamide (35-45% by volume).[3]
-
Add a few drops of n-butyl bromide to the slurry to initiate the reaction. The characteristic odor of 1-hexyne will become detectable.[3]
-
Slowly add the remaining n-butyl bromide to the reaction mixture, maintaining the temperature as needed.
-
After the addition is complete, continue to stir the mixture until the reaction is complete.
-
The reaction mixture can then be worked up by quenching with water, followed by extraction and purification of the 1-hexyne product.[4]
Synthetic Applications in Drug Development
This compound is a vital reagent for introducing the ethynyl group into molecules, a common structural motif in many pharmaceuticals. The terminal alkyne can be further elaborated, making it a versatile building block. Its primary role is in nucleophilic substitution and addition reactions.
-
Nucleophilic Substitution (SN2 Reactions): The acetylide anion is a potent nucleophile that readily reacts with primary alkyl halides to form internal alkynes. This reaction is fundamental for extending carbon chains.[12][14]
-
Nucleophilic Addition to Carbonyls: this compound adds to aldehydes and ketones to form propargyl alcohols, which are important intermediates in the synthesis of various pharmaceuticals.[6]
The following diagram illustrates the central role of this compound in the synthesis of alkyne-containing intermediates, which are precursors to more complex drug molecules.
Caption: Synthetic pathways utilizing this compound for drug precursor synthesis.
Safety and Handling
This compound is a highly reactive and potentially hazardous material.
-
It reacts violently with water, releasing flammable acetylene gas.[10]
-
It is a severe explosion risk when shocked or heated.[15]
-
It is corrosive and can cause burns to the skin and eyes.[8][10]
Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and take appropriate safety precautions, including the use of personal protective equipment.[10]
This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly in the pharmaceutical industry. Its ability to facilitate the formation of carbon-carbon bonds provides a direct and efficient route to complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory and in the development of new therapeutic agents.
References
- 1. Monothis compound - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 8. This compound (Na(C2H)) | C2HNa | CID 2733336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 11. This compound [chembk.com]
- 12. This compound | 1066-26-8 | Benchchem [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | 1066-26-8 [chemicalbook.com]
Solubility of Sodium Acetylide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC≡CH) is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through alkynylation reactions. Its utility in pharmaceutical and materials science is well-established. However, its practical application is often hampered by its challenging physical properties, most notably its limited solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in various organic media, drawing from available literature to offer a resource for optimizing reaction conditions and ensuring safe handling.
Qualitative and Semi-Quantitative Solubility Data
Quantitative solubility data for this compound in organic solvents is scarce in peer-reviewed literature, primarily due to its highly reactive and generally insoluble nature. The compound is typically prepared and used as a suspension or slurry in an inert organic diluent. The information available is largely qualitative, indicating its poor solubility across a range of common solvents.
It is crucial to distinguish between solubility and adsorption. While this compound exhibits low solubility, it can adsorb significant amounts of certain solvents. This interaction is important to consider when handling the "dry" powder, as residual solvent can be present.
| Solvent/Solvent Class | Common Name(s) | Qualitative Solubility | Adsorption Capacity (g solvent / g NaC≡CH) | Notes |
| Aromatic Hydrocarbons | Xylene, Toluene, Mesitylene | Insoluble / Used as a slurry | 2.2 (Xylene) | Commercially available as an 18-20 wt% slurry in xylene and mineral oil.[1][2][3][4] Xylene is noted to be difficult to remove from the solid product. |
| Ethers | Di-n-butyl ether, Dioxane, Tetrahydrofuran (THF) | Insoluble / Used as a slurry | 2.0 (Butyl ether), 1.6 (Dioxane) | These solvents are often used as reaction media. Dioxane and n-butyl ether are more easily removed from the solid product than xylene. |
| Glycol Ethers | Di-n-butyl carbitol | Insoluble / Used as a slurry | Not Reported | Mentioned as a suitable inert medium for synthesis. |
| Aliphatic Hydrocarbons | Kerosene, m-Decane | Insoluble / Used as a slurry | Not Reported | Used as inert media for the preparation of this compound. m-Decane is noted to be more easily removed from the solid. |
| Polar Aprotic Solvents | Liquid Ammonia | Sparingly Soluble / Precipitates | Not Applicable | The most common solvent for the laboratory preparation of this compound. The product precipitates from the solution, especially at lower temperatures.[5] |
| Protic Solvents | Water, Alcohols | Reactive | Not Applicable | Reacts violently with water and other protic solvents.[6][7][8] |
Experimental Protocol: Gravimetric Determination of this compound Solubility in an Inert Organic Solvent
Given the highly reactive nature of this compound, determining its solubility requires stringent anhydrous and anaerobic conditions. The following is a generalized gravimetric protocol that must be adapted with rigorous safety precautions.
Objective: To determine the mass of this compound that dissolves in a given volume of a dry, deoxygenated organic solvent at a specific temperature.
Materials:
-
This compound (dry powder or well-characterized slurry)
-
Anhydrous, deoxygenated organic solvent (e.g., THF, dioxane)
-
Schlenk line or glovebox with an inert atmosphere (e.g., argon, nitrogen)
-
Temperature-controlled bath (e.g., oil bath, cryostat)
-
Fritted glass filter funnel (medium porosity) suitable for inert atmosphere filtration
-
Pre-weighed collection flask
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The entire experiment must be conducted under an inert atmosphere.
-
Solvent Measurement: A precise volume of the anhydrous, deoxygenated solvent is transferred to a reaction flask equipped with a magnetic stir bar.
-
Temperature Equilibration: The flask is placed in the temperature-controlled bath and allowed to equilibrate to the desired temperature.
-
Addition of Solute: A known excess mass of this compound is carefully added to the solvent while stirring. The mixture is sealed to prevent solvent evaporation.
-
Equilibration: The suspension is stirred at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Filtration: The saturated solution is rapidly filtered through the fritted glass funnel into the pre-weighed collection flask, leaving the excess solid behind. This step must be performed quickly and under a positive pressure of inert gas to avoid solvent evaporation and contamination.
-
Solvent Evaporation: The solvent is removed from the collection flask under high vacuum. The flask is then carefully re-weighed.
-
Calculation: The mass of the dissolved this compound is the final mass of the flask minus its initial tare mass. The solubility can then be expressed in g/100 mL or mol/L.
Logical Workflow for Solvent Selection
The choice of an organic solvent (or "diluent") for reactions involving this compound is governed by several factors beyond solubility. The primary considerations are the solvent's inertness and its physical properties that facilitate the reaction and subsequent workup.
Caption: Workflow for selecting an appropriate organic solvent for this compound reactions.
Conclusion
This compound is a fundamentally important reagent whose handling and reactivity are dictated by its poor solubility in most organic solvents. It is best regarded as an insoluble solid that is used as a suspension in inert, anhydrous, and aprotic diluents such as hydrocarbons and ethers. While quantitative solubility data remains elusive, a qualitative understanding of its behavior, including its tendency to adsorb certain solvents, allows for its effective use in synthesis. The selection of an appropriate solvent is a critical parameter that depends on the reaction conditions, with inertness and ease of post-reaction processing being the primary considerations. Rigorous adherence to air- and moisture-free techniques is paramount for any experimental work involving this reactive compound.
References
- 1. wileyco.com [wileyco.com]
- 2. This compound, 18 Wt. % Slurry In Xyl - Yorlab [yorlab.co.uk]
- 3. This compound|lookchem [lookchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. US2200941A - Process for producing this compound - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Monothis compound - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
Theoretical Underpinnings of Sodium Acetylide's Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC₂H) is a potent nucleophile and a strong base, rendering it a versatile and widely utilized reagent in organic synthesis. Its reactivity is fundamental to the construction of complex molecular architectures, particularly in the formation of carbon-carbon bonds, a cornerstone of drug development and materials science. This technical guide provides an in-depth exploration of the theoretical basis of this compound's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Electronic Structure and Bonding: The Source of Reactivity
The reactivity of this compound stems directly from its electronic structure. The acetylide anion ([C≡CH]⁻) possesses a lone pair of electrons on the terminal carbon atom, housed in an sp hybridized orbital. This sp orbital has 50% s-character, which is significantly higher than that of sp² (33.3%) or sp³ (25%) hybridized orbitals. The greater s-character means the electrons are held closer to the carbon nucleus, leading to increased electronegativity and stabilization of the negative charge.[1][2] This inherent stability of the acetylide anion makes the corresponding proton of acetylene remarkably acidic for a hydrocarbon.
The bond between the sodium cation and the acetylide anion is primarily ionic in nature, leading to a highly polarized molecule with a significant concentration of negative charge on the terminal carbon. This charge concentration, coupled with the accessibility of the lone pair, makes this compound an excellent nucleophile and a strong base.
Quantitative Physicochemical Data
To fully comprehend the reactivity of this compound, it is essential to consider its key physicochemical parameters.
Table 1: Structural and Energetic Properties of Acetylene and this compound
| Property | Acetylene (H-C≡C-H) | This compound (Na-C≡C-H) |
| C≡C Bond Length | 120.4 pm[3] | 127 pm[3][4] |
| Na-C Bond Length | - | ~227-230 pm (computationally derived) |
| C-H Bond Dissociation Energy | 132.7 - 133.5 kcal/mol | - |
| pKa of C-H bond | ~25[2] | - |
The elongation of the C≡C bond in this compound compared to acetylene is a direct consequence of the increased electron density in the antibonding π* orbitals of the acetylide anion.
Table 2: Acidity of Hydrocarbons
| Hydrocarbon | Hybridization of C-H bond | pKa |
| Ethane (CH₃-CH₃) | sp³ | ~50 |
| Ethylene (CH₂=CH₂) | sp² | ~44 |
| Acetylene (HC≡CH) | sp | ~25 [2] |
The significantly lower pKa of acetylene highlights the relative stability of its conjugate base, the acetylide anion, and underscores its propensity to form under basic conditions.
Core Reactivity Pathways
This compound primarily participates in two key types of reactions: nucleophilic substitution (SN2) and nucleophilic addition to carbonyl compounds.
Nucleophilic Substitution (SN2) Reactions
As a potent nucleophile, the acetylide anion readily attacks electrophilic carbon centers, displacing a leaving group in a concerted, bimolecular fashion. This reaction is highly valuable for the formation of new carbon-carbon bonds and the extension of carbon chains.
The general workflow for an SN2 reaction involving this compound can be visualized as follows:
A critical factor governing the success of these reactions is the nature of the alkyl halide. Primary alkyl halides are the preferred substrates due to minimal steric hindrance around the electrophilic carbon. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions due to the strong basicity of the acetylide anion.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: In the flask, sodium amide (1.1 equivalents) is suspended in anhydrous liquid ammonia (approx. 50 mL) at -78 °C (dry ice/acetone bath).
-
Acetylide Formation: Phenylacetylene (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure complete formation of sodium phenylacetylide.
-
Alkylation: A primary alkyl halide (e.g., 1-bromobutane, 1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the ammonia is allowed to evaporate. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Nucleophilic Addition to Carbonyls
This compound readily adds to the electrophilic carbon of aldehydes and ketones, forming propargyl alcohols after an acidic workup. This reaction is a powerful tool for creating new stereocenters and introducing the versatile alkyne functionality into a molecule.
The logical flow of this addition reaction is depicted below:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet for acetylene, and a dropping funnel under a nitrogen atmosphere.
-
This compound Generation: Sodium metal (1.1 equivalents) is dissolved in anhydrous liquid ammonia at -78 °C. A stream of dry acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of this compound.
-
Carbonyl Addition: Cyclohexanone (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the this compound suspension.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Workup: Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride. The ammonia is allowed to evaporate, and the mixture is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude propargyl alcohol is purified by flash chromatography.
Thermodynamic and Kinetic Considerations
The reactions of this compound are governed by both thermodynamic and kinetic factors. The formation of the acetylide anion from a terminal alkyne and a strong base like sodium amide is thermodynamically favorable due to the large difference in pKa between the alkyne (pKa ≈ 25) and ammonia (pKa ≈ 38).
Kinetically, the SN2 reaction is sensitive to steric hindrance. The rate of reaction decreases significantly when moving from primary to secondary alkyl halides. While quantitative rate constants for this compound reactions are not extensively tabulated in the literature, the general principles of SN2 kinetics apply. For nucleophilic additions to carbonyls, the reaction is generally fast, and the rate can be influenced by the electrophilicity of the carbonyl carbon. Aldehydes typically react faster than ketones due to less steric hindrance and greater electrophilicity.
Conclusion
The theoretical basis of this compound reactivity is firmly rooted in its electronic structure, particularly the high s-character of the sp-hybridized orbital containing the lone pair of the acetylide anion. This leads to a potent nucleophile and a strong base that readily participates in carbon-carbon bond-forming reactions. A thorough understanding of the principles of nucleophilic substitution and addition, along with careful consideration of substrate scope and reaction conditions, is paramount for the successful application of this versatile reagent in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further research into the precise kinetics of this compound reactions would provide an even deeper understanding and predictive power for synthetic chemists.
References
The Acetylide Anion: A Potent Nucleophile in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acetylide anion, the conjugate base of a terminal alkyne, stands as a cornerstone in the edifice of organic synthesis. Its potent nucleophilicity, coupled with its ability to form new carbon-carbon bonds, renders it an invaluable tool for the construction of complex molecular architectures, from fine chemicals to vital pharmaceuticals. This technical guide provides a comprehensive exploration of the nucleophilic character of the acetylide anion, detailing the fundamental principles governing its reactivity, quantitative data for comparative analysis, and explicit experimental protocols for its application.
Core Principles of Acetylide Anion Nucleophilicity
The efficacy of the acetylide anion as a nucleophile is rooted in the unique electronic structure of the carbon-carbon triple bond. The carbon atoms of an alkyne are sp-hybridized, possessing 50% s-character.[1][2] This high degree of s-character draws the electron density of the C-H bond closer to the carbon nucleus, resulting in a greater polarization of the bond and a more acidic terminal proton compared to alkanes and alkenes.[2]
Upon deprotonation by a strong base, the resulting acetylide anion bears a lone pair of electrons housed in an sp orbital. This orbital's significant s-character leads to the lone pair being held relatively close to the nucleus, which stabilizes the negative charge.[2] However, this localization of electron density also makes the anion a potent nucleophile, readily donating its electron pair to an electrophilic center.
It is crucial to distinguish between the basicity and nucleophilicity of the acetylide anion. While it is a strong base, capable of deprotonating a variety of weak acids, its nucleophilicity is often more synthetically useful.[2] The linear geometry of the acetylide anion minimizes steric hindrance, allowing it to approach and react with a wide range of electrophiles, a characteristic often described as being "like a spear".[2]
Quantitative Data on Acidity and Basicity
The acidity of terminal alkynes is a key determinant in the formation of acetylide anions. The pKa value of the conjugate acid provides a quantitative measure of the anion's basicity. A comparison with other hydrocarbons highlights the relative acidity of alkynes.
| Compound | Conjugate Base | Hybridization of Carbon | pKa of Compound |
| Ethane (CH₃CH₃) | Ethyl anion (CH₃CH₂⁻) | sp³ | ~50 |
| Ethene (CH₂=CH₂) | Vinyl anion (CH₂=CH⁻) | sp² | ~44 |
| Acetylene (HC≡CH) | Acetylide anion (HC≡C⁻) | sp | ~25 |
Table 1: Comparison of pKa values for common hydrocarbons.[2]
The significantly lower pKa of acetylene compared to ethane and ethene underscores the relative stability of the acetylide anion and the feasibility of its generation using a sufficiently strong base. The pKa of ammonia is approximately 35, making sodium amide (NaNH₂) a suitable base for the deprotonation of terminal alkynes.[3]
Factors Influencing Nucleophilicity
The nucleophilic character of the acetylide anion is not static and is influenced by several factors:
-
Counterion: The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) associated with the acetylide anion can significantly impact its reactivity. The degree of covalent character in the carbon-metal bond and the ability of the metal to coordinate with other species in the reaction mixture can modulate the anion's nucleophilicity.
-
Solvent: The choice of solvent is critical. Protic solvents will protonate the acetylide anion and are therefore unsuitable. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they are inert to the anion and can solvate the counterion.[3] The use of polar aprotic solvents can also influence reaction rates.
-
Steric Hindrance: While the acetylide anion itself is sterically undemanding, its reactivity is highly sensitive to steric hindrance at the electrophilic center. This is a key consideration in its synthetic applications.
Key Reactions of the Acetylide Anion
The nucleophilicity of the acetylide anion is harnessed in two primary classes of reactions: nucleophilic substitution (alkylation) and nucleophilic addition to carbonyl compounds.
Alkylation: Formation of Internal Alkynes
Acetylide anions readily participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds and generate internal alkynes.[4] This reaction is a powerful tool for extending carbon chains.
The reaction is most efficient with methyl and primary alkyl halides. With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion leads to a competing E2 elimination reaction, forming an alkene as the major product.[5]
Caption: Competition between Sₙ2 and E2 pathways for acetylide anions.
Addition to Carbonyls: Synthesis of Propargyl Alcohols
Acetylide anions are excellent nucleophiles for attacking the electrophilic carbon of aldehydes and ketones.[6] This addition reaction, followed by an acidic workup, yields propargyl alcohols, which are versatile synthetic intermediates.
Caption: General workflow for the synthesis of propargyl alcohols.
Experimental Protocols
General Procedure for the Alkylation of Phenylacetylene with Benzyl Bromide
This protocol details the formation of the lithium phenylacetylide followed by its alkylation with benzyl bromide to yield 1,3-diphenyl-1-propyne.
Materials:
-
Phenylacetylene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add phenylacetylene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting solution of lithium phenylacetylide at -78 °C for an additional 30 minutes.
-
Alkylation: To the solution of lithium phenylacetylide, add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1,3-diphenyl-1-propyne.
Synthesis of Efavirenz: An Application in Drug Development
A key step in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz involves the enantioselective addition of a lithium acetylide to a trifluoromethyl ketone.[1][7]
Caption: Role of acetylide addition in the synthesis of Efavirenz.
Experimental Protocol for the Enantioselective Addition of Lithium Cyclopropylacetylide:
This protocol is adapted from the literature for the synthesis of an Efavirenz precursor.[7]
Materials:
-
(1R,2S)-N-pyrrolidinylnorephedrine (chiral ligand)
-
Anhydrous toluene
-
n-Butyllithium in hexanes
-
Cyclopropylacetylene
-
Trifluoromethyl ketone precursor
-
Anhydrous THF
Procedure:
-
A solution of (1R,2S)-N-pyrrolidinylnorephedrine (1.1 eq) in anhydrous toluene is treated with n-butyllithium (1.0 eq) at 0 °C and stirred for 30 minutes.
-
Cyclopropylacetylene (1.1 eq) is added, and the mixture is stirred for an additional 30 minutes.
-
The resulting slurry is cooled to -20 °C, and a solution of the trifluoromethyl ketone precursor (1.0 eq) in anhydrous THF is added dropwise over 1 hour.
-
The reaction is stirred at -20 °C for 4 hours.
-
The reaction is quenched with aqueous ammonium chloride and worked up to yield the chiral propargyl alcohol intermediate with high enantioselectivity.
Conclusion
The acetylide anion is a powerful and versatile nucleophile in the arsenal of the synthetic organic chemist. Its unique electronic and structural properties allow for the efficient formation of carbon-carbon bonds through both substitution and addition reactions. A thorough understanding of the factors governing its reactivity, coupled with carefully designed experimental protocols, enables the synthesis of a vast array of complex molecules, including life-saving pharmaceuticals. The continued exploration and application of acetylide chemistry will undoubtedly lead to further innovations in chemical synthesis and drug development.
References
- 1. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 2. physicsforums.com [physicsforums.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
The Genesis of a Reagent: Key Pioneers and Core Methodologies in Sodium Acetylide Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC≡CH), a powerful nucleophile and a cornerstone of carbon-carbon bond formation, has played a pivotal role in the advancement of organic synthesis. Its utility in creating complex molecular architectures has been fundamental to the development of new pharmaceuticals and fine chemicals. This technical guide delves into the foundational work of the key pioneers who first synthesized and harnessed the reactivity of acetylides, providing an in-depth look at the core experimental methodologies that established this indispensable reagent. We will explore the seminal contributions of early chemists who laid the groundwork for acetylene chemistry, leading to the development of this compound as a practical synthetic tool. This guide will present detailed experimental protocols derived from historical and modern sources, quantitative data for key reactions, and visual representations of reaction mechanisms to provide a comprehensive resource for researchers in the field.
The Pioneers of Acetylene and Acetylide Chemistry
The story of this compound begins with the discovery and characterization of its parent compound, acetylene. Several key figures were instrumental in this endeavor:
-
Edmund Davy (1836): A British chemist, Davy is credited with the first synthesis of acetylene. He discovered the flammable gas, which he called a "new carburet of hydrogen," accidentally while trying to produce potassium metal.[1]
-
Marcellin Berthelot (1860): The French chemist independently rediscovered acetylene, gave it its modern name, and was the first to synthesize it from elements (carbon and hydrogen) using an electric arc.[1]
-
Friedrich Wöhler (1862): Known for his synthesis of urea, Wöhler discovered a practical method for producing acetylene by reacting calcium carbide with water, a process that would become the foundation for the industrial production of acetylene.[1]
-
John Ulric Nef (1899): This Swiss-American chemist made significant contributions to the understanding of divalent carbon. His work on phenylacetylene and its salts, and his discovery of the "Nef synthesis"—the addition of this compound to aldehydes and ketones to form propargyl alcohols—was a major step forward in the synthetic application of acetylides.[2]
-
Alexei Yevgrafovich Favorskii (early 1900s): A Russian chemist, Favorskii developed the reaction between a metal acetylide and a carbonyl group under basic conditions to produce propargyl alcohols. This reaction, now known as the Favorskii reaction, is a fundamental transformation in organic chemistry.[3]
Core Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound and its application in key synthetic transformations, drawing from both historical accounts and modern, optimized procedures.
Preparation of this compound in Liquid Ammonia
This is the classic and most common laboratory method for the preparation of this compound. The following protocol is a representative example.
Experimental Protocol:
-
A three-necked flask equipped with a mechanical stirrer and a cooling bath is charged with liquid ammonia.
-
A catalytic amount of finely powdered hydrated ferric nitrate is added.
-
Small pieces of clean sodium metal are introduced into the stirred liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue to a pale grey suspension.
-
Purified acetylene gas is then bubbled through the sodium amide suspension.
-
The reaction is complete when the grey suspension turns uniformly black, indicating the formation of this compound.
| Parameter | Value/Description |
| Solvent | Liquid Ammonia |
| Temperature | -35 °C |
| Catalyst | Hydrated Ferric Nitrate |
| Reactants | Sodium metal, Acetylene gas |
| Observation | Color change from blue to grey to black |
| Approx. Concentration | ~1 M solution |
Preparation of this compound in an Inert Organic Solvent
To avoid the challenges of working with liquid ammonia, methods using inert organic solvents have been developed. This protocol is based on a patented industrial process.
Experimental Protocol:
-
A dispersion of finely divided sodium metal in an inert liquid medium (e.g., xylene or mineral oil) is prepared in a reaction vessel.
-
Dry, purified acetylene gas is introduced into the sodium dispersion.
-
The reaction is conducted at a controlled temperature, typically below 110 °C.
-
The reaction proceeds to give a high yield of pulverulent, light-colored this compound.
| Parameter | Value/Description |
| Solvent | Xylene, Mineral Oil, or other inert liquid |
| Temperature | Below 110 °C |
| Reactants | Finely dispersed Sodium, Acetylene gas |
| Yield (based on Na) | >99% |
| Product Form | Pulverulent solid |
Key Synthetic Applications and Mechanisms
The utility of this compound lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. The following are foundational reactions pioneered by Nef and Favorskii.
The Nef Synthesis (Addition to Carbonyls)
John Ulric Nef's work demonstrated the addition of this compound to aldehydes and ketones. This reaction is a type of alkynylation and is a key method for producing propargyl alcohols.
General Reaction:
RCOR' + NaC≡CH → RC(ONa)(C≡CH)R' RC(ONa)(C≡CH)R' + H₂O → RC(OH)(C≡CH)R' + NaOH
Experimental Protocol (Example with Methyl Ethyl Ketone):
-
This compound is prepared in a suitable inert solvent (e.g., xylene).
-
Methyl ethyl ketone is slowly added to the this compound suspension while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred to ensure complete reaction.
-
The resulting sodium salt of the acetylenic alcohol is hydrolyzed with water to yield the final product, 3-methyl-1-pentyn-3-ol.
| Parameter | Value/Description |
| Reactants | This compound, Methyl Ethyl Ketone |
| Solvent | Xylene |
| Product | 3-methyl-1-pentyn-3-ol |
| Yield (approx.) | 87% |
| Conversion of Ketone | ~80% |
Reaction Mechanism:
The Favorskii Reaction
Alexei Favorskii's systematic study of the reaction of metal acetylides with carbonyl compounds established this as a general and powerful synthetic method.
Reaction Mechanism:
The mechanism is essentially the same as the Nef synthesis, involving the nucleophilic attack of the acetylide anion on the carbonyl carbon.
Conclusion
The pioneering work of chemists like Davy, Berthelot, Wöhler, Nef, and Favorskii laid the essential groundwork for the development of this compound as a powerful tool in organic synthesis. Their discoveries and the methodologies they developed for handling and reacting acetylene and its salts are still relevant today. The ability to form new carbon-carbon bonds with this compound through reactions like the Nef synthesis and the Favorskii reaction has had a profound and lasting impact on the field of chemistry, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide provides a glimpse into the foundational chemistry of this compound, offering both historical context and practical experimental details for the modern researcher.
References
Fundamental Reaction Mechanisms Involving Sodium Acetylide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC≡CH) is a potent nucleophile and a strong base, making it a versatile and widely utilized reagent in organic synthesis. Its ability to form new carbon-carbon bonds is fundamental to the construction of more complex molecular architectures, a critical aspect of drug discovery and development. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including its preparation, nucleophilic substitution and addition reactions, and the competing elimination pathways. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to facilitate practical application in a research setting.
Core Concepts: Acidity of Acetylene and Formation of this compound
The reactivity of this compound stems from the surprisingly acidic nature of the terminal proton of acetylene. The sp-hybridization of the carbon atoms in the C-H bond results in a significantly higher s-character (50%) compared to sp2 (33.3%) and sp3 (25%) hybridized carbons. Electrons in s-orbitals are held closer to the nucleus, leading to a more stable conjugate base, the acetylide anion.
The acidity of acetylene is reflected in its pKa value of approximately 25, making it a much stronger acid than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[1] This acidity allows for the deprotonation of acetylene by a strong base, such as sodium amide (NaNH₂), to form this compound. This reaction is typically carried out in liquid ammonia.[2]
Key Reaction Mechanisms
Nucleophilic Substitution (SN2) Reactions
As a potent carbon nucleophile, the acetylide anion readily participates in bimolecular nucleophilic substitution (SN2) reactions with appropriate electrophiles, most notably primary alkyl halides. This reaction is a cornerstone for the formation of internal alkynes and the extension of carbon chains.
The reaction proceeds via a backside attack of the acetylide nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new C-C triple bond.
-
With Primary Alkyl Halides: The reaction of this compound with primary alkyl halides, such as 1-bromobutane, proceeds efficiently to yield the corresponding terminal alkyne. For instance, the reaction with n-butyl bromide has been reported to produce 1-hexyne in yields as high as 80%.[3][4]
-
With Secondary and Tertiary Alkyl Halides: With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion leads to a competing E2 elimination reaction, which often predominates over SN2 substitution.[1][2][5] For example, the reaction of this compound with 2-bromopropane results primarily in the formation of propene through elimination. Similarly, the reaction with tert-butyl bromide yields 2-methylpropene as the major product.[6]
Nucleophilic Addition to Carbonyl Compounds
This compound readily adds to the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. This process is a valuable method for the synthesis of propargyl alcohols, which are important intermediates in organic synthesis.
The acetylide anion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically through an aqueous workup, yields the final alcohol product.
-
Reaction with Ketones: The reaction with ketones, such as cyclohexanone, produces tertiary propargyl alcohols. The yield of 1-ethynylcyclohexanol from the reaction of this compound with cyclohexanone can be as high as 65-75%.[7] Another example is the reaction with methyl ethyl ketone, which gives 3-methyl-1-pentyn-3-ol with a theoretical yield of approximately 87%.
-
Reaction with Aldehydes: Aldehydes react with this compound to form secondary propargyl alcohols.
Quantitative Data Summary
| Reaction Type | Substrate | Product | Yield (%) | Reference(s) |
| SN2 Substitution | 1-Bromobutane (n-Butyl bromide) | 1-Hexyne | 80 | [3][4] |
| 2-Bromopropane | Propene (Elimination) | Major | [5] | |
| tert-Butyl bromide | 2-Methylpropene (Elimination) | Major | [6] | |
| Nucleophilic Addition | Cyclohexanone | 1-Ethynylcyclohexanol | 65-75 | [7] |
| Methyl ethyl ketone | 3-Methyl-1-pentyn-3-ol | ~87 | ||
| Relevant Physicochemical Data | ||||
| pKa of Acetylene | ~25 | [1] | ||
| C-H Bond Dissociation Energy of Acetylene | ~132 kcal/mol |
Experimental Protocols
Preparation of this compound in Liquid Ammonia
This protocol describes the in situ generation of this compound in liquid ammonia for subsequent reactions.
Materials:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Acetylene gas (purified)
-
Ferric nitrate (catalyst)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood and ensure all glassware is thoroughly dried.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Carefully condense the desired volume of anhydrous liquid ammonia into the flask.
-
Add a catalytic amount of ferric nitrate to the liquid ammonia.
-
While stirring, slowly add small, freshly cut pieces of sodium metal to the liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue to a gray suspension.
-
Once the sodium has completely reacted to form sodium amide, bubble purified acetylene gas through the stirred suspension.
-
The reaction is complete when the gray suspension turns into a white or off-white precipitate of this compound.
Alkylation of this compound with 1-Bromobutane
This protocol details the synthesis of 1-hexyne via the SN2 reaction of this compound with 1-bromobutane.
Materials:
-
Pre-prepared solution/suspension of this compound in liquid ammonia
-
1-Bromobutane
-
Dropping funnel
-
Ammonium chloride (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To the freshly prepared suspension of this compound in liquid ammonia at -78 °C, add 1-bromobutane dropwise from a dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at the same temperature.
-
Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.
-
Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation.
Addition of this compound to Cyclohexanone
This protocol outlines the synthesis of 1-ethynylcyclohexanol.
Materials:
-
Pre-prepared solution/suspension of this compound in liquid ammonia
-
Cyclohexanone
-
Dropping funnel
-
Ammonium chloride (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To the freshly prepared suspension of this compound in liquid ammonia at -78 °C, add cyclohexanone dropwise from a dropping funnel over a period of 1 hour with vigorous stirring.[7]
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at the same temperature.[7]
-
Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.
-
Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.[7]
-
To the remaining residue, add water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[7]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.[7]
-
The crude product can be purified by distillation or recrystallization to yield 1-ethynylcyclohexanol (yields of 65-75% have been reported).[7]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows involving this compound.
Conclusion
This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly within the pharmaceutical industry where the efficient construction of carbon-carbon bonds is paramount. A thorough understanding of its fundamental reaction mechanisms, including the factors that govern the competition between substitution and elimination, is crucial for its effective application. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the strategic design and successful execution of synthetic routes involving this versatile reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2846491A - Reactions of this compound with alkyl halides - Google Patents [patents.google.com]
- 5. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 6. Solved When this compound (HCCNa) reacts with | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of Sodium Acetylide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium acetylide (NaC₂H) is a highly reactive organosodium compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility in the pharmaceutical and fine chemical industries necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. Detailed experimental protocols for handling this air- and moisture-sensitive material are presented, alongside a summary of available spectroscopic data. This document aims to serve as a core reference for researchers and professionals involved in the synthesis and application of this compound.
Introduction
This compound is the sodium salt of acetylene, existing as a white to pale-yellow powder.[1] Its ionic nature, with a sodium cation (Na⁺) and a hydrogen acetylide anion (⁻C≡CH), makes it a potent nucleophile and a strong base.[2][3] Due to its high reactivity, particularly with water and oxygen, the spectroscopic characterization of this compound requires specialized handling techniques to ensure sample integrity and obtain accurate data.[4][5][6] This guide outlines the principal spectroscopic methods for its characterization and provides detailed procedural information.
Molecular Structure and Bonding
This compound possesses a linear structure dictated by the sp-hybridization of the carbon atoms in the acetylide anion. Neutron diffraction studies have been employed to determine its bond lengths. When bonded with alkali metals, acetylides exhibit ionic properties.[3]
Spectroscopic Characterization Methods
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. The following sections detail the application of IR, Raman, NMR, and Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the acetylide functional group. The key vibrational modes of interest are the C-H stretch and the C≡C triple bond stretch.
Expected Vibrational Modes:
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Notes |
| ν(C-H) | C-H stretching | ~3300 | This mode is characteristic of terminal alkynes. |
| ν(C≡C) | C≡C stretching | 2100 - 2260 | The position of this band is sensitive to the metallic cation. |
| δ(C-H) | C-H bending | 600 - 700 |
Experimental Protocol: FTIR Spectroscopy of this compound (Mull Technique)
-
Sample Preparation (Inert Atmosphere): All sample manipulations must be performed in a glovebox or using a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).[5][7][8]
-
Mulling: In an agate mortar, grind a small amount (5-10 mg) of this compound to a fine powder. Add one to two drops of a mulling agent (e.g., Nujol - mineral oil) and continue grinding until a uniform, viscous paste is formed.[9][10][11]
-
Sample Mounting: Apply a small amount of the mull to one face of a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[9]
-
Data Acquisition: Quickly transfer the assembled salt plates to the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the C-H and C≡C stretching vibrations.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the symmetric C≡C stretching vibration.
Expected Raman Shifts:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
| ν(C≡C) | ~1850 - 2100 | The C≡C stretch in metal acetylides is often observed in this region. For instance, an intense acetylide band in a lithium-containing system was observed at 1847 cm⁻¹.[12] |
Note: Direct experimental Raman data for this compound is scarce. The provided value is from a related lithium acetylide species and serves as an estimation.
Experimental Protocol: Raman Spectroscopy of this compound
-
Sample Preparation (Inert Atmosphere): In a glovebox, place a small amount of powdered this compound into a capillary tube or a specialized air-tight sample holder.[5]
-
Sealing: Seal the capillary tube or the sample holder to prevent exposure to air and moisture during measurement.[5]
-
Data Acquisition: Mount the sample in the Raman spectrometer and acquire the spectrum. Use a laser excitation wavelength that minimizes fluorescence (e.g., 785 nm).[13]
-
Data Analysis: Identify the Raman shift corresponding to the C≡C stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a valuable technique for probing the local chemical environment of the carbon and sodium nuclei in this compound.
Expected Chemical Shifts:
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Notes |
| ¹³C | Solid-State CP/MAS NMR | 90 - 110 | This is an estimated range based on data for phenylacetylides. The chemical shift of the sp-hybridized carbons is influenced by the counter-ion.[14] |
| ²³Na | Solid-State MAS NMR | -10 to 10 | The chemical shift of ²³Na is highly sensitive to its coordination environment. The observed range for various solid sodium compounds is broad.[15][16] A reference standard such as solid NaCl (δ = 7.2 ppm) is typically used. |
Experimental Protocol: Solid-State NMR Spectroscopy of this compound
-
Sample Preparation (Inert Atmosphere): In a glovebox, pack the powdered this compound into a solid-state NMR rotor.[7]
-
Rotor Sealing: Securely cap the rotor to ensure an airtight seal.[7]
-
Data Acquisition:
-
Data Analysis: Determine the isotropic chemical shifts for the ¹³C and ²³Na nuclei.
Mass Spectrometry
Mass spectrometry of highly reactive organometallic compounds like this compound is challenging due to their low volatility and thermal lability. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally required.[8][19]
Expected Ions:
The direct observation of the [NaC₂H]⁺ ion is unlikely. Instead, adducts with solvent molecules or matrix components may be observed. Fragmentation patterns would likely involve the loss of the acetylide moiety.
Experimental Protocol: Mass Spectrometry of this compound (Conceptual)
Due to the high reactivity and non-volatile nature of this compound, obtaining a meaningful mass spectrum is challenging and requires specialized instrumentation and techniques.
-
Sample Preparation (Inert Atmosphere): Prepare a solution or suspension of this compound in an appropriate aprotic solvent (e.g., THF, dioxane) under an inert atmosphere. For MALDI, a suitable matrix must be chosen that does not react with the sample.[20]
-
Ionization:
-
ESI-MS: Introduce the solution into the ESI source. The formation of gas-phase ions will be highly dependent on the solvent and instrument conditions.[3]
-
MALDI-MS: The sample/matrix mixture is spotted onto a target plate inside a glovebox and then transferred to the spectrometer.
-
-
Data Analysis: Analyze the resulting mass spectrum for any identifiable ions, keeping in mind the high probability of reactions and adduct formation in the source.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an air-sensitive compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a challenging endeavor due to its reactive nature. This guide has outlined the key spectroscopic techniques and provided detailed experimental protocols that emphasize the critical need for handling under inert conditions. While direct, comprehensive spectroscopic data for this compound remains limited in publicly accessible literature, the information on related compounds and the general principles of each technique provide a solid foundation for its analysis. Future work, potentially combining experimental studies with computational chemistry, will be invaluable in populating the spectroscopic database for this important synthetic reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylide - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Manufacturing Arena [manufacturingarena.co.uk]
- 5. azooptics.com [azooptics.com]
- 6. help.momentum-transfer.com [help.momentum-transfer.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rilastech.com [rilastech.com]
- 12. 23Na NMR studies of Na-DNA in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnnl.gov [pnnl.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. epj-conferences.org [epj-conferences.org]
- 17. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (23Na) Sodium NMR [chem.ch.huji.ac.il]
- 19. solidstateii.uni-koeln.de [solidstateii.uni-koeln.de]
- 20. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Handling Precautions for Sodium Acetylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium acetylide (NaC₂H) is a highly reactive and potent nucleophile, rendering it an invaluable reagent in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds for the synthesis of alkynes and other complex organic molecules. However, its utility is matched by its significant hazards, including extreme reactivity with water and air, flammability, and corrosivity. This in-depth technical guide provides a comprehensive overview of the essential initial safety and handling precautions required for the safe use of this compound in a laboratory setting. This document outlines the material's hazards, requisite personal protective equipment, proper storage and handling protocols, and emergency procedures. Detailed experimental methodologies for inert atmosphere handling and reaction quenching are provided to ensure the safety of laboratory personnel.
Hazard Identification and Quantitative Data
This compound is a dangerous substance that poses multiple risks. It reacts violently with water, liberating highly flammable acetylene gas, and can ignite spontaneously in air, especially when it has a large surface area.[1] It is also corrosive, causing severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the respiratory tract.[3]
Below is a summary of the key quantitative safety data available for this compound, typically supplied as a slurry in xylene and mineral oil.
| Property | Value | Source |
| Flash Point (18 wt% slurry in xylene/light mineral oil) | 85 °F (29.4 °C) | [4] |
| Decomposition Temperature | 150 °C (decomposes to form a gas that ignites spontaneously in air) | [1] |
| GHS Hazard Statements | H261: In contact with water releases flammable gas. H314: Causes severe skin burns and eye damage. | [5] |
Exposure Controls and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with sufficient ventilation to keep airborne concentrations low.[4]
-
Inert Atmosphere: Handling of this compound requires the use of an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[4] This is typically achieved using a glovebox or Schlenk line techniques.
-
Explosion-Proof Equipment: Use spark-proof tools and explosion-proof ventilation and electrical equipment to prevent ignition of flammable vapors.[2][4]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[6]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges must be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents.
Storage
-
Store this compound in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[4]
-
Keep the container tightly closed and under an inert atmosphere (e.g., argon or nitrogen).[4][8]
-
Store away from incompatible substances such as water, acids, oxidizing agents, and alcohols.[2]
-
Do not allow the product to come into contact with water during storage.[6]
Handling
-
Inert Atmosphere Handling: All transfers and manipulations of this compound must be performed under an inert atmosphere to prevent contact with air and moisture.
-
Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]
-
Spark-Proof Tools: Use only non-sparking tools.[2]
Experimental Protocols
Protocol for Handling this compound under an Inert Atmosphere (Schlenk Line)
This protocol outlines the general steps for safely transferring this compound from a storage container to a reaction flask using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
System Purge: Assemble the reaction apparatus (e.g., round-bottom flask with a stir bar and septum-sealed sidearm) and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Reagent Transfer:
-
Using a syringe that has been purged with inert gas, carefully pierce the septum of the this compound storage container.
-
Withdraw the desired amount of the this compound slurry.
-
To prevent drips and exposure to air, create an "inert gas buffer" by withdrawing a small amount of inert gas into the syringe after the reagent.
-
Transfer the syringe to the reaction flask and pierce the septum.
-
First, inject the inert gas buffer, followed by the this compound slurry into the reaction flask.
-
-
Post-Transfer:
-
Withdraw the needle from the reaction flask.
-
Rinse the syringe immediately and thoroughly with a suitable dry, non-protic solvent (e.g., toluene) under an inert atmosphere.
-
Protocol for Quenching this compound Reactions
This protocol describes a safe method for quenching a reaction containing residual this compound. This procedure must be performed in a fume hood.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Initial Quenching (Slow Addition of a Protic Solvent):
-
While stirring the reaction mixture vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise. Gas evolution (acetylene) will be observed.
-
Control the rate of addition to prevent a rapid temperature increase or excessive gas evolution.
-
-
Progressive Quenching: Once the initial vigorous reaction has subsided, a more reactive alcohol like ethanol can be slowly added, followed by methanol.
-
Final Quench with Water: After the reaction with alcohols is complete, slowly add water to quench any remaining reactive species.
-
Neutralization and Disposal:
-
Check the pH of the quenched mixture and neutralize it with a dilute acid (e.g., HCl) if necessary.
-
The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional guidelines.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spills:
-
Fire:
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety precautions when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Notes and Protocols for In-situ Generation of Sodium Acetylide
For Researchers, Scientists, and Drug Development Professionals
Sodium acetylide (NaC₂H) is a potent nucleophile and a crucial reagent in organic synthesis, primarily utilized for the introduction of an ethynyl group. Its high reactivity necessitates in-situ generation for most applications to ensure safety and maximize yield. These application notes provide detailed protocols for the two most common methods for the in-situ preparation of this compound: in liquid ammonia and in an inert organic solvent.
I. Generation of this compound in Liquid Ammonia
This is a well-established and widely used laboratory method. The reaction can proceed through two primary pathways: the formation of sodium amide as an intermediate followed by reaction with acetylene, or the direct reaction of sodium with acetylene. The former is often preferred for its clear visual endpoint.
A. Via Sodium Amide Intermediate
This protocol involves the initial conversion of metallic sodium to sodium amide, which then reacts with acetylene gas. The presence of a catalyst, such as ferric nitrate, facilitates the formation of sodium amide.[1]
Experimental Protocol:
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a cold finger condenser filled with dry ice/acetone. Ensure all glassware is thoroughly dried.
-
Reaction Assembly: Place the flask in a cooling bath (e.g., dry ice/acetone) to maintain a temperature of approximately -35°C.[2]
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask to the desired volume (e.g., 1 liter).[2]
-
Catalyst Addition: Add a small amount of finely powdered hydrated ferric nitrate (e.g., 0.2 g) to the liquid ammonia with stirring.[2]
-
Sodium Amide Formation: Introduce clean, small pieces of sodium metal (e.g., 23 g total) portion-wise into the stirred solution. The initial deep blue color of the dissolved sodium will transition to a pale grey suspension of sodium amide, accompanied by the evolution of hydrogen gas.[2] This step should be performed cautiously to control the exothermic reaction.
-
Acetylene Introduction: Purify acetylene gas by passing it through a cold trap and concentrated sulfuric acid wash bottles.[2] Bubble the purified acetylene gas through the sodium amide suspension at a steady rate (e.g., 2-3 liters per minute).[2]
-
Reaction Endpoint: The reaction is complete when the grey suspension turns uniformly black, indicating the formation of this compound.[2] If the color change is not distinct, continue the acetylene flow for approximately 1 hour to ensure complete conversion.[2] The resulting solution is approximately 1M in this compound and is ready for subsequent reactions.[2]
B. Direct Reaction of Sodium and Acetylene
An alternative approach involves adding sodium to a saturated solution of acetylene in liquid ammonia. This method can be more rapid.[3]
Experimental Protocol:
-
Apparatus Setup: Use the same apparatus as described in section I.A.
-
Acetylene Saturation: Condense anhydrous ammonia into the flask at approximately -40°C to -50°C and saturate it by bubbling in acetylene gas with vigorous agitation.[3]
-
Sodium Addition: Add small, clean pieces of sodium metal to the acetylene-saturated ammonia solution at a rate that does not significantly exceed its consumption. The disappearance of the characteristic blue color of dissolved sodium indicates the reaction is proceeding.[3]
-
Maintaining Saturation: Continue to introduce acetylene throughout the sodium addition to maintain a saturated solution.[3]
-
Completion: The reaction is complete once all the sodium has been added and the blue color no longer persists. The resulting this compound can be used directly in the ammonia solution.[3]
II. Generation of this compound in an Inert Organic Solvent
This method avoids the use of liquid ammonia and can be advantageous for certain applications. It typically involves reacting a dispersion of sodium metal with acetylene in a high-boiling inert solvent.
Experimental Protocol:
-
Apparatus Setup: Assemble a reaction vessel with a mechanical stirrer, a thermometer, a gas inlet, and a reflux condenser.[4]
-
Solvent and Sodium Dispersion: In the reaction vessel, place a dispersion of sodium metal in an inert liquid medium such as xylene or mineral oil.[4][5]
-
Heating: Heat the stirred mixture to the desired reaction temperature. A critical temperature range of approximately 60°C to 110°C is recommended for optimal yield and purity.[4]
-
Acetylene Introduction: Introduce a stream of purified, dry acetylene gas (preferably with low oxygen content) into the heated sodium dispersion.[4]
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas.[4]
-
Completion and Isolation: Once the hydrogen evolution ceases, the reaction is complete. The resulting this compound is a pulverulent, light-colored solid.[4] The inert solvent can be removed by filtration or vacuum to isolate the product.
Quantitative Data Summary
| Parameter | Method I.A (in Liquid Ammonia via NaNH₂) | Method II (in Inert Solvent) |
| Solvent | Liquid Ammonia | Xylene or Mineral Oil |
| Sodium Form | Solid pieces | Dispersion |
| Catalyst | Hydrated Ferric Nitrate[2] | Not typically required |
| Temperature | -35°C[2] | 60°C to 110°C[4] |
| Reaction Time | ~1 hour for acetylene addition[2] | Variable, until H₂ evolution stops[4] |
| Acetylene Purity | Purified (e.g., via cold trap and H₂SO₄ wash)[2] | High purity, dry, low O₂[4] |
| Product Form | ~1M solution in liquid ammonia[2] | Pulverulent solid[4] |
| Reported Yield | Not explicitly stated, but ensures complete conversion[2] | Quantitative based on sodium[4] |
Safety Precautions
-
Sodium Metal: Sodium is highly reactive with water and air. Handle under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.[6][7]
-
Acetylene Gas: Acetylene is flammable and can be explosive under pressure. Use appropriate gas handling equipment and ensure adequate ventilation.[6] The use of purified acetylene is crucial to remove impurities like acetone which can interfere with the reaction.[4][8]
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.[9][10]
-
This compound: this compound is a shock-sensitive and pyrophoric solid. It reacts violently with water.[6][11] It is strongly recommended to use it in-situ and not to isolate it as a dry solid unless absolutely necessary and with extreme caution.
Diagrams
Caption: Workflow for in-situ this compound generation in liquid ammonia.
Caption: Workflow for in-situ this compound generation in an inert solvent.
References
- 1. This compound | 1066-26-8 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US2200941A - Process for producing this compound - Google Patents [patents.google.com]
- 4. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Application Notes: Sodium Acetylide for C-C Bond Formation in Organic Synthesis
Introduction
Sodium acetylide (NaC≡CH) and its substituted derivatives (NaC≡CR) are powerful nucleophiles and strong bases extensively utilized in organic synthesis. Their primary application lies in the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The acetylide anion acts as a potent C1 or C2 synthon, enabling chain extension and the introduction of the versatile alkyne functional group, which can be further manipulated into various other functionalities. These notes provide an overview of the key applications, quantitative data, and detailed protocols for utilizing this compound in C-C bond-forming reactions.
Core Applications
Alkylation of Terminal Alkynes via SN2 Reaction
The reaction between a this compound and a primary alkyl halide is a classic and highly effective method for creating internal alkynes.[1] This transformation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step.[4][5]
Key Characteristics:
-
Substrate Scope: The reaction is most efficient with methyl and primary alkyl halides due to minimal steric hindrance.[1][3]
-
Limitations: Secondary and tertiary alkyl halides are poor substrates as the strong basicity of the acetylide anion favors the competing E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[1][2][4] Aryl and vinyl halides are generally unreactive in this type of substitution.[2]
-
Significance: This reaction is one of the most important methods for extending carbon chains in introductory organic synthesis.[1][3]
Nucleophilic Addition to Carbonyl Compounds
Sodium acetylides readily add to the electrophilic carbon of aldehydes and ketones.[4][6] This reaction forms a new C-C bond and, after an acidic workup, yields a propargyl alcohol.[4][7]
Key Characteristics:
-
Mechanism: The reaction involves the nucleophilic attack of the acetylide on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.[7] Subsequent protonation of the alkoxide yields the final alcohol product.[6][7]
-
Product Variation:
-
Application: This method is a cornerstone for the synthesis of propargyl alcohols, which are valuable intermediates in the synthesis of complex molecules and natural products.[8][9]
Advanced Application: In Situ Acetylide Generation for Sonogashira Coupling
While not a direct use of pre-formed this compound, the Sonogashira cross-coupling reaction is a powerful related method that highlights the utility of acetylides in modern synthesis. It facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10][11] In this process, a copper(I) acetylide is generated in situ, which then participates in the palladium catalytic cycle.[10][11] This reaction overcomes the limitation of the SN2 pathway's inability to use aryl or vinyl halides.[2]
Quantitative Data Summary
The efficiency of C-C bond formation using acetylides depends heavily on the substrates, base, and solvent system employed. Below is a summary of representative data.
Table 1: Alkylation of this compound with Alkyl Halides
| Alkyne | Base/Solvent | Alkyl Halide | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetylene | Na in xylene | Dimethyl sulfate | Propyne | 99+% | [12] |
| Acetylene | NaNH₂ in liq. NH₃ | n-Butyl bromide | 1-Hexyne | 60-70% | [3] |
| Acetylene | Na in xylene/DMF | n-Butyl bromide | 1-Hexyne | 85-95% | [13] |
| Acetylene | Na in xylene/DMF | n-Butyl chloride | 1-Hexyne | ~60% |[13] |
Table 2: Nucleophilic Addition of Acetylides to Carbonyls
| Alkyne | Base | Carbonyl Compound | Product Type | General Yield | Reference |
|---|---|---|---|---|---|
| Terminal Alkyne | NaNH₂ | Formaldehyde | Primary Propargyl Alcohol | Good | [7] |
| Terminal Alkyne | NaNH₂ | Aldehyde (R'CHO) | Secondary Propargyl Alcohol | Good | [7] |
| Terminal Alkyne | NaNH₂ | Ketone (R'COR") | Tertiary Propargyl Alcohol | Good | [7] |
| Phenylacetylene | n-BuLi | Benzaldehyde | 1,3-Diphenyl-2-propyn-1-ol | High |[9] |
Visualizations
Caption: General workflow for C-C bond formation via acetylide alkylation.
Caption: SN2 mechanism of an acetylide anion with a primary alkyl halide.
Caption: Mechanism of acetylide addition to a carbonyl group.
Experimental Protocols
Safety Precaution: this compound is highly reactive and can be pyrophoric. Sodium amide (NaNH₂) is corrosive and reacts violently with water. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Protocol 1: Generation of this compound and Subsequent Alkylation to Synthesize 1-Hexyne
This protocol is adapted from procedures described in the literature.[3][13]
Materials:
-
Sodium amide (NaNH₂) or Sodium metal
-
Anhydrous liquid ammonia (if using NaNH₂) or high-boiling inert solvent like xylene (if using Na)
-
Acetylene gas (purified)
-
1-Bromobutane (n-butyl bromide)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask equipped with a condenser, gas inlet, and mechanical stirrer
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry under vacuum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Acetylide Formation (Method A: NaNH₂ in liq. NH₃):
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask.
-
Carefully add 0.5 mol of sodium amide (NaNH₂) to the liquid ammonia with stirring.
-
Bubble purified acetylene gas through the stirred suspension. The reaction is complete when the white suspension has completely dissolved, indicating the formation of soluble this compound.
-
-
Acetylide Formation (Method B: Na in Xylene):
-
To the flask, add 250 mL of anhydrous xylene and 0.5 mol of sodium metal (cut into small pieces).
-
Heat the mixture to 110 °C with vigorous stirring to create a fine dispersion of sodium.
-
Cool the mixture to below 110 °C and begin bubbling purified acetylene gas through the dispersion. An exothermic reaction will occur. Maintain the temperature between 100-110 °C.[12] The reaction is complete when the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Cool the this compound suspension to 0 °C (if using liquid ammonia, allow it to evaporate and replace with 200 mL of anhydrous THF).
-
Slowly add 0.45 mol of 1-bromobutane dropwise via an addition funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC/GC analysis indicates completion.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure 1-hexyne.
-
Protocol 2: Addition of this compound to Cyclohexanone
This protocol demonstrates the synthesis of a tertiary propargyl alcohol.[7]
Materials:
-
This compound (prepared as in Protocol 1 or commercially available suspension)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere reaction setup
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of 0.12 mol of this compound in 150 mL of anhydrous THF.
-
Addition of Carbonyl:
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 0.1 mol of cyclohexanone in 50 mL of anhydrous THF.
-
Add the cyclohexanone solution dropwise to the stirred acetylide suspension over 30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo to yield the crude 1-ethynylcyclohexan-1-ol.
-
Purify the product by flash column chromatography on silica gel or by recrystallization.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 13. datapdf.com [datapdf.com]
Application Notes and Protocols: Sodium Acetylide in the Synthesis of Terminal and Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Sodium acetylide serves as a potent nucleophile in organic synthesis, providing a straightforward method for the formation of carbon-carbon bonds and the construction of both terminal and internal alkynes. This document outlines the fundamental principles, experimental protocols, and applications of this compound in alkyne synthesis.
Introduction
The synthesis of alkynes is a cornerstone of organic chemistry, with applications ranging from the creation of complex natural products to the development of novel pharmaceuticals. The acidity of the proton on a terminal alkyne (pKa ≈ 25) allows for its removal by a strong base to form a highly nucleophilic acetylide anion.[1][2][3][4] this compound, the sodium salt of this anion, is a versatile reagent for the alkylation of alkynes.[1][5]
The reaction typically proceeds via an SN2 mechanism, where the acetylide anion attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond.[6][7][8] This methodology is highly effective for the synthesis of a wide array of both terminal and internal alkynes.
Synthesis of Terminal Alkynes
The direct synthesis of terminal alkynes using this compound involves the reaction of this compound with a suitable electrophile that does not extend the carbon chain in a way that would produce an internal alkyne. A common method involves the reaction with formaldehyde, followed by elimination, although the more prevalent use of this compound is in the formation of internal alkynes from smaller terminal alkynes.
Synthesis of Internal Alkynes
The alkylation of acetylide anions is a powerful method for the synthesis of internal alkynes.[9][10] The process involves two key steps: the deprotonation of a terminal alkyne to generate the acetylide anion, and the subsequent reaction of this anion with an alkyl halide.[6][11]
General Reaction Scheme:
-
Deprotonation: R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃
-
Alkylation: R-C≡C⁻Na⁺ + R'-X → R-C≡C-R' + NaX
The success of this synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as they favor the SN2 pathway.[2][7][8][11] Secondary and tertiary alkyl halides tend to undergo E2 elimination as a competing side reaction due to the strong basicity of the acetylide anion, leading to the formation of alkenes.[2][8][10]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of internal alkynes using this compound and related acetylides.
Table 1: Synthesis of Internal Alkynes via Alkylation of Acetylides
| Starting Alkyne | Base | Alkyl Halide | Product | Yield (%) | Reference |
| 1-Hexyne | NaNH₂ | 1-Bromobutane | 5-Decyne | High | [12] |
| Phenylacetylene | n-BuLi | 1-Iodopentane | 1-Phenyl-1-heptyne | 85 | [12] |
| Acetylene | NaNH₂ | 1-Bromopropane (2 eq) | 3-Octyne | ~75 | [12] |
| Acetylene | Na (in liquid NH₃) | n-Butyl bromide | n-Butylacetylene (1-Hexyne) | Not Specified | [7] |
Note: Yields are as reported in the literature; "High" indicates a qualitative description where a specific number was not provided.
Table 2: Conditions for this compound Formation
| Reactants | Reaction Medium | Temperature (°C) | Yield of this compound | Reference |
| Sodium, Acetylene | di-n-butyl carbitol | up to 110 | Quantitative | [13] |
| Sodium, Acetylene | Xylene | 100-110 | Commercially impractical | [13] |
| Sodium, Acetylene | Xylene | 130-135 | 7.3 mol% | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Internal Alkyne
This protocol is a generalized procedure based on common laboratory practices for the alkylation of a terminal alkyne.[12]
Materials:
-
Terminal alkyne
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia
-
Primary alkyl halide
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Acetylide Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask. To the stirred liquid ammonia, cautiously add sodium amide in portions.
-
Addition of Alkyne: Slowly add an equimolar amount of the terminal alkyne to the sodium amide suspension. The formation of the this compound is typically rapid.
-
Alkylation: Add the primary alkyl halide dropwise to the acetylide solution. Maintain the reaction temperature and allow it to stir for several hours.
-
Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of saturated ammonium chloride solution.
-
Work-up: Allow the ammonia to evaporate. Add water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of this compound in an Inert Liquid Medium
This protocol is based on a patented procedure for producing high-purity this compound.[13]
Materials:
-
Finely divided sodium dispersion in an inert liquid (e.g., di-n-butyl carbitol)
-
Dry, purified acetylene gas (acetone-free)
-
Reactor equipped with a stirrer, thermometer, heater, and gas inlet.
Procedure:
-
Reactor Setup: Charge the reactor with the dispersion of finely divided sodium in the inert liquid medium.
-
Heating and Acetylene Purge: Heat the stirred dispersion to a temperature between 60 °C and 110 °C.
-
Reaction: Bubble dry, purified acetylene gas through the heated sodium dispersion. The reaction is accompanied by the evolution of hydrogen gas.
-
Completion: Continue the acetylene addition until the evolution of hydrogen ceases, indicating the completion of the reaction.
-
Product: The resulting product is a slurry of pulverulent, high-purity this compound.
Diagrams
Caption: General workflow for the synthesis of internal alkynes.
Caption: Experimental workflow for internal alkyne synthesis.
Caption: Competing SN2 and E2 pathways in acetylide alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. This compound | 1066-26-8 | Benchchem [benchchem.com]
- 6. jove.com [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 11. orgosolver.com [orgosolver.com]
- 12. benchchem.com [benchchem.com]
- 13. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
Application Notes and Protocols: Sodium Acetylide in Pharmaceutical Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium acetylide (NaC≡CH) is a potent nucleophile and a powerful reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its application in pharmaceutical drug discovery is significant, as it provides a direct method for introducing the ethynyl group or for creating more complex alkynes, which are key structural motifs in many biologically active molecules. The acetylide anion can act as a strong base and a nucleophile, enabling reactions with a variety of electrophiles such as aldehydes, ketones, alkyl halides, and epoxides.[1] This versatility allows for the construction of complex molecular scaffolds and the synthesis of precursors for advanced applications like bioorthogonal chemistry.
Key Applications in Drug Discovery
Synthesis of Chiral Centers: The Case of Efavirenz
A prominent example of this compound's utility is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz, a key component of antiretroviral therapy for HIV-1.[2][3] The synthesis of Efavirenz involves the creation of a challenging quaternary stereocenter. A key step in a highly enantioselective and practical synthesis is the addition of an acetylide to a ketone.[4][5] Specifically, lithium cyclopropyl acetylide, generated in situ, is added to a protected ketoaniline intermediate.[4] This reaction establishes the critical stereogenic center of the drug molecule with a high degree of control.[4] While this example uses a lithium acetylide, the underlying principle of using a metallic acetylide as a potent nucleophile is the same. The overall synthesis from 4-chloroaniline proceeds in seven steps with a 62% yield.[3][4]
Core Scaffold Synthesis via Nucleophilic Reactions
This compound is invaluable for building molecular backbones through standard nucleophilic substitution and ring-opening reactions.
-
Alkylation (SN2 Reaction): As a potent nucleophile, the acetylide ion readily reacts with primary alkyl halides in an SN2 mechanism to form a new carbon-carbon bond, extending the carbon chain.[1][6] This reaction is fundamental in synthesizing internal alkynes from simpler precursors.[7][8] It is crucial to use primary or methyl alkyl halides, as secondary and tertiary halides tend to undergo elimination (E2) due to the strong basicity of the acetylide anion.[1][9]
-
Epoxide Ring Opening: Acetylide anions can open epoxide rings.[10] The reaction proceeds via an SN2 attack at the less sterically hindered carbon of the epoxide, resulting in the formation of a β-hydroxy alkyne.[11] This provides a regioselective method for introducing both a hydroxyl and an alkyne group into a molecule, which are versatile functional handles for further elaboration.
Precursor for Bioorthogonal and Cross-Coupling Chemistry
The alkyne functional group installed by this compound is a cornerstone of modern medicinal chemistry, particularly for "click chemistry" and Sonogashira coupling.
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click" reaction, used to rapidly and efficiently link two molecular fragments.[12][13] This reaction forms a stable triazole ring.[14] this compound can be used to synthesize the necessary terminal alkyne building blocks. This approach is widely used for creating libraries of compounds for high-throughput screening, bioconjugation, and attaching imaging agents or probes to drug molecules.[12][13]
-
Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[15] It is a powerful tool for synthesizing complex molecules, including many pharmaceuticals.[15] this compound can serve as the foundational reagent to generate the required alkyne component for this versatile coupling reaction.
// Define nodes NaC2H [label="Sodium\nAcetylide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Molecule A\nwith Alkyl Halide", fillcolor="#FFFFFF", fontcolor="#202124"]; TerminalAlkyne [label="Molecule A\nwith Terminal Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Molecule B\nwith Azide", fillcolor="#FFFFFF", fontcolor="#202124"]; ClickReaction [label="CuAAC\n'Click' Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Linked Molecules\nA-Triazole-B", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges NaC2H -> TerminalAlkyne; AlkylHalide -> TerminalAlkyne [label="SN2 Alkylation"]; TerminalAlkyne -> ClickReaction; Azide -> ClickReaction; ClickReaction -> FinalProduct; } .dot Caption: Role of acetylide chemistry in preparing substrates for CuAAC.
Quantitative Data Summary
| Drug/Intermediate | Reaction Type | Reagents | Yield (%) | Reference |
| Efavirenz | Overall Synthesis | 4-Chloroaniline, Cyclopropyl acetylene, etc. | 62% | [3][4] |
| Efavirenz Intermediate | Enantioselective Alkynylation | Protected ketoaniline, Li-cyclopropyl acetylide | 91% | [2] |
| Acetylenic Alcohols | Alkynylation | Ketone, this compound | 99+% (based on Na conversion) | [16] |
Experimental Protocols
Protocol 0: General Safety and Handling of this compound
This compound is a highly reactive and potentially explosive compound.[17] It reacts violently with water and can ignite on heating or exposure to moisture.[18][19] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[18][20]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves.[19][20]
-
Handling: Use spark-proof tools (e.g., plastic or ceramic spatulas).[18] Ground all equipment to prevent static discharge.[19] Keep away from heat, sparks, open flames, and any source of ignition.[18][20]
-
Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere.[18][19] It is often supplied as a slurry in a hydrocarbon solvent like xylene or mineral oil to improve stability.[18][21]
-
Quenching/Disposal: Unused this compound must be quenched carefully. A common method is the slow, controlled addition of a proton source like tert-butanol or isopropanol at low temperature, followed by ethanol, and finally a careful addition of water. Dispose of waste in accordance with local environmental regulations.[18]
Protocol 1: General Procedure for Alkynylation of a Ketone
This protocol is a generalized representation of the key step in syntheses like that of Efavirenz.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of the ketone starting material (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, toluene).
-
Cooling: Cool the solution to the desired reaction temperature (often between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add the this compound suspension (typically 1.1-1.5 eq.) to the cooled ketone solution via a cannula or syringe. Maintain the internal temperature throughout the addition.
-
Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude propargyl alcohol by column chromatography.
Protocol 2: General Procedure for SN2 Alkylation with a Primary Alkyl Halide
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add a suspension of this compound (1.2 eq.) in an anhydrous polar aprotic solvent such as THF or DMF.
-
Substrate Addition: Add the primary alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature or slightly below. Note: The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench any unreacted this compound.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting internal alkyne can be purified by distillation or column chromatography.
Protocol 3: General Procedure for Epoxide Ring Opening
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of this compound (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Add a solution of the epoxide (1.0 eq.) in anhydrous THF dropwise to the cooled acetylide suspension.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude β-hydroxy alkyne product using flash column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firescholars.seu.edu [firescholars.seu.edu]
- 4. [PDF] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 17. This compound | 1066-26-8 [chemicalbook.com]
- 18. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Application Notes and Protocols for Sodium Acetylide Alkynylation of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkynylation of aldehydes and ketones using sodium acetylide is a fundamental and powerful carbon-carbon bond-forming reaction in organic synthesis. This reaction facilitates the formation of propargyl alcohols, which are versatile intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and functional materials. The reaction proceeds via the nucleophilic addition of the acetylide ion to the electrophilic carbonyl carbon. This document provides a detailed procedure for this transformation, including safety precautions, reaction mechanism, experimental protocols, and a summary of representative yields.
Reaction Principle and Mechanism
The reaction is initiated by the deprotonation of a terminal alkyne, in this case, acetylene, by a strong base, typically sodium amide (NaNH₂) or sodium metal in liquid ammonia, to generate the this compound salt.[1] The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, affords the final propargyl alcohol product.
The general mechanism is illustrated below:
References
Safer Synthesis: Application Notes and Protocols for Handling Sodium Acetylide Dispersions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective laboratory-scale use of sodium acetylide dispersions. Adherence to these guidelines is critical due to the hazardous nature of this compound, which is highly reactive, flammable, and corrosive. These protocols are intended for experienced researchers in a well-equipped chemical laboratory.
Introduction to this compound Dispersions
This compound (NaC≡CH) is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds via alkynylation reactions.[1] It is commercially available as a dispersion, typically in xylenes and mineral oil, which mitigates some of the shock sensitivity of the dry, solid material.[2] However, the dispersion remains highly reactive and requires specific handling procedures to ensure safety.
Key Properties and Hazards: this compound reacts violently with water, releasing flammable acetylene gas, which can ignite spontaneously.[3][4][5] It is also sensitive to air and moisture and must be handled under an inert atmosphere.[2][6] The reagent is corrosive and can cause severe burns to the skin and eyes.[7]
Hazard Summary and Incompatible Materials
A thorough understanding of the hazards associated with this compound and its incompatible materials is paramount for safe handling.
| Hazard Classification | Description | Citation |
| Flammable | The dispersion and the acetylene gas produced upon reaction with water are highly flammable. Keep away from heat, sparks, and open flames. | [2][3][4] |
| Water-Reactive | Reacts violently with water, releasing flammable acetylene gas. May ignite or explode on contact with moist air or steam. | [3][4][5] |
| Corrosive | Causes severe skin burns and eye damage. | [7] |
| Air & Moisture Sensitive | Decomposes upon exposure to air and moisture. Must be handled under an inert atmosphere. | [2][6] |
| Toxic | Harmful if inhaled or in contact with skin. May cause respiratory irritation. | [4] |
Table 1: Hazard Summary of this compound Dispersions
| Incompatible Material | Consequence of Contact | Citation |
| Water, Alcohols | Violent reaction, release of flammable acetylene gas. | [3][4] |
| Acids, Strong Bases | Violent reaction. | [3][4] |
| Strong Oxidizing Agents | Vigorous or explosive reaction. | [3][4] |
| Halogens | Incompatible. | [4] |
| Carbon Dioxide | Incompatible. | [3] |
Table 2: Incompatible Materials with this compound
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound dispersions.
| PPE Category | Specification | Citation |
| Eye and Face Protection | Safety goggles with a face shield. | [7] |
| Skin Protection | Flame-retardant lab coat and a chemical-resistant apron. | [7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with a recommended thickness for the specific solvent. | [5] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. In case of insufficient ventilation, a full-face respirator with appropriate cartridges is necessary. | [7] |
Table 3: Required Personal Protective Equipment
Laboratory Setup and Engineering Controls
A safe laboratory setup is crucial for mitigating the risks associated with this compound.
-
Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood with good airflow.
-
Inert Atmosphere: A Schlenk line or glovebox is required to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]
-
Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[6][10]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible. A Class D fire extinguisher (for combustible metals) and a dry chemical (ABC) extinguisher should be available. Do not use a water or carbon dioxide fire extinguisher. [3]
Caption: Essential laboratory setup for safe handling.
Experimental Protocol: General Alkynylation Reaction
This protocol outlines a general procedure for an alkynylation reaction using this compound dispersion. Note: All quantities and reaction parameters should be adapted for the specific substrate and desired product.
5.1 Reagent Preparation and Transfer
-
Dispersion Homogenization: this compound dispersions may settle over time.[2] Before use, ensure the container is at room temperature and gently swirl to homogenize the suspension. Do not shake vigorously.
-
Inert Atmosphere Transfer: Transfer the required amount of the dispersion using a syringe or cannula under a positive pressure of inert gas.[8][10] The syringe and needle should be oven-dried and flushed with inert gas before use.[8]
Caption: Workflow for reagent preparation and transfer.
5.2 Reaction Procedure
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a connection to an inert gas line with a bubbler.[8]
-
Solvent and Substrate: Add the appropriate anhydrous solvent and the electrophilic substrate to the reaction flask via syringe or cannula.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of this compound: Slowly add the this compound dispersion to the stirred reaction mixture via the addition funnel or a syringe pump. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
5.3 Reaction Quenching Protocol
Proper quenching of the reaction is a critical safety step to neutralize any unreacted this compound.
-
Cooling: Ensure the reaction mixture is cooled in an ice bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly and cautiously add a quenching agent. A common and effective quenching agent is a saturated aqueous solution of ammonium chloride.[11] Alternatively, for very reactive metals, a sequential addition of a less reactive alcohol (e.g., isopropanol), followed by a more reactive one (e.g., ethanol or methanol), and finally water can be employed for a more controlled quench.[12]
-
Temperature Control: Monitor the internal temperature during the quench. If the temperature rises significantly, slow down the addition rate.
-
Workup: Once the quenching is complete and no more gas evolution is observed, proceed with the standard aqueous workup.
Caption: Step-by-step reaction quenching workflow.
Spill and Emergency Procedures
6.1 Spill Response
-
Evacuation: In case of a large spill, evacuate the immediate area and alert others.
-
Containment: For small, manageable spills, contain the spill using a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials. [7]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a cloth dampened with a high-boiling point hydrocarbon solvent (e.g., mineral oil), followed by a wipe with isopropanol, and finally soap and water once all reactive material is confirmed to be removed.
6.2 First Aid
| Exposure Route | First Aid Procedure | Citation |
| Skin Contact | Immediately remove contaminated clothing. Brush off any solid particles. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Table 4: First Aid Procedures for this compound Exposure
Storage and Disposal
-
Storage: Store this compound dispersions in a cool, dry, well-ventilated area away from incompatible substances.[2][3] The container must be kept tightly sealed under an inert atmosphere.[2] Refrigerated storage in a flammables-area is often recommended.[4]
-
Disposal: All waste containing this compound must be treated as hazardous waste. Quench any residual reactive material in the waste before disposal. Dispose of the waste in accordance with local, state, and federal regulations.[3] Empty containers may retain product residue and should be handled as hazardous.[3]
By following these detailed application notes and protocols, researchers can safely and effectively utilize this compound dispersions in their synthetic endeavors. A thorough risk assessment should always be conducted before commencing any new experimental work.
References
- 1. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 2. wileyco.com [wileyco.com]
- 3. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. web.mit.edu [web.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
Sodium Acetylide: A Versatile Reagent in Cross-Coupling Reactions for Drug Discovery and Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium acetylide, the sodium salt of acetylene, is a powerful and versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its application in modern cross-coupling reactions has become indispensable for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in three key palladium-catalyzed cross-coupling reactions: the Sonogashira, Negishi, and Stille couplings.
Introduction to this compound in Cross-Coupling
This compound is a strong nucleophile and a potent base. While it can directly participate in some coupling reactions, it is more commonly used as a precursor to generate other organometallic reagents, such as copper, zinc, and tin acetylides. These in-situ generated species then undergo transmetalation in the catalytic cycles of various cross-coupling reactions, effectively transferring the ethynyl or substituted ethynyl group to an organic halide or triflate. This indirect approach allows for a broader substrate scope and milder reaction conditions.
Sonogashira Coupling: The Premier Method for Arylalkyne Synthesis
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[1] this compound can be used to generate the necessary terminal alkyne in situ or to form a copper acetylide prior to the coupling reaction.
Reaction Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
In the copper-free version, the terminal alkyne is activated by coordination to the palladium(II) center, followed by deprotonation by a base to form a palladium acetylide intermediate directly.[2]
Quantitative Data for Sonogashira Coupling
The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (0.1) | PPh₃ (0.2) | Et₃N | DMF | 50 | 3 | 95[3] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 96[4] |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1) | PPh₃ (0.2) | Et₃N | Toluene | 100 | 24 | 85[3] |
| 4 | 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.1) | PPh₃ (0.2) | Et₃N | Toluene | 100 | 24 | 82[3] |
| 5 | 1-Iodo-4-nitrobenzene | 1-Octyne | Pd(OAc)₂ (2.0) | - | Et₃N | DMF | RT | 0.5 | 99[5] |
| 6 | 2-Amino-3-bromopyridine | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 92[4] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
This protocol is adapted from Zhu et al.[4]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add DMF as the solvent, followed by triethylamine.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and phenylacetylene (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.
Negishi Coupling: Formation of C(sp²)-C(sp) Bonds via Organozinc Reagents
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate.[6] this compound can be used to prepare the necessary alkynylzinc reagent, which then participates in the cross-coupling reaction.
Reaction Mechanism
The catalytic cycle of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Quantitative Data for Negishi Coupling
The following table presents representative yields for the Negishi coupling of aryl halides with in situ generated alkynylzinc reagents.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | 1-Octyne | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 85[7] |
| 2 | 4-Chloroacetophenone | Phenylacetylene | PdCl₂(dppf) (1) | - | THF | RT | 20 | 92[6] |
| 3 | 2-Bromopyridine | 1-Hexyne | NiCl₂·glyme (10) | Terpyridine (10) | DMA | RT | 12 | 89[8] |
| 4 | 1-Bromo-4-methoxybenzene | 1-Decyne | PdCl₂(dppf) (2) | - | THF | 40 | 12 | 75[9] |
| 5 | 4-Iodobenzonitrile | Cyclohexylacetylene | Pd(OAc)₂ (5) | CPhos (10) | THF | 25 | 16 | 75[2] |
| 6 | 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 88[2] |
Experimental Protocol: One-Pot Negishi Coupling of an Aryl Bromide with an In Situ Generated Alkynylzinc Reagent
This protocol is a general representation based on procedures for in situ generation of organozinc reagents.[10]
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
n-Butyllithium (1.0 equiv)
-
Zinc Chloride (ZnCl₂) (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CPhos (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Alkynylzinc Reagent (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.1 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes at -78 °C to form the lithium acetylide.
-
In a separate flask, prepare a solution of ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the lithium acetylide solution at -78 °C and then allow the mixture to warm to room temperature. This forms the alkynylzinc chloride solution.
-
-
Cross-Coupling Reaction:
-
In another Schlenk flask, add Pd(OAc)₂ (2 mol%), CPhos (4 mol%), and the aryl bromide (1.0 equiv).
-
Add the freshly prepared alkynylzinc chloride solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Stille Coupling: Utilizing Organotin Reagents for C-C Bond Formation
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide or triflate.[11] this compound can be used to prepare an alkynylstannane, which is then used in the Stille coupling.
Reaction Mechanism
The catalytic cycle for the Stille coupling is shown below.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data for Stille Coupling
The following table provides representative yields for the Stille coupling of aryl halides with alkynylstannanes.
| Entry | Aryl Halide | Alkynylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | 89[12] |
| 2 | 4-Bromoacetophenone | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | 100 | 16 | 91[11] |
| 3 | 4-Chlorotoluene | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 100 | 24 | 85[11] |
| 4 | 3-Iodopyridine | Tributyl(1-hexynyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 82[12] |
| 5 | Vinyl Bromide | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (2) | - | THF | 60 | 6 | 95[11] |
| 6 | 2-Bromothiophene | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 100 | 18 | 87[12] |
Experimental Protocol: Two-Step Stille Coupling via an Alkynylstannane
This protocol involves the preparation of an alkynylstannane from a terminal alkyne, followed by the Stille coupling.
Part A: Synthesis of Tributyl(phenylethynyl)stannane
Materials:
-
Phenylacetylene (1.0 equiv)
-
n-Butyllithium (1.0 equiv)
-
Tributyltin chloride (Bu₃SnCl) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add phenylacetylene (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes at -78 °C.
-
Add tributyltin chloride (1.0 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tributyl(phenylethynyl)stannane is often used in the next step without further purification.
Part B: Stille Coupling of Tributyl(phenylethynyl)stannane with Iodobenzene
Materials:
-
Tributyl(phenylethynyl)stannane (1.1 equiv)
-
Iodobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%), iodobenzene (1.0 equiv), and anhydrous DMF.
-
Add tributyl(phenylethynyl)stannane (1.1 equiv).
-
Heat the reaction mixture to 95 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with aqueous potassium fluoride solution to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield diphenylacetylene.
General Experimental Workflow
The following diagram illustrates a general workflow for performing these cross-coupling reactions in a research laboratory setting.
Caption: General laboratory workflow for cross-coupling reactions.
Conclusion
This compound serves as a fundamental building block in palladium-catalyzed cross-coupling reactions. While its direct use is limited, its role as a precursor for more reactive organometallic acetylides is crucial for the successful implementation of Sonogashira, Negishi, and Stille couplings. The protocols and data presented herein provide a valuable resource for researchers in drug development and organic synthesis, enabling the efficient construction of molecules containing the valuable alkyne moiety. Careful selection of reaction conditions, catalysts, and ligands is paramount to achieving high yields and selectivity in these powerful transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Quenching Unreacted Sodium Acetylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetylide (NaC₂H) is a potent nucleophile and a strong base, widely employed in organic synthesis to form carbon-carbon bonds, particularly in the synthesis of alkynes. Due to its high reactivity, any unreacted this compound remaining in the reaction mixture upon completion of the desired transformation poses a significant safety hazard during workup. This compound reacts violently with water and other protic solvents, potentially leading to exothermic reactions, gas evolution (flammable acetylene), and the formation of corrosive sodium hydroxide.[1][2][3] Therefore, a carefully controlled and executed quenching protocol is imperative to neutralize the excess this compound safely.
This document provides a detailed protocol for the safe quenching of unreacted this compound in a typical reaction mixture. The procedure is based on the principle of gradual reduction of reactivity by the sequential addition of quenching agents with increasing acidity, starting with a less reactive alcohol and concluding with water. This stepwise approach allows for controlled neutralization, minimizing the risk of a violent and uncontrolled reaction.[4][5][6]
Safety Precautions
This compound is a water-reactive, flammable solid that can ignite spontaneously in air, especially when finely divided.[1][7] It is corrosive and can cause severe burns to the skin and eyes.[1][4] All handling and quenching procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from sources of ignition.[1][5]
Personal Protective Equipment (PPE) is mandatory:
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves)
-
Ensure a safety shower and eyewash station are readily accessible.
-
A Class D fire extinguisher (for combustible metals) should be available. Do NOT use water or carbon dioxide fire extinguishers on fires involving this compound. [8]
Materials and Equipment
3.1 Reagents and Solvents:
-
Reaction mixture containing unreacted this compound
-
Anhydrous isopropanol (or ethanol)
-
Methanol
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (Alternative quenching agent)[1][7]
-
An inert solvent for dilution if necessary (e.g., toluene, THF)[2]
3.2 Equipment:
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet/outlet.
-
Cooling bath (e.g., ice-water or dry ice-acetone) to control the reaction temperature.
-
Thermometer to monitor the internal temperature of the reaction mixture.
-
Appropriate glassware for workup.
Experimental Protocol: Stepwise Quenching of Unreacted this compound
This protocol assumes the reaction involving this compound has been completed and the reaction mixture is under an inert atmosphere.
4.1 Preparation and Cooling:
-
Ensure the reaction mixture is under a positive pressure of an inert gas (nitrogen or argon).
-
Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to dissipate the heat generated during the exothermic quenching process.[4]
4.2 Stepwise Addition of Quenching Agents:
-
Slowly add anhydrous isopropanol (or ethanol) dropwise to the cooled and stirred reaction mixture via a dropping funnel.[4][5] The rate of addition should be carefully controlled to maintain the internal temperature below 25 °C. Vigorous gas evolution (acetylene) will be observed.
-
Continue the slow addition of isopropanol until the gas evolution subsides significantly. This indicates that the bulk of the unreacted this compound has been neutralized.
-
Once the reaction with isopropanol is complete, slowly add methanol dropwise .[4][5] Methanol is more reactive than isopropanol and will quench any remaining traces of this compound. Again, monitor the temperature and gas evolution closely.
-
After the addition of methanol is complete and gas evolution has ceased, cautiously add deionized water dropwise .[5][6] The initial addition of water should be extremely slow, as any remaining reactive species can still react violently.[5][6]
-
Once the initial exotherm with water has subsided, the remaining water can be added at a slightly faster rate.
4.3 Alternative Quenching with Saturated Ammonium Chloride:
-
As an alternative to the stepwise alcohol quench, a saturated aqueous solution of ammonium chloride can be used.[1][7] Ammonium chloride is a weak acid that effectively neutralizes strong bases like this compound.
-
Cool the reaction mixture to 0 °C and slowly add the saturated ammonium chloride solution dropwise with vigorous stirring. Control the rate of addition to maintain a safe temperature.
4.4 Final Workup:
-
Once the quenching is complete, the reaction mixture can be allowed to warm to room temperature.
-
The aqueous and organic layers can then be separated, and the desired product can be isolated following standard extraction and purification procedures.
Data Presentation: Quenching Agent Summary
The following table summarizes the quenching agents used in this protocol, listed in the order of their addition. The quantities are provided as general guidelines and should be adjusted based on the scale of the reaction and the estimated amount of unreacted this compound.
| Step | Quenching Agent | Purpose | Key Observations & Precautions |
| 1 | Anhydrous Isopropanol (or Ethanol) | Primary, controlled quenching of the bulk of this compound. | Slow, dropwise addition at 0 °C. Monitor for vigorous gas evolution and exotherm.[4][5] |
| 2 | Methanol | Quenching of residual, more reactive this compound particles. | Add slowly after the initial quench with isopropanol has subsided.[4][5] |
| 3 | Deionized Water | Final quench to ensure all reactive species are neutralized. | Add very cautiously at first, as the reaction can still be vigorous.[5][6] |
| Alt. | Saturated aq. NH₄Cl | Single-step quenching alternative. | Slow, controlled addition at 0 °C. Effective for neutralizing strong bases.[1][7] |
Visualization: Workflow for Quenching Protocol
The following diagram illustrates the logical workflow for the safe quenching of unreacted this compound.
Caption: Workflow for the stepwise quenching of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. echemi.com [echemi.com]
- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
Application of Sodium Acetylide in the Synthesis of Complex Natural Products: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product synthesis, the strategic formation of carbon-carbon bonds is paramount. Among the array of reagents available to organic chemists, sodium acetylide stands out as a powerful and versatile tool for the introduction of an ethynyl group, a key building block in the construction of complex molecular architectures. This application note provides detailed protocols and quantitative data on the use of this compound in the landmark total syntheses of the potent anticancer agents (+)-Discodermolide and Epothilone B, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound (NaC≡CH) is a strong nucleophile and a potent base, making it highly effective in reactions with electrophiles such as aldehydes, ketones, and alkyl halides. Its utility in extending carbon chains and introducing stereocenters has been instrumental in the total synthesis of numerous biologically active natural products. This document focuses on its application in two notable examples: the Schreiber and Marshall syntheses of (+)-Discodermolide and the Nicolaou synthesis of Epothilone B.
Synthesis of (+)-Discodermolide: Key Acetylide Addition Reactions
(+)-Discodermolide, a marine-derived polyketide, is a potent inhibitor of tumor cell growth and has been a formidable target for total synthesis.[1][2] Several synthetic routes have successfully employed acetylide addition reactions to construct its complex carbon skeleton.
The Schreiber Synthesis: Alkynylation for Fragment Coupling
In their seminal total synthesis of (+)-Discodermolide, the Schreiber group utilized an alkynylation reaction to couple two key fragments of the molecule. This reaction involved the addition of a lithium acetylide, generated in situ from the corresponding terminal alkyne, to an aldehyde.
Table 1: Quantitative Data for the Schreiber Alkynylation Reaction
| Reactants | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aldehyde fragment, Terminal alkyne fragment | Coupled propargyl alcohol intermediate | 1. n-BuLi, THF, -78 °C; 2. Aldehyde, -78 °C to -20 °C | 75 | 3:1 |
Experimental Protocol: Schreiber Alkynylation for (+)-Discodermolide Synthesis
Objective: To couple the C1-C6 aldehyde fragment with the C7-C24 alkyne fragment via a lithium acetylide addition.
Materials:
-
Terminal alkyne fragment
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde fragment
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of the terminal alkyne fragment in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
To this solution, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
A solution of the aldehyde fragment in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is slowly warmed to -20 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol as a mixture of diastereomers.
The Marshall Synthesis: Stereoselective Acetylide Addition
The Marshall synthesis of (+)-Discodermolide also featured a critical acetylide addition step. In this route, a lithium acetylide was added to a chiral aldehyde, demonstrating the reagent's utility in establishing key stereocenters.[3]
Table 2: Quantitative Data for the Marshall Acetylide Addition
| Reactants | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Chiral aldehyde, Terminal alkyne | Propargyl alcohol with a new stereocenter | 1. n-BuLi, THF, -78 °C; 2. Aldehyde, -78 °C | 92 | 6:1 |
Experimental Protocol: Marshall Acetylide Addition in (+)-Discodermolide Synthesis
Objective: To achieve a stereoselective addition of a lithium acetylide to a chiral aldehyde to form a key intermediate in the synthesis of (+)-Discodermolide.
Materials:
-
Terminal alkyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Chiral aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
To a solution of the terminal alkyne in anhydrous THF at -78 °C under an argon atmosphere is added a solution of n-butyllithium in hexanes. The mixture is stirred at this temperature for 30 minutes.
-
A solution of the chiral aldehyde in anhydrous THF is then added to the lithium acetylide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the propargyl alcohol product.
Synthesis of Epothilone B: A Convergent Approach Using this compound
Epothilone B, a 16-membered macrolide, is a potent microtubule stabilizer with significant anticancer activity.[4][5] The Nicolaou group's total synthesis of Epothilone B showcases a convergent strategy where this compound plays a crucial role in connecting two major fragments.[4]
Table 3: Quantitative Data for the Nicolaou Acetylide Coupling in Epothilone B Synthesis
| Reactants | Product | Reagents and Conditions | Yield (%) |
| Terminal alkyne fragment, Allylic bromide fragment | Coupled enyne product | 1. NaHMDS, THF, -78 °C; 2. Allylic bromide, -78 °C to 0 °C | 85 |
Experimental Protocol: Nicolaou Acetylide Coupling for Epothilone B Synthesis
Objective: To couple a terminal alkyne fragment with an allylic bromide fragment using a this compound derivative.
Materials:
-
Terminal alkyne fragment
-
Sodium hexamethyldisilazide (NaHMDS) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Allylic bromide fragment
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of the terminal alkyne fragment in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of NaHMDS in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the allylic bromide fragment in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to 0 °C and is stirred for 3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the desired coupled product.
Logical Workflow and Reaction Pathways
The following diagrams illustrate the key bond formations facilitated by acetylide chemistry in the syntheses of (+)-Discodermolide and Epothilone B.
Figure 1: Key acetylide addition in the Schreiber synthesis of (+)-Discodermolide.
References
Troubleshooting & Optimization
troubleshooting low yield in sodium acetylide alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in sodium acetylide alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound alkylation reaction has a very low yield. What are the most common causes?
Low yields in this compound alkylation reactions typically stem from a few key areas:
-
Sub-optimal Reaction Conditions: Incomplete deprotonation of the terminal alkyne, inappropriate reaction temperature, or insufficient reaction time can all lead to poor yields.
-
Reagent Quality and Purity: The presence of moisture in solvents or on glassware can quench the highly basic this compound. The quality of the base (e.g., sodium amide, sodium hydride) and the purity of the alkyl halide are also critical.
-
Competing Side Reactions: The most significant side reaction is the E2 elimination of the alkyl halide, which is favored with secondary and tertiary alkyl halides. Other side reactions can include polymerization of the alkyne or reaction with impurities.
-
Improper Work-up Procedure: The work-up procedure must effectively quench the reaction and separate the desired product from unreacted starting materials and byproducts.
Q2: What is the best solvent for this compound alkylation?
Liquid ammonia is the most common and often the most effective solvent, particularly for the deprotonation of acetylene itself.[1][2] However, its low boiling point (-33 °C) necessitates cryogenic conditions. Alternative solvents include:
-
Tetrahydrofuran (THF): A common ethereal solvent, but reactions in THF may require a stronger base, such as n-butyllithium, to achieve complete deprotonation. Using this compound in THF can sometimes lead to the formation of polymeric byproducts, especially at temperatures above 0°C.[1]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can facilitate the reaction.
-
N,N-Dimethylformamide (DMF): A high dielectric constant solvent that has been shown to provide excellent yields in some cases.[3]
It is important to note that diluting liquid ammonia with organic solvents like diethyl ether has been reported to significantly reduce the yield of 1-alkynes.[3]
Q3: Can I use a secondary or tertiary alkyl halide in my reaction?
It is strongly discouraged. This compound is a strong base, and with secondary and tertiary alkyl halides, it will predominantly act as a base, leading to E2 elimination to form an alkene, rather than the desired SN2 substitution.[4][5][6] For successful alkylation, always use a primary alkyl halide or a methyl halide.[4][7]
Q4: How can I tell if the deprotonation of my terminal alkyne is complete?
When using sodium amide in liquid ammonia, the formation of this compound is often indicated by a color change. For instance, when preparing sodium amide from sodium metal in liquid ammonia with a ferric nitrate catalyst, the initial deep blue color of the dissolved sodium disappears and is replaced by a pale grey suspension of sodium amide.[2] Upon bubbling acetylene through this suspension, the mixture turns uniformly black, indicating the formation of this compound.[2] If you are generating the acetylide in situ, monitoring the reaction by thin-layer chromatography (TLC) can help confirm the consumption of the starting alkyne.
Q5: My reaction is complete, but I'm losing product during the work-up. What can I do?
Loss of product during work-up can be due to several factors:
-
Incomplete Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive species. A saturated aqueous solution of ammonium chloride is commonly used.[1]
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. Using brine (saturated NaCl solution) during the wash steps can help break emulsions.
-
Product Volatility: If your product is volatile, be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure.
-
Improper pH Adjustment: Ensure the aqueous layer is at the correct pH to ensure your product is in the organic layer.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., n-BuLi in THF) or ensure the current base is fresh and of high quality. For sodium amide formation, consider using a catalyst like ferric nitrate.[2] | The pKa of the terminal alkyne must be overcome by the base to generate the acetylide nucleophile. |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is a very strong base and will be quenched by even trace amounts of water. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. If the reaction is sluggish, consider gently warming the reaction after the deprotonation step. | Alkylation is an SN2 reaction, and its rate is dependent on both time and temperature. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| E2 Elimination | Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides.[4][5][6] | The strongly basic nature of this compound favors elimination with sterically hindered alkyl halides. |
| Polymerization | Maintain a low reaction temperature, especially during the formation of this compound in THF.[1] Add the alkyl halide slowly to the acetylide solution. | Higher temperatures can promote side reactions, including the polymerization of the alkyne. |
| Reaction with Dihalogenated Impurities | Use a purified alkyl halide. | Dihalogenated impurities in the alkyl halide can lead to double alkylation or other unwanted side products. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound Formation
| Reactants | Solvent | Additive | Yield (%) | Reference |
| Sodium + Acetylene | Liquid Ammonia | None | 75 | [8] |
| Sodium + Acetylene | Liquid Ammonia | 5% Ammonia | Almost Quantitative | [8] |
Table 2: Reported Yields for the Synthesis of 3-Butyn-1-ol from Ethylene Oxide and this compound
| Reaction | Solvent | Reported Yield Range (%) | Reference |
| Ethylene Oxide + this compound | Liquid Ammonia | 15 - 45 | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Alkylation in Liquid Ammonia
This protocol is a generalized procedure for the alkylation of a terminal alkyne with a primary alkyl halide in liquid ammonia.
Materials:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Gas inlet tube
-
Mechanical or magnetic stirrer
-
Anhydrous liquid ammonia
-
Sodium metal or sodium amide
-
Ferric nitrate (catalyst, if using sodium metal)
-
Terminal alkyne
-
Primary alkyl halide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a stirrer, dry ice condenser, and gas inlet under an inert atmosphere.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of anhydrous liquid ammonia.
-
This compound Formation:
-
Using Sodium Amide: Carefully add the sodium amide to the liquid ammonia.
-
Using Sodium Metal: Add a catalytic amount of ferric nitrate. Then, add small, freshly cut pieces of sodium metal to the stirred liquid ammonia until the blue color persists. Bubble dry acetylene gas through the solution until the blue color disappears and a grey-white precipitate of this compound forms. Then, add the terminal alkyne to the sodium amide or this compound suspension.
-
-
Alkylation: Slowly add the primary alkyl halide to the stirred suspension of the this compound.
-
Reaction Monitoring: Allow the reaction to stir at -33 °C (the boiling point of ammonia). The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up:
-
Allow the ammonia to evaporate in a well-ventilated fume hood.
-
Add water or an appropriate aqueous solution to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Alkylation of a Terminal Alkyne using Sodium Hydride in THF
This protocol provides an alternative to using liquid ammonia.
Materials:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Anhydrous THF
-
Sodium hydride (NaH) as a mineral oil dispersion
-
Terminal alkyne
-
Primary alkyl halide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Setup: Assemble the flame-dried two-necked flask with a stirrer and reflux condenser under an inert atmosphere.
-
Sodium Hydride Preparation: Add the sodium hydride dispersion to the flask. Wash the mineral oil away with anhydrous hexanes under an inert atmosphere and then carefully remove the hexanes.
-
Acetylide Formation: Add anhydrous THF to the flask, followed by the slow addition of the terminal alkyne at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Alkylation: Add the primary alkyl halide to the solution of the this compound. The reaction may require heating to reflux to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up:
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound alkylation reactions.
Caption: Key reaction pathways in this compound alkylation, highlighting the desired SN2 and competing E2 reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US2846491A - Reactions of this compound with alkyl halides - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
optimizing reaction conditions for sodium acetylide nucleophilic substitution.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sodium acetylide nucleophilic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield or is not proceeding. What are the common causes?
Several factors can lead to low or no product yield. The most common issues are related to the reactants' quality, reaction conditions, and competing side reactions.
-
Poor Quality of this compound: this compound is highly sensitive to air and moisture.[1][2] Contamination or degradation can severely inhibit its nucleophilicity. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Inappropriate Substrate: The structure of the alkyl halide is critical. The acetylide anion is a strong base, which can lead to competing elimination reactions.[3][4] This reaction works best for methyl and primary alkyl halides.[5][6]
-
Incorrect Solvent: The choice of solvent impacts both the solubility of the acetylide and the reaction rate. While liquid ammonia is standard for forming the acetylide, polar aprotic solvents like DMSO, DMF, or hexamethyl phosphoramide can be effective for the substitution step.[7][8]
-
Low Temperature: While lower temperatures can favor substitution over elimination, the temperature must be sufficient for the reaction to proceed at a reasonable rate.[8]
Q2: How can I minimize the competing E2 elimination side reaction?
The competition between the desired S_N2 substitution and the E2 elimination is the most significant challenge in these reactions.[4] The acetylide anion's strong basicity promotes elimination, especially with sterically hindered substrates.[5][9]
Key Strategies to Favor S_N2:
-
Substrate Selection: This is the most crucial factor. Use methyl or primary alkyl halides whenever possible.[6][10] Avoid secondary and tertiary alkyl halides, as they strongly favor the E2 pathway.[4][5][11]
-
Temperature Control: Use the lowest temperature at which the substitution reaction proceeds efficiently. Higher temperatures tend to favor elimination.[8]
-
Leaving Group: Good leaving groups are essential for S_N2 reactions. Iodides and bromides are generally effective.
The following diagram illustrates the competing pathways.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways for acetylide reactions.
Q3: What are the optimal solvents and bases for this reaction?
The choice of base and solvent is typically tied to the method of acetylide generation.
-
In Situ Generation: The most common laboratory method involves the deprotonation of a terminal alkyne using a strong base.[5]
-
Base: Sodium amide (NaNH₂) is a classic and highly effective base for this purpose.[5][10] Sodium hydride (NaH) is another suitable option.[10][12] The pKₐ of a terminal alkyne is around 25, while the pKₐ of ammonia (the conjugate acid of the amide anion) is about 35, ensuring the deprotonation equilibrium lies far to the side of the acetylide anion.[5][10][13]
-
Solvent: Liquid ammonia is the traditional solvent for reactions using sodium amide, serving as both a solvent and a coolant (b.p. -33 °C).[3] Ethers or polar aprotic solvents like DMSO can also be used.[14][15]
-
-
Commercial this compound: this compound is available commercially, often as a suspension in xylene or mineral oil.[1][16] In this case, a solvent that promotes the S_N2 reaction is required. N,N-dimethylformamide (DMF) has been shown to be a highly effective medium for the reaction of this compound with alkyl halides.[7]
| Parameter | Recommended | Reasoning | Citation |
| Base (for in situ) | Sodium Amide (NaNH₂) | Strong base, readily deprotonates terminal alkynes. | [5][10] |
| Sodium Hydride (NaH) | Another effective strong base. | [10][12] | |
| Solvent (for generation) | Liquid Ammonia (NH₃) | Standard solvent for NaNH₂, low boiling point. | [3] |
| Solvent (for substitution) | DMSO, DMF | Polar aprotic solvents favor S_N2 reactions. | [7][8] |
Q4: What safety precautions are essential when working with this compound?
This compound and other metal acetylides are hazardous reagents that must be handled with care.
-
Air and Moisture Sensitivity: this compound reacts with water and can ignite spontaneously in the air, especially when finely divided.[2][16] All manipulations should be performed under a dry, inert atmosphere.
-
Explosion Hazard: Metal acetylides can be explosive when dry.[9] They should be destroyed while still wet by careful warming with dilute acid.
-
Flammability: The reaction of this compound with water liberates acetylene gas, which is highly flammable.[16]
Data Presentation: Substrate Suitability
The selection of the electrophile (alkyl halide) is the most critical variable for reaction success. The following table summarizes the expected outcomes based on the substrate structure.
| Alkyl Halide Type | Primary Reaction Pathway | Major Product(s) | Comments | Citation |
| Methyl | S_N2 | Substituted Alkyne | Excellent substrate, minimal steric hindrance. | [5][6] |
| Primary (1°) | S_N2 | Substituted Alkyne | Highly effective for S_N2; the preferred substrate. | [4][6][11] |
| Secondary (2°) | E2 | Alkene | Elimination is the major pathway due to steric hindrance and the strong basicity of the acetylide. | [5][9][10] |
| Tertiary (3°) | E2 | Alkene | Exclusively undergoes elimination. | [4][6][10] |
| Vinyl / Aryl | No Reaction (via S_N2) | Starting Materials | S_N2 backside attack is not possible on sp²-hybridized carbons. | [4] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Subsequent Alkylation
This protocol is a generalized procedure based on common laboratory methods, such as those found in Organic Syntheses.[17]
1. Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.
-
Ensure the entire apparatus is flame-dried and maintained under a positive pressure of dry argon or nitrogen.
2. Acetylide Formation:
-
Condense anhydrous liquid ammonia (approx. 1 L per mole of alkyne) into the flask at -78 °C.
-
Add a catalytic amount of ferric nitrate.[3]
-
Slowly add metallic sodium (1.05 equivalents) in small pieces until a persistent blue color indicates the formation of sodium amide.
-
Bubble dry acetylene gas through the solution, or add the terminal alkyne (1.0 equivalent) dropwise. The disappearance of the blue color indicates the formation of this compound.[17]
3. Nucleophilic Substitution:
-
Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the this compound suspension at -33 °C to -78 °C.
-
Allow the reaction to stir for several hours, monitoring by TLC or GC-MS.
4. Workup:
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate in a well-ventilated fume hood.
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by distillation or column chromatography.
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for SN2 alkylation using in situ generated acetylide.
Troubleshooting Decision Tree
If your reaction is not performing as expected, use this logical guide to diagnose the issue.
Caption: A troubleshooting decision tree for this compound substitution reactions.
References
- 1. Cas 1066-26-8,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2846491A - Reactions of this compound with alkyl halides - Google Patents [patents.google.com]
- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Acetylide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Acetylide - Wikipedia [en.wikipedia.org]
- 15. orgosolver.com [orgosolver.com]
- 16. This compound | 1066-26-8 [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
strategies to minimize side reactions with sodium acetylide
Welcome to the technical support center for sodium acetylide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when using this compound in alkylation reactions?
A1: The main competing side reaction is the E2 (bimolecular elimination) reaction. This compound is a strong base, and this basicity can lead to the elimination of a hydrogen and a leaving group from the alkyl halide, resulting in the formation of an alkene instead of the desired substituted alkyne.[1][2][3][4] This is particularly problematic with sterically hindered alkyl halides.[1][2][3]
Q2: How does the structure of the alkyl halide affect the outcome of the reaction?
A2: The structure of the alkyl halide is the most critical factor in determining the ratio of the desired SN2 (bimolecular nucleophilic substitution) product to the E2 elimination side product.
-
Primary alkyl halides strongly favor the SN2 pathway, leading to high yields of the desired alkyne.[1][2][4][5][6]
-
Secondary alkyl halides predominantly undergo E2 elimination due to increased steric hindrance around the reaction center, which makes the SN2 attack more difficult.[1][4][5][7][8]
-
Tertiary alkyl halides almost exclusively yield the E2 elimination product as the steric hindrance is too great for the SN2 reaction to occur.[2][3][4][5]
Q3: What is the optimal type of solvent to use for minimizing side reactions?
A3: Polar aprotic solvents are generally recommended to favor the SN2 reaction. Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can enhance the rate of SN2 reactions.[9][10] Mixtures of solvents, such as xylene and DMF, have been shown to be effective.[9][10] Liquid ammonia is also a common solvent for these reactions.[1]
Q4: How does temperature influence the reaction?
Q5: Are there any other common side reactions to be aware of?
A5: Besides E2 elimination, other potential side reactions include:
-
Reaction with incompatible functional groups: this compound is a strong base and will react with acidic protons present in the substrate or solvent, such as alcohols, carboxylic acids, and even some amines.
-
Polymerization: Under certain conditions, acetylene and its derivatives can polymerize.
-
Reaction with air and moisture: this compound is highly reactive with water and oxygen.[11] All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alkyne | 1. Use of a secondary or tertiary alkyl halide. 2. Presence of moisture or air in the reaction. 3. Incompatible functional groups on the substrate. 4. Incorrect reaction temperature. | 1. If possible, use a primary alkyl halide. If a secondary halide must be used, expect lower yields and significant elimination byproducts. Avoid tertiary halides. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (nitrogen or argon). Use anhydrous solvents. 3. Protect any acidic functional groups on your substrate before the reaction. 4. Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. |
| Formation of a significant amount of alkene byproduct | The E2 elimination reaction is competing with the desired SN2 reaction. This is the primary pathway for secondary and tertiary alkyl halides. | * Substrate Choice: The most effective solution is to use a primary alkyl halide if the synthesis allows. * Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO. Maintain the lowest practical reaction temperature. |
| The reaction is not proceeding to completion | 1. Insufficient amount of this compound. 2. Poor quality of this compound. 3. Low reaction temperature. | 1. Use a slight excess of this compound. 2. Ensure the this compound is fresh or has been stored properly under an inert atmosphere. 3. Gradually and carefully increase the reaction temperature. |
| A complex mixture of products is obtained | 1. Decomposition of this compound or the product. 2. Multiple reactive sites on the substrate. | 1. Ensure a strictly inert and anhydrous reaction environment. Avoid excessive heating. 2. If the substrate has multiple electrophilic sites, consider using protecting groups to ensure selectivity. |
Data on Substrate Influence on Reaction Outcome
The following table summarizes the expected major and minor products based on the class of alkyl halide used in the reaction with this compound.
| Alkyl Halide Class | Major Product Type | Minor Product Type | Primary Reaction Pathway | Example Yield Data |
| Primary (e.g., 1-bromobutane) | Substituted Alkyne | Alkene | SN2 | 80% yield of 1-hexyne with n-butyl bromide in a xylene/DMF mixture.[9] |
| Secondary (e.g., 2-bromobutane) | Alkene | Substituted Alkyne | E2 | Reactions with secondary alkyl halides "almost always" result in elimination.[1] |
| Tertiary (e.g., t-butyl bromide) | Alkene | None | E2 | Elimination is the exclusive pathway.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Terminal Alkyne with a Primary Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (commercially available as a suspension in xylene or prepared in situ)
-
Primary alkyl halide
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or a mixture like xylene/DMF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, brine)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas supply (nitrogen or argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas. The reaction should be carried out under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
If using a commercial suspension of this compound, transfer the required amount to the reaction flask via cannula under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
-
Substrate Addition: Add the primary alkyl halide dropwise to the stirred suspension of this compound over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. . Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US2846491A - Reactions of this compound with alkyl halides - Google Patents [patents.google.com]
- 11. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
Technical Support Center: Managing the Pyrophoric Risk of Dry Sodium Acetylide
This guide is intended for researchers, scientists, and drug development professionals working with dry sodium acetylide. It provides essential information for managing its pyrophoric risk through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a high-risk material?
A1: this compound (NaC₂H) is a highly reactive organosodium compound.[1] Its pyrophoric nature means it can spontaneously ignite in air, especially when dry and finely divided.[1][2] The primary hazards stem from its reactivity with air (oxygen) and moisture, which can lead to fires and explosions.[2][3] It is also water-reactive, producing flammable acetylene gas upon contact with water.[1]
Q2: What are the initial signs of a developing hazardous situation with this compound?
A2: Visual cues are critical. Look for smoking, discoloration (often turning brown or black), or localized heating of the solid material.[4] Any unexpected evolution of gas or fumes should also be treated as a sign of a potential runaway reaction.
Q3: How should dry this compound be stored to minimize pyrophoric risk?
A3: Strict adherence to proper storage conditions is paramount. Store dry this compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, robust container.[5] The storage area should be cool, dry, well-ventilated, and away from heat sources, open flames, and incompatible materials like oxidizers and acids.[5][6] It is often supplied and handled as a slurry in mineral oil or xylene to reduce its pyrophoricity.[6]
Q4: What personal protective equipment (PPE) is mandatory when working with dry this compound?
A4: A comprehensive PPE ensemble is required. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves (nitrile gloves may be adequate for small quantities, but heavier gloves are recommended for larger amounts).[6][7] Ensure a safety shower and eyewash station are immediately accessible.
Q5: In case of a fire involving this compound, what type of fire extinguisher should be used?
A5: Do NOT use water, carbon dioxide, or halogenated extinguishers. These can react with this compound and exacerbate the fire. Use a Class D fire extinguisher, which is specifically designed for combustible metal fires. Dry sand or powdered lime (calcium oxide) can also be used to smother small fires.[8]
Troubleshooting Guide
Scenario 1: You observe smoke or discoloration of your stored dry this compound.
-
Question: What should I do if my container of this compound is smoking or appears discolored?
-
Answer:
-
Do not open the container.
-
If it is safe to do so, move the container to a fume hood or an isolated, well-ventilated area away from flammable materials.
-
Place the container in a secondary container, such as a bucket of dry sand, to contain any potential ignition.
-
Alert your supervisor and facility safety officer immediately.
-
Prepare for a potential fire by having a Class D fire extinguisher readily available.
-
The material should be considered unstable and should be disposed of following established protocols for reactive waste.
-
Scenario 2: During a reaction, the temperature begins to rise uncontrollably.
-
Question: My reaction involving this compound is showing a rapid, unexpected temperature increase. How do I regain control?
-
Answer:
-
Immediately remove any external heating sources.
-
If the reaction is in a flask, begin cooling it with an ice bath.
-
If it is safe to do so and the reaction setup allows, slowly add a high-boiling point, inert solvent (like mineral oil) to dilute the reaction mixture and help dissipate heat. Do not add water or protic solvents.
-
If the temperature continues to rise and there is a risk of explosion, evacuate the immediate area and follow your laboratory's emergency procedures.
-
Scenario 3: A small amount of dry this compound is spilled in the fume hood.
-
Question: I've spilled a small amount of dry this compound inside the fume hood. What is the correct clean-up procedure?
-
Answer:
-
Keep the fume hood sash as low as possible.
-
Do not attempt to sweep or brush the dry powder, as this can create static and cause ignition.
-
Immediately cover the spill with a generous amount of dry sand, powdered lime (calcium oxide), or soda ash to smother it and prevent contact with air.[7][8]
-
Once the spill is completely covered, slowly and carefully add a less reactive alcohol, such as isopropanol, to the sand mixture to begin quenching the acetylide.[7][8]
-
After the initial reaction subsides, a more reactive alcohol like methanol can be added, followed cautiously by water to ensure complete quenching.[8]
-
The resulting mixture should be collected in a designated container for hazardous waste disposal.[8]
-
Quantitative Data on this compound Hazards
| Parameter | Value | Notes |
| Thermal Stability | ||
| Decomposition in Air | Ignites at 170-190°C; Flash-ignites at 215-235°C[4] | The presence of air significantly lowers the decomposition temperature. |
| Decomposition (Inert Atmosphere) | Can be heated to ~300°C before disproportionation occurs.[4] | In the absence of air, it is more thermally stable. |
| Reaction Critical Temperature | ~110°C | Above this temperature, the yield of desired product in synthesis decreases sharply.[9] |
| Impact and Friction Sensitivity | ||
| Impact Sensitivity | No specific data found for this compound. Heavy metal acetylides (e.g., silver and copper acetylide) are known to be highly sensitive to shock and friction.[5] | Testing is typically performed using methods like the BAM Fallhammer test.[6][8][10][11] |
| Friction Sensitivity | No specific data found for this compound. | The presence of gritty or hard granular components in a mixture can increase friction sensitivity. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of Dry this compound
This protocol outlines the procedure for transferring dry this compound from a storage container to a reaction vessel.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
The transfer must be conducted in a glovebox or under a continuous flow of inert gas (e.g., using a Schlenk line).
-
Have a container of dry sand and a Class D fire extinguisher within arm's reach.
-
-
Inert Atmosphere:
-
If using a Schlenk line, assemble the apparatus and purge with inert gas for at least 30 minutes.
-
If using a glovebox, ensure the atmosphere is inert and moisture levels are low.
-
-
Transfer:
-
Allow the this compound container to reach ambient temperature before opening it under the inert atmosphere.
-
Use a clean, dry, non-sparking spatula (e.g., made of ceramic or Teflon) for the transfer.
-
Quickly and carefully weigh the desired amount of this compound in a tared, dry container.
-
Transfer the solid to the reaction vessel.
-
-
Clean-up:
-
Immediately and securely seal the this compound storage container.
-
Any residual this compound on the spatula or weighing container should be quenched according to Protocol 2.
-
Protocol 2: Quenching and Disposal of Residual this compound
This protocol describes the safe quenching of small amounts of residual or excess dry this compound.
Methodology:
-
Preparation:
-
The quenching procedure must be performed in a fume hood.
-
Place the flask containing the this compound residue in an ice bath to manage heat generation.
-
Have a blast shield in place.
-
-
Initial Quenching:
-
Secondary Quenching:
-
Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as methanol, to ensure all the this compound has reacted.[8]
-
-
Final Quenching:
-
After the reaction with methanol is complete, cautiously add water dropwise to quench any remaining reactive species.[8]
-
-
Disposal:
Visualizations
Caption: Decision tree for managing pyrophoric risks of this compound.
Caption: Step-by-step workflow for the safe quenching of this compound.
Caption: Simplified pathways for the thermal decomposition of this compound.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. cmu.edu [cmu.edu]
- 3. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 4. Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. fauske.com [fauske.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. ozm.cz [ozm.cz]
improving the stability of sodium acetylide solutions for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of sodium acetylide solutions for more consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
A1: this compound (NaC₂H) is the sodium salt of acetylene. It is a strong base and a potent nucleophile widely used in organic synthesis to form carbon-carbon bonds.[1][2] Its primary application is in alkylation reactions and additions to carbonyl compounds to create more complex molecules.[1][2]
Q2: Why is the stability of this compound solutions a concern?
A2: this compound is highly reactive and unstable. It reacts violently with water, and is sensitive to air and moisture.[3] Improper handling and storage can lead to decomposition, which not only reduces the reagent's effectiveness, leading to inconsistent reaction yields, but can also create safety hazards due to the evolution of flammable acetylene gas.[4]
Q3: What are the common signs of decomposition in a this compound solution?
A3: Freshly prepared this compound is typically a white to pale yellow or gray powder.[3][4] When prepared as a slurry in solvents like xylene, it may appear as a brown or gray suspension.[3][4] A significant color change, often to a darker brown or black, can indicate decomposition or the presence of impurities.[5] Other signs of decomposition include gas evolution (acetylene) and the formation of precipitates.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To ensure maximum stability, this compound solutions should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3] It is crucial to store them under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers to protect from moisture and air.[3] For longer-term storage, refrigeration (e.g., +4°C) in a designated flammables area is recommended.[3]
Q5: What solvents are suitable for preparing and using this compound?
A5: this compound is commonly prepared in liquid ammonia at low temperatures (around -33°C).[1] For use in organic synthesis at higher temperatures, it is often prepared or purchased as a slurry in inert, high-boiling organic solvents like xylene, mineral oil, or tetrahydrofuran (THF).[1][4][6] The choice of solvent can impact the reactivity and stability of the this compound.
Troubleshooting Guide
Problem: My reaction with this compound is giving low or no yield.
This is a common issue that can arise from several factors related to the quality of the this compound solution and the reaction conditions.
| Potential Cause | Recommended Solution |
| Degraded this compound | The active concentration of your this compound solution may be lower than expected due to decomposition. It is recommended to determine the concentration of the solution by titration before use. |
| Presence of Impurities in Reactants | Impurities in your starting materials or solvents, especially water or acidic protons, can quench the this compound. Ensure all reactants and solvents are anhydrous and free of acidic impurities. Acetylene gas used for in-situ preparation should be purified to remove acetone and other contaminants.[3] |
| Inappropriate Reaction Temperature | The optimal reaction temperature can vary depending on the specific reaction. For some reactions, low temperatures (e.g., -78°C to 0°C) are necessary to control reactivity and prevent side reactions.[1][6] For others, such as alkylations, temperatures up to 110°C in high-boiling solvents may be required.[3] Consult literature for the optimal temperature for your specific transformation. |
| Poor Solubility of Reactants | If your substrate has poor solubility in the reaction solvent, this can limit the reaction rate. Consider using a co-solvent to improve solubility, ensuring it is compatible with this compound. |
| Side Reactions | This compound is a strong base and can promote elimination reactions, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes instead of the desired alkyne.[7] Using primary alkyl halides is recommended for substitution reactions.[1] |
Problem: I observe an unexpected color change in my this compound solution.
| Observation | Potential Cause & Recommended Action |
| Solution turns dark brown or black | This often indicates decomposition of the this compound, potentially due to exposure to air or moisture. The solution may have lost significant activity. It is advisable to discard the solution following proper quenching procedures and prepare or use a fresh batch. |
| Formation of a precipitate | An unexpected precipitate could be due to the insolubility of a reaction intermediate or product, or it could be a sign of decomposition. If the precipitate forms before the addition of your substrate, it is likely due to degradation. If it forms during the reaction, it may be related to the reaction itself. |
Problem: My reaction is evolving gas unexpectedly.
| Observation | Potential Cause & Recommended Action |
| Vigorous gas evolution upon addition of a reactant | This is likely due to the presence of an acidic proton in your reactant (e.g., water, alcohol) which is reacting with the this compound to produce acetylene gas. Ensure all reactants are thoroughly dried before addition. |
| Continuous slow gas evolution from the stored solution | This indicates ongoing decomposition of the this compound. The storage conditions should be checked to ensure the container is properly sealed and under an inert atmosphere. The solution may need to be discarded. |
Stability of this compound Solutions
The stability of this compound is highly dependent on the solvent and storage temperature. While specific quantitative degradation rates are not widely published due to the hazardous nature of such studies, the following qualitative stability data can guide handling and storage practices.
| Solvent | Storage Temperature | Relative Stability | Comments |
| Liquid Ammonia | -33°C | High (for short-term use) | Typically used for in-situ generation and immediate reaction. Not suitable for long-term storage. |
| Xylene/Mineral Oil | +4°C to Room Temperature | Moderate | Commercially available as a slurry. Should be stored under an inert atmosphere. Settling of the solid may occur. |
| Tetrahydrofuran (THF) | -20°C to 0°C | Low to Moderate | Often used as a reaction solvent. Solutions in THF are generally less stable than in hydrocarbon solvents and should be prepared fresh or used shortly after preparation. |
Experimental Protocols
Protocol for Determining the Active Concentration of this compound Solution by Titration
This protocol is adapted from non-aqueous titration methods for strong bases. It involves titration with a standardized solution of perchloric acid in a non-aqueous solvent.
Materials:
-
This compound solution (in a suitable solvent like xylene or THF)
-
Standardized 0.1 M perchloric acid in glacial acetic acid
-
Glacial acetic acid (analytical grade)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Anhydrous isopropanol
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Titration Flask: In a 250 mL Erlenmeyer flask, add a magnetic stir bar. Purge the flask with an inert gas (nitrogen or argon).
-
Sample Preparation: Under a continuous flow of inert gas, accurately transfer a known volume or weight of the this compound solution into the flask. Add approximately 50 mL of glacial acetic acid to dissolve the sample. If the this compound is in a hydrocarbon solvent, adding a small amount of anhydrous isopropanol may aid dissolution.
-
Indicator Addition: Add 2-3 drops of the crystal violet indicator solution to the flask. The solution should turn violet.
-
Titration: Titrate the this compound solution with the standardized 0.1 M perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.[8]
-
Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to account for any acidic or basic impurities in the solvent.
-
Calculation: Calculate the molarity of the this compound solution using the following formula:
Molarity of this compound = ((V_acid - V_blank) * M_acid) / V_sample
Where:
-
V_acid = Volume of perchloric acid used for the sample titration (mL)
-
V_blank = Volume of perchloric acid used for the blank titration (mL)
-
M_acid = Molarity of the standardized perchloric acid (mol/L)
-
V_sample = Volume of the this compound solution used (mL)
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound Suspension (18 wt. % slurry in xylene) [cymitquimica.com]
- 3. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 4. 乙炔钠 18 wt. % slurry in xylene: light mineral oil, 95% (Purity of contained acetylide) | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
dealing with impurities in commercial sodium acetylide preparations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial sodium acetylide preparations. Impurities in these reagents can significantly impact reaction outcomes, and this center aims to help you identify, quantify, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound slurries?
Commercial this compound is typically prepared from sodium metal and acetylene. Due to this process and subsequent handling, several impurities can be present. The most common include:
-
Sodium Hydroxide (NaOH): Forms from the reaction of residual sodium metal with trace moisture.
-
Sodium Carbonate (Na₂CO₃): Arises from the reaction of sodium hydroxide with atmospheric carbon dioxide.
-
Unreacted Sodium Metal: Can remain if the initial reaction is incomplete.
-
Other Sodium Salts: May be present depending on the specific manufacturing process.
-
Solvent Adducts: The solvent used in the slurry (e.g., xylene, mineral oil) can be strongly adsorbed to the this compound particles.
A patent for an improved this compound product suggests that a high-purity preparation should contain less than one percent of either sodium hydroxide or sodium carbonate.[1]
Q2: How can these impurities affect my reaction?
Impurities in this compound can lead to a variety of issues in sensitive chemical transformations, such as C-C bond formation, alkynylation, and Sonogashira couplings.
-
Reduced Yields: Basic impurities like NaOH can react with sensitive substrates or reagents, leading to decomposition and lower yields of the desired product.
-
Side Reactions: The presence of excess base can promote unwanted side reactions. In Sonogashira couplings, this can lead to the homocoupling of the terminal alkyne (Glaser coupling), a common and problematic side reaction.[2][3]
-
Catalyst Deactivation: In palladium-catalyzed reactions, impurities can lead to the decomposition of the active catalyst, often observed as the formation of a black precipitate ("palladium black").[2] This halts the catalytic cycle and stops the reaction.
-
Inconsistent Reactivity: The actual concentration of active this compound may be lower than stated on the label due to the presence of these non-reactive or detrimentally reactive impurities, leading to inconsistent results.
Q3: My reaction is sluggish or failing completely. Could my this compound be the problem?
Yes. If you are experiencing low or no product yield in reactions like Sonogashira couplings, the quality of your reagents is a primary suspect.[2] Before troubleshooting other parameters like the catalyst, solvent, or temperature, it is crucial to assess the purity of your this compound, especially if the reagent is from an older, previously opened container.
Q4: I see a black precipitate in my palladium-catalyzed reaction. What is it?
The formation of a black precipitate is very likely "palladium black," which is finely divided, inactive palladium metal.[2] This indicates that your Pd(0) catalyst has been either oxidized to Pd(II) and then reduced, or has agglomerated and precipitated out of the catalytic cycle. Impurities in any of the reagents, including the this compound, can trigger this decomposition.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems that may be linked to the quality of your this compound.
Problem: Low or No Yield in Sonogashira Coupling
Your Sonogashira coupling of an aryl halide with a terminal alkyne (using this compound to form the copper acetylide in situ) is resulting in a low yield or no product at all.
References
how to prevent the formation of explosive heavy metal acetylides
This guide provides essential information for researchers, scientists, and drug development professionals on the prevention and handling of explosive heavy metal acetylides. Please consult your institution's specific safety protocols before undertaking any experiment.
Frequently Asked Questions (FAQs)
Q1: What are heavy metal acetylides?
A1: A heavy metal acetylide is a chemical compound formed when the hydrogen atoms in acetylene (C₂H₂) are replaced by a heavy metal cation, such as silver (Ag⁺), copper(I) (Cu⁺), or mercury(II) (Hg²⁺).[1] These compounds, particularly those of silver, copper, and mercury, are notoriously explosive and pose a significant risk in laboratory and industrial settings where acetylene is handled.[1][2]
Q2: Why are these compounds so dangerous?
A2: Heavy metal acetylides are primary explosives, meaning they are extremely sensitive to initiation.[3][4] They can detonate violently when subjected to minimal provocation such as heat, friction, or mechanical shock.[4][5][6] Dry silver acetylide, for instance, is so sensitive that simply allowing it to dry can be enough to trigger an explosion.[3][7] Unlike many explosives, some acetylides, like silver acetylide, can detonate without confinement.[4][5]
Q3: Which metals pose the highest risk for forming explosive acetylides?
A3: The most significant risks are associated with:
-
Copper and its alloys: Alloys with high copper content, such as brass and bronze, are particularly hazardous.[1] Using copper in equipment for handling acetylene is a known cause of violent explosions.[6]
-
Silver: Silver acetylide is readily formed when acetylene contacts silver salts, like silver nitrate, and is a powerful explosive.[3][8][9]
-
Mercury: Mercury forms explosive acetylides when mixed with acetylene.[10]
Q4: Under what conditions do heavy metal acetylides form?
A4: Formation typically occurs when acetylene gas or terminal alkynes come into contact with the aforementioned metals or their salts.[1][3] The reaction can be facilitated by specific conditions, including the presence of:
For example, passing acetylene through an aqueous solution of copper(I) chloride or a solution of silver nitrate can produce a precipitate of the respective acetylide.[1][6]
Troubleshooting Guide
Q1: I am designing an experiment involving acetylene gas. What materials should I absolutely avoid for my setup (tubing, valves, reactors)?
A1: To prevent the formation of explosive acetylides, you must avoid all materials containing reactive heavy metals. Specifically:
-
Prohibited Materials: Do not use copper, silver, mercury, or their alloys. This includes brass, bronze, and silver solder.[1][8] Particular care should be taken to avoid alloys containing more than 70% copper.[8]
-
Recommended Materials: Use materials like stainless steel, iron, or nickel and its alloys, which do not form sensitive acetylides.[8] Ensure all piping and components are compliant with established codes for acetylene service, such as ASME B31.3.[12]
Q2: I noticed a black or reddish deposit in my reaction vessel after using acetylene with a copper-containing catalyst. Could this be copper acetylide? What should I do?
A2: It is highly probable that you have formed copper acetylide, which often appears as a reddish solid.[6] Treat this situation with extreme caution.
-
DO NOT SCRAPE OR DISTURB: Do not attempt to scrape, chip, or mechanically remove the dry deposit. This could cause it to detonate.[6]
-
Keep it Wet: The sensitivity of metal acetylides is significantly reduced when wet.[3][7] If possible and safe to do so, carefully add a solvent to keep the deposit wet.
-
Evacuate and Isolate: Clear the immediate area of all personnel. Isolate the equipment and post warning signs indicating a potential explosion hazard.
-
Consult Experts: Contact your institution's Environmental Health & Safety (EHS) department or a qualified explosives chemist immediately. Do not proceed without expert guidance.
-
Follow Decontamination Protocol: Decontamination must be performed by trained personnel, typically involving the controlled chemical neutralization of the acetylide while it is wet.[3][7]
Q3: I need to use acetylene at elevated pressure for a synthesis. What is the maximum safe pressure?
A3: Acetylene is unstable and can decompose explosively at high pressures.[12] Never use or store pure acetylene gas at a pressure exceeding 15 psig (pounds per square inch gauge). [13][14] Commercial acetylene cylinders contain the gas dissolved in a solvent (like acetone) within a porous mass to inhibit decomposition, but the 15 psig limit for use from the cylinder remains a critical safety rule.[12][15]
Q4: How should I store my acetylene gas cylinder?
A4: Proper storage is critical for safety.
-
Position: Always store and use acetylene cylinders in an upright position to prevent the acetone solvent from entering the valve.[13][15][16]
-
Separation: Store acetylene cylinders at least 20 feet away from oxidizing gases like oxygen, or separate them with a noncombustible barrier at least five feet high with a fire-resistance rating of at least 30 minutes.[12][14][15]
-
Environment: Store cylinders in a well-ventilated, dry area away from heat sources, flames, or sparks.[12][13] They should not be placed where they could become part of an electrical circuit.[16]
Data Presentation
The table below summarizes the properties of common explosive heavy metal acetylides. Note that sensitivity can be influenced by purity, crystalline form, and environmental conditions.
| Compound | Formula | Color | Detonation Velocity (m/s) | Characteristics | Citations |
| Silver Acetylide | Ag₂C₂ | White | 1,200 | Extremely sensitive to heat, shock, and friction, especially when dry. Can detonate without confinement. | [4][5][7] |
| Silver Acetylide–Silver Nitrate | - | - | 1,980 | A mixed salt that is even more explosive than pure silver acetylide. | [3][7] |
| Copper(I) Acetylide | Cu₂C₂ | Reddish | - | Highly sensitive to heat and shock. Its formation in copper pipes has led to violent explosions. | [6] |
| Mercury Acetylide | Hg(C₂H)₂ | - | - | A forbidden explosive material considered extremely dangerous. | [10][17] |
Experimental Protocols
Protocol 1: Material Compatibility Screening for Acetylene Service
Objective: To ensure that materials used in an experimental setup are safe for use with acetylene gas and will not lead to the formation of explosive acetylides.
Methodology:
-
Material Identification: Compile a complete list of all materials that will come into contact with acetylene gas. This includes reactors, tubing, valves, regulators, sensors, and any catalysts.
-
Metal Content Verification: For all metallic components, obtain material safety data sheets (MSDS) or manufacturer specifications to verify their composition.
-
Prohibited Metals Check: Cross-reference the material list against the prohibited metals list: Copper, Silver, Mercury .
-
Alloy Composition Check: For any alloys (e.g., brass, bronze), determine the percentage of copper. Reject any alloy containing more than 70% copper. [8]
-
Documentation: Maintain a log of all approved materials for the specific experimental setup. This log should be reviewed and re-validated if any component of the setup is changed.
Protocol 2: Decontamination of Equipment with Suspected Acetylide Contamination
WARNING: This procedure should only be performed by trained personnel with proper safety equipment (blast shield, remote handling equipment) and EHS oversight.
Objective: To safely neutralize and remove heavy metal acetylide deposits from laboratory equipment.
Methodology:
-
Area Isolation: Isolate the contaminated equipment in a designated hazard area, such as a fume hood with the sash lowered as much as possible. Ensure no sources of ignition or mechanical shock are present.
-
Wetting the Acetylide: Keeping the acetylide wet is critical to reduce its sensitivity.[7] Carefully and remotely add a compatible solvent (e.g., water or ethanol) to fully immerse the suspected deposit. Never allow the deposit to dry out.
-
Preparation of Neutralizing Agent: Prepare a dilute solution of an acid, such as 5% hydrochloric acid. The reaction of acid with acetylides produces acetylene gas, which is flammable.[7]
-
Controlled Neutralization:
-
Ensure the area is extremely well-ventilated to prevent the accumulation of acetylene gas.
-
Slowly and remotely add the dilute acid to the wetted acetylide. A common method is to use a peristaltic pump at a very low flow rate to introduce the acid from a safe distance.
-
The reaction will dissolve the acetylide, converting it into a soluble metal salt (e.g., silver chloride) and releasing acetylene gas.[7]
-
-
Verification of Neutralization: Continue adding acid until all visible solid deposit has dissolved and gas evolution has ceased.
-
Waste Disposal: The resulting solution contains dissolved heavy metals and must be collected and disposed of as hazardous waste according to institutional guidelines.[18]
-
Final Cleaning: Thoroughly rinse the equipment with deionized water before returning it to service.
Visualizations
Caption: Reaction pathway for the formation of heavy metal acetylides.
Caption: Decision workflow for suspected acetylide contamination.
Caption: Key pillars for the prevention of acetylide formation.
References
- 1. Acetylide - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Silver acetylide CAS#: 13092-75-6 [m.chemicalbook.com]
- 6. Copper(I) acetylide - Wikipedia [en.wikipedia.org]
- 7. Silver acetylide - Sciencemadness Wiki [sciencemadness.org]
- 8. icheme.org [icheme.org]
- 9. LCSS: SILVER AND ITS COMPOUNDS [web.stanford.edu]
- 10. MERCURY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. Nuclear Engineering | Lab Safety | Penn State Engineering [nuce.psu.edu]
- 14. hsseworld.com [hsseworld.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. How to Work Safely with Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 17. Mercury acetylide | C2HHg | CID 90659491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
techniques for monitoring the progress of a sodium acetylide reaction
This guide provides researchers, scientists, and drug development professionals with technical information for monitoring the progress of sodium acetylide reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound reaction?
A1: The most common methods involve chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is used for rapid qualitative assessment. For quantitative and in-situ analysis, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed. Gas Chromatography (GC) can also be used, particularly for volatile compounds.
Q2: How does FTIR spectroscopy help in monitoring these reactions?
A2: FTIR spectroscopy is highly effective for monitoring the consumption of the terminal alkyne starting material. The key is to track the disappearance of the characteristic acetylenic C-H stretch, a sharp peak typically found around 3330-3270 cm⁻¹.[1] The carbon-carbon triple bond (–C≡C–) stretch, which appears between 2260-2100 cm⁻¹, can also be monitored, though it is often a weak band.[1] In-situ FTIR provides real-time data on the concentration of reactants and products.[2]
Q3: Can I use ¹H NMR to follow the reaction?
A3: Yes, ¹H NMR is an excellent tool. The proton of a terminal alkyne (≡C-H) has a distinct chemical shift, typically appearing in the range of 2.0-3.0 ppm.[3][4] By taking aliquots from the reaction mixture, quenching them, and running a quick ¹H NMR spectrum, you can monitor the disappearance of this signal to determine the extent of the reaction.
Q4: Is TLC a reliable method for monitoring these reactions?
A4: TLC is a fast, simple, and cost-effective method for qualitative monitoring. It allows you to visualize the consumption of the starting alkyne and the appearance of the product. Alkynes and the resulting products can often be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the triple bond, or by using UV light if the compounds are UV-active.[5][6]
Q5: When is Gas Chromatography (GC) a suitable monitoring technique?
A5: GC is suitable for reactions where the starting materials and products are volatile and thermally stable. It can provide quantitative data on the reaction progress. For non-volatile or thermally sensitive compounds, derivatization to a more volatile form, such as a trimethylsilyl (TMS) ether, may be necessary before GC analysis.
Troubleshooting Guide
Q1: My TLC plate shows the starting material is consumed, but the yield of my desired product is low. What could be the issue?
A1: This often points to the formation of side products. The acetylide anion is a strong base in addition to being a good nucleophile.[7][8] If you are using a secondary or tertiary alkyl halide, a competing E2 elimination reaction is likely occurring, leading to the formation of an alkene byproduct instead of your desired substituted alkyne.[8] Consider using a primary alkyl halide to favor the SN2 reaction.
Q2: I am monitoring my reaction with FTIR, and the acetylenic C-H peak is gone, but I have a complex mixture. Why?
A2: While the disappearance of the acetylenic C-H peak confirms the consumption of the starting terminal alkyne, it doesn't guarantee the formation of a single product.[9] The acetylide may have participated in side reactions. It's also possible that the product itself is unstable under the reaction conditions. It is advisable to use a complementary technique like TLC or NMR on a quenched aliquot to analyze the product distribution.
Q3: My reaction seems to have stalled; the starting material is no longer being consumed. What should I do?
A3: Several factors could cause a reaction to stall:
-
Insufficient Base: The base (e.g., sodium amide) may have been consumed by trace amounts of water or other acidic impurities in your solvent or reagents. You may need to add more base.
-
Temperature: Some reactions require specific temperatures to proceed at a reasonable rate. Ensure your reaction is at the optimal temperature.[10]
-
Poor Solubility: If the this compound or other reagents are not sufficiently soluble in the reaction solvent, the reaction rate will be slow. Consider a different solvent system.
Q4: How do I properly quench a reaction sample for analysis?
A4: To prepare a sample for analysis (e.g., by TLC or NMR), you must first quench the reactive acetylide anion and any remaining strong base. This is typically done by adding the aliquot to a vial containing a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[11] For non-aqueous workups, adding a few drops of a protic solvent like methanol can also work, but care must be taken as the reaction can be vigorous.[11]
Data Presentation
Table 1: Key Spectroscopic Data for Monitoring Terminal Alkynes
| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak | Typical Range | Notes |
| FTIR Spectroscopy | Acetylenic C-H | C-H Stretch | 3330 - 3270 cm⁻¹ | Strong, narrow band. Its disappearance is a key indicator of reaction completion.[1][4] |
| Carbon-Carbon Triple Bond | C≡C Stretch | 2260 - 2100 cm⁻¹ | Weak band, may not be visible in symmetrical internal alkynes.[1][4] | |
| ¹H NMR Spectroscopy | Acetylenic Proton | ≡C-H | 2.0 - 3.0 ppm | Signal disappears as the terminal alkyne is consumed.[3][4] |
| ¹³C NMR Spectroscopy | Acetylenic Carbons | -C≡C- | 65 - 90 ppm | Useful for structural confirmation of starting material and product. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Prepare a potassium permanganate (KMnO₄) stain solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[6]
-
Sampling: Using a glass capillary, carefully withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately spot the aliquot onto the TLC plate. The silica gel on the plate is acidic enough to quench the small amount of reactive species for spotting purposes. For a more controlled quench, eject the aliquot into a small vial containing a drop of saturated NH₄Cl solution, then spot this mixture.
-
Spotting: On the TLC plate baseline, spot the quenched reaction mixture. It is also good practice to spot the starting alkyne and the alkyl halide as references.
-
Development: Place the TLC plate in the prepared chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active. Then, dip the plate into the KMnO₄ stain solution and gently heat with a heat gun.[12] The starting alkyne and any other oxidizable compounds will appear as yellow-brown spots on a purple background.[13]
-
Analysis: Compare the spot of the reaction mixture to the reference spots. The disappearance of the starting alkyne spot and the appearance of a new product spot indicates reaction progress.
Protocol 2: In-situ Monitoring by FTIR Spectroscopy (ReactIR)
-
Setup: Set up the reaction in a vessel compatible with an in-situ FTIR probe (e.g., ReactIR).
-
Background Spectrum: Before adding the final reagent to initiate the reaction (e.g., the alkyl halide), collect a background spectrum of the reaction mixture containing the solvent, terminal alkyne, and base.
-
Initiate and Monitor: Add the final reagent to start the reaction. Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Monitor the spectra in real-time. Focus on the acetylenic C-H stretching region (~3300 cm⁻¹). Create a trend plot of the absorbance at this wavenumber versus time. A decrease in this peak's intensity indicates the consumption of the starting alkyne. You can also monitor for the appearance of new peaks corresponding to the product.
Mandatory Visualizations
Caption: General workflow for setting up, monitoring, and working up a this compound reaction.
Caption: A decision tree for troubleshooting low-yield this compound reactions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mt.com [mt.com]
- 3. Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pnas.org [pnas.org]
- 10. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. TLC stains [reachdevices.com]
Technical Support Center: Overcoming Solubility Challenges of Sodium Acetylide in Non-Polar Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of sodium acetylide in non-polar solvents, a common hurdle in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: this compound (commercial slurry in xylene/mineral oil) is not reacting or reacting very slowly in a non-polar solvent (e.g., toluene, hexane, THF).
Possible Causes and Solutions:
-
-
Solution 1: Employ a Polar Aprotic Co-solvent. The addition of a small amount of a polar aprotic solvent can significantly increase the concentration of dissolved, reactive acetylide.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Hexamethylphosphoramide (HMPA).
-
Experimental Protocol: See "Experimental Protocol 1: General Procedure for Using a Polar Aprotic Co-solvent."
-
Caution: HMPA is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[1][2] Consider using safer alternatives like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).[2]
-
-
Solution 2: Utilize a Phase-Transfer Catalyst (PTC). Crown ethers can be used to complex the sodium cation, making the acetylide salt soluble in non-polar solvents.[3][4]
-
-
Inactive Acetylide: The this compound may have decomposed due to exposure to moisture or air.
-
Solution: Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: The reaction is proceeding, but the yield is low.
Possible Causes and Solutions:
-
Insufficient Solubilization: The amount of co-solvent or crown ether may be insufficient to dissolve an adequate amount of this compound for the reaction to go to completion.
-
Solution: Gradually increase the volume percentage of the co-solvent or the molar equivalents of the crown ether. Monitor the reaction progress by TLC or another appropriate analytical technique to find the optimal amount.
-
-
Side Reactions: The electrophile may be undergoing side reactions, such as elimination, especially with secondary or tertiary halides.[6]
-
Solution: This is a common issue with strong, non-hindered bases like acetylides. The use of a less polar solvent system can sometimes favor substitution over elimination. If possible, use a primary halide.
-
-
Reaction with Co-solvent: Some co-solvents can react with strong bases or electrophiles under certain conditions.
-
Solution: Be aware of potential side reactions. For example, DMF can be formylated by organolithium reagents.[7] While less common with this compound, it's a possibility to consider.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common non-polar solvents?
A1: this compound has very limited solubility in non-polar solvents. While exact quantitative data is scarce in readily available literature, it is generally considered insoluble for practical synthetic purposes. It is commercially available as an 18 wt% slurry in xylene and light mineral oil, which is a suspension of the solid in the liquid.[8]
Q2: How do crown ethers work to dissolve this compound in non-polar solvents?
A2: Crown ethers are cyclic polyethers with a central cavity that can selectively bind cations.[4] The oxygen atoms lining the cavity create a hydrophilic interior that chelates the sodium ion (Na⁺) of this compound.[4][5] The exterior of the crown ether is hydrophobic, making the entire complex soluble in non-polar organic solvents.[3][4] This process is a form of phase-transfer catalysis.[9]
Q3: What are the advantages and disadvantages of using polar aprotic co-solvents versus crown ethers?
A3:
| Feature | Polar Aprotic Co-solvents (DMSO, DMF) | Crown Ethers (15-Crown-5) |
| Advantages | - Generally less expensive. - Can significantly enhance reaction rates.[10] | - Highly effective at low concentrations. - Can lead to cleaner reactions with fewer side products. |
| Disadvantages | - Can be difficult to remove after the reaction due to high boiling points.[11] - Potential for side reactions with reagents. - HMPA is a known carcinogen.[1][2] | - Can be more expensive. - May require specific crown ether for optimal cation binding.[4] |
Q4: Are there any safety concerns with using these methods?
A4: Yes.
-
This compound: It is a highly reactive and flammable solid that reacts violently with water.[12][13] It should always be handled under an inert atmosphere.
-
HMPA: As mentioned, Hexamethylphosphoramide is a suspected human carcinogen and should be handled with extreme caution.[1][14]
-
DMSO: Can be readily absorbed through the skin and may carry dissolved substances with it.[15] Always wear appropriate gloves.
Q5: Can I use other crown ethers besides 15-crown-5?
A5: The choice of crown ether depends on the cation you are trying to solubilize. The cavity size of the crown ether should match the ionic radius of the cation for optimal complexation.[4] 15-crown-5 has a cavity size that is well-suited for the sodium ion (Na⁺).[4][5] For other metal acetylides (e.g., potassium acetylide), a different crown ether like 18-crown-6 would be more effective.[4]
Experimental Protocols
Experimental Protocol 1: General Procedure for Using a Polar Aprotic Co-solvent
This protocol provides a general guideline for using a polar aprotic co-solvent to enhance the solubility and reactivity of this compound in a non-polar solvent for a typical alkylation reaction.
-
Materials:
-
This compound (18 wt% slurry in xylene/mineral oil)
-
Anhydrous non-polar solvent (e.g., toluene, THF)
-
Anhydrous polar aprotic co-solvent (e.g., DMSO, DMF)
-
Electrophile (e.g., a primary alkyl halide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry, inert gas-flushed flask, add the desired amount of this compound slurry.
-
Add the anhydrous non-polar solvent to the flask.
-
With stirring, slowly add the anhydrous polar aprotic co-solvent (typically 5-20% by volume). A slight exotherm may be observed.
-
Stir the suspension at room temperature for 15-30 minutes to allow for equilibration.
-
Slowly add the electrophile to the reaction mixture.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction carefully (e.g., by slow addition of a proton source like saturated aqueous ammonium chloride).
-
Proceed with standard aqueous workup and purification.
-
Experimental Protocol 2: General Procedure for Using 15-Crown-5 as a Phase-Transfer Catalyst
This protocol outlines the use of 15-crown-5 to facilitate the reaction of this compound in a non-polar solvent.
-
Materials:
-
This compound (18 wt% slurry in xylene/mineral oil)
-
Anhydrous non-polar solvent (e.g., toluene, THF)
-
15-Crown-5
-
Electrophile (e.g., a primary alkyl halide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry, inert gas-flushed flask, add the desired amount of this compound slurry.
-
Add the anhydrous non-polar solvent to the flask.
-
Add 15-crown-5 (typically 0.05 to 0.2 molar equivalents relative to the this compound).
-
Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a more homogeneous solution.
-
Slowly add the electrophile to the reaction mixture.
-
Monitor the reaction by an appropriate analytical method.
-
Upon completion, quench the reaction carefully.
-
Proceed with standard aqueous workup and purification.
-
Visualizations
Caption: Experimental workflow for overcoming this compound solubility issues.
Caption: Mechanism of this compound solubilization by 15-Crown-5.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Crown ether - Wikipedia [en.wikipedia.org]
- 5. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 12. chembk.com [chembk.com]
- 13. Page loading... [wap.guidechem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Sodium Acetylide and Lithium Acetylide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a nucleophilic acetylide source is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the most common reagents are sodium acetylide (NaC≡CH) and lithium acetylide (LiC≡CH). This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
Both sodium and lithium acetylide are potent nucleophiles and strong bases, widely employed for the formation of carbon-carbon bonds through nucleophilic substitution and addition reactions. The primary distinction in their reactivity stems from the nature of the metal-carbon bond and their solubility in common organic solvents. Generally, lithium acetylide offers advantages in terms of solubility in ethereal solvents, often leading to more homogeneous reaction mixtures and potentially higher yields in certain applications. Conversely, this compound, typically prepared from the less expensive sodium amide, remains a viable and effective reagent, particularly in liquid ammonia.
Comparative Data
Physical and Chemical Properties
| Property | This compound (NaC≡CH) | Lithium Acetylide (LiC≡CH) |
| Appearance | White to pale yellow/grayish-white solid or slurry[1][2] | Typically prepared in situ as a solution or suspension |
| Common Bases for Preparation | Sodium amide (NaNH₂), Elemental Sodium[3] | n-Butyllithium (BuLi), Lithium amide[4] |
| Solubility in Liquid Ammonia | Less soluble; 1 mole requires ~1300 cc to dissolve[5] | More soluble; 1 mole requires ~800 cc to dissolve[5] |
| Solubility in Ethereal Solvents (e.g., THF) | Generally low, often used as a suspension[1] | Generally higher solubility, especially for substituted acetylides[6] |
| Stability | Unstable powder, severe explosion risk when shocked or heated.[1] Reacts vigorously with water.[7] | Solutions must be kept cold (e.g., -78°C) to prevent disproportionation to the less reactive dilithium acetylide.[6] |
Reactivity Comparison in Key Reactions
Direct quantitative comparisons of yields under identical conditions are scarce in the literature. However, general trends and specific examples allow for a qualitative assessment of their relative performance.
| Reaction Type | General Observations |
| Nucleophilic Alkylation (SN2) | Both reagents are effective for the alkylation of primary alkyl halides.[8][9][10] The choice of solvent is crucial, with liquid ammonia being common for this compound and THF for lithium acetylide. The higher solubility of lithium acetylide in THF can be advantageous for achieving homogeneous reaction conditions. |
| Nucleophilic Addition to Carbonyls | Both readily add to aldehydes and ketones to form propargyl alcohols.[9][11] Lithium acetylide is frequently used in ethereal solvents for these transformations, and its reactions are well-documented to proceed with high yields.[6] The use of chiral ligands with lithium acetylide has been explored for asymmetric additions.[11] |
Experimental Protocols
Experiment 1: Alkylation of a Primary Alkyl Halide with this compound
Objective: To synthesize 1-hexyne via the alkylation of this compound with 1-bromobutane. This procedure is adapted from established methods.[12][13]
Materials:
-
Liquid ammonia (approx. 3 L)
-
Sodium metal (92 g, 4 g-atoms)
-
Acetylene gas (purified)
-
1-Bromobutane (411 g, 3 moles)
-
Ice, Hydrochloric acid
-
Diethyl ether
Procedure:
-
Set up a 5-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
Charge the flask with approximately 3 L of liquid ammonia.
-
Saturate the ammonia with acetylene gas by passing a rapid stream for about 5 minutes.
-
Carefully add sodium metal in strips over a period of 1.5–2 hours while maintaining a continuous stream of acetylene. The blue color of dissolved sodium should disappear rapidly.
-
After all the sodium has been added, continue stirring for 30 minutes to ensure complete formation of this compound.
-
Slowly add 1-bromobutane to the stirred suspension of this compound over 3–4 hours.
-
After the addition is complete, continue stirring for an additional 4–6 hours.
-
Carefully quench the reaction by the slow addition of crushed ice, followed by cold water.
-
Acidify the mixture with hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, dry over anhydrous calcium chloride, and fractionally distill to obtain 1-hexyne.
Expected Yield: 60-70%
Experiment 2: Nucleophilic Addition of Lithium Acetylide to a Ketone
Objective: To synthesize 1-ethynylcyclohexanol by the addition of lithium acetylide to cyclohexanone. This protocol is based on a well-established procedure.[6]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)
-
Cyclohexanone
-
1.0 M Hydrochloric acid
-
Pentane
Procedure:
-
Set up a dry, 2-L three-necked, round-bottomed flask fitted with a nitrogen inlet, a gas inlet tube, a rubber septum, and a magnetic stirrer, under a nitrogen atmosphere.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Introduce a solution of acetylene in THF. This can be prepared by bubbling a known amount of acetylene gas through cold THF.
-
Slowly add a precooled solution of n-BuLi in THF via a double-ended needle over a period of 1 hour, while maintaining the temperature at -78°C. This should result in a clear solution of monolithium acetylide.
-
Stir the solution for an additional 15 minutes at -78°C.
-
Slowly add cyclohexanone via syringe.
-
After the addition is complete, remove the cold bath and allow the mixture to warm to room temperature while stirring for 3 hours.
-
Quench the reaction by adding 1.0 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with pentane.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 1-ethynylcyclohexanol.
Expected Yield: High yields are typically reported for this type of reaction.[6]
Reaction Workflows and Mechanisms
The following diagrams illustrate the fundamental reaction pathways for the preparation and subsequent reactions of sodium and lithium acetylides.
References
- 1. This compound | 1066-26-8 [chemicalbook.com]
- 2. wileyco.com [wileyco.com]
- 3. Show how you might synthesize the following compounds, using acet... | Study Prep in Pearson+ [pearson.com]
- 4. fiveable.me [fiveable.me]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Analytical Techniques for Determining the Purity of Synthesized Sodium Acetylide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for determining the purity of synthesized sodium acetylide (NaC≡CH). The selection of an appropriate analytical method is critical for ensuring the quality, reactivity, and safety of this highly reactive and air-sensitive organosodium compound. This document outlines the principles, experimental protocols, and data interpretation for several key techniques, offering a comparative analysis to aid in methodological selection.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key quantitative parameters for each analytical technique discussed in this guide. This allows for a direct comparison of their applicability, precision, and potential limitations.
| Analytical Technique | Principle | Sample Type | Purity Range (%) | Key Advantages | Key Disadvantages |
| Titration | Acid-base or redox reaction | Solid or suspension | 80-100 | Cost-effective, simple setup | Lower precision, susceptible to interference from other basic impurities |
| FTIR Spectroscopy | Vibrational spectroscopy | Solid or suspension | Qualitative, semi-quantitative | Fast, non-destructive, good for functional group identification | Difficult to achieve high accuracy for quantification without extensive calibration |
| Elemental Analysis | Combustion analysis | Solid | 90-100 | High accuracy for elemental composition | Destructive, requires specialized equipment, does not distinguish between isomers or different sodium salts |
| ²³Na NMR Spectroscopy | Nuclear magnetic resonance of the sodium-23 nucleus | Solution | 90-100 | Highly specific for sodium, quantitative | Requires NMR spectrometer, sample must be dissolved in a suitable deuterated solvent |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of the proton nucleus | Solution | Qualitative for impurities | Excellent for identifying and quantifying organic impurities | This compound itself is not directly observed, requires deuterated solvents |
| X-ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures | Solid powder | >95 (with Rietveld) | Provides phase purity and crystal structure information | Requires a crystalline sample and a reference pattern, quantification can be complex |
| Reactivity Test (via GC-MS) | Chemical reaction and product analysis | Solid or suspension | Indirect measurement | Confirms reactive purity | Indirect, assumes 100% conversion of the active acetylide |
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: General workflows for titration, FTIR, and NMR analysis of this compound.
Caption: Workflows for XRD, Elemental Analysis, and GC-MS based reactivity tests.
Experimental Protocols
Titration of this compound
This method is suitable for determining the concentration of strongly basic organometallic reagents.
Principle: this compound is a strong base and can be titrated with a standardized acid. Alternatively, a redox titration with iodine can be employed.
Protocol (Iodine Titration):
-
In an oven-dried, argon-flushed flask equipped with a magnetic stir bar, accurately weigh approximately 250 mg of iodine.
-
Add 5 mL of a saturated solution of lithium chloride in dry THF. Stir until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, oven-dried, argon-flushed flask, accurately weigh approximately 100-200 mg of the synthesized this compound.
-
Dissolve the this compound in 10 mL of dry THF.
-
Slowly add the this compound solution dropwise to the iodine solution via a syringe until the brown color disappears. The endpoint is a colorless, transparent solution.
-
Record the volume of the this compound solution added.
-
The concentration of the this compound can be calculated based on the stoichiometry of the reaction with iodine.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. The carbon-carbon triple bond (C≡C) in this compound has a characteristic stretching vibration.
Protocol:
-
Due to the air-sensitive nature of this compound, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).
-
Prepare a Nujol (mineral oil) mull of the this compound sample. Grind a small amount of the solid with a few drops of Nujol to form a paste.
-
Spread a thin film of the mull between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The presence of a peak around 2040 cm⁻¹ confirms the C≡C stretch of the acetylide anion. The absence of a broad peak around 3300 cm⁻¹ indicates the absence of unreacted acetylene.
-
For semi-quantitative analysis, the absorbance of the C≡C peak can be compared to that of a known standard, applying Beer's Law.
Elemental Analysis
Principle: Combustion analysis determines the weight percentage of carbon and hydrogen in the sample. The sodium content can be determined separately by other methods, such as atomic absorption spectroscopy, after appropriate sample digestion.
Protocol (for C and H):
-
The analysis must be performed by a laboratory equipped to handle air-sensitive samples.[1]
-
The sample is submitted in a sealed glass ampoule under an inert atmosphere. A minimum of 7.5 mg of the sample is typically required.[1]
-
The sample is weighed in an inert atmosphere and loaded into the elemental analyzer.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting carbon dioxide and water are detected and quantified.
-
The weight percentages of carbon and hydrogen are calculated and compared to the theoretical values for this compound (C: 50.01%, H: 2.10%).
²³Na and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. ²³Na NMR can be used to quantify the sodium content, while ¹H NMR is useful for identifying and quantifying proton-containing impurities.
Protocol:
-
All sample preparation must be performed in an inert atmosphere.
-
For ²³Na NMR , dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., THF-d₈ or DMSO-d₆) in an NMR tube. An external standard of known sodium concentration can be used for quantification.[2] The integral of the ²³Na signal is directly proportional to the sodium concentration.[2][3]
-
For ¹H NMR , dissolve the sample in a deuterated solvent. The spectrum will show signals corresponding to any organic impurities, such as residual solvents from the synthesis. The ¹H signal of the acetylenic proton in this compound is typically not observed due to the ionic nature of the compound. The identity and quantity of impurities can be determined by comparing their chemical shifts and integrals to a known internal standard.[4][5]
X-ray Diffraction (XRD)
Principle: XRD is a non-destructive technique that provides information about the crystalline structure and phase composition of a solid material. By comparing the diffraction pattern of the sample to a reference pattern, the presence of crystalline impurities can be identified. Rietveld refinement can be used for quantitative phase analysis.[6][7][8]
Protocol:
-
The air-sensitive sample must be prepared in an inert atmosphere and loaded into a sealed sample holder.
-
Obtain the powder X-ray diffraction pattern of the sample.
-
Compare the experimental diffraction pattern with the known pattern for this compound. The crystal structure of monothis compound has been determined by neutron diffraction, allowing for the calculation of its theoretical XRD pattern.
-
The presence of peaks that do not correspond to the this compound pattern indicates the presence of crystalline impurities (e.g., sodium carbonate, sodium hydroxide).
-
For quantitative analysis, perform a Rietveld refinement of the diffraction data. This method models the entire diffraction pattern to determine the weight fraction of each crystalline phase present in the sample.[6][7]
Reactivity Test via Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This indirect method assesses the purity of this compound based on its reactivity with a known electrophile. The amount of product formed is quantified by GC-MS and is assumed to be proportional to the amount of active this compound in the sample.
Protocol:
-
In an inert atmosphere, react a known amount of the synthesized this compound with an excess of a suitable electrophile, such as methyl iodide (CH₃I).
-
After the reaction is complete, quench the reaction mixture and extract the organic products.
-
Analyze the organic extract by GC-MS.
-
Identify and quantify the product (in this case, propyne) using a calibration curve generated from authentic standards.
-
The molar amount of the product is used to calculate the amount of active this compound in the original sample.
References
- 1. Acetylide - Wikipedia [en.wikipedia.org]
- 2. govinfo.gov [govinfo.gov]
- 3. This compound | 1066-26-8 | Benchchem [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. www2.latech.edu [www2.latech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (Na2C2) (ICSD 28066) [openmopac.net]
- 8. Monothis compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alkynylating Agents: Sodium Acetylide and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate alkynylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the efficacy of sodium acetylide with other common alkynylating agents, supported by experimental data and detailed protocols.
The introduction of an alkyne moiety is a fundamental transformation in organic synthesis, providing a versatile functional group for further elaboration in drug discovery and materials science. This compound has long been a workhorse for this purpose. However, a range of other reagents, each with distinct advantages and disadvantages, are now available. This guide will compare this compound with lithium acetylides, alkynyl Grignard reagents, and organozinc reagents, and will also introduce the concept of "umpolung" alkynylation using hypervalent iodine reagents.
Comparison of Nucleophilic Alkynylating Agents
The most common strategy for alkynylation involves the nucleophilic attack of an acetylide anion on an electrophilic carbon, typically a carbonyl group or an alkyl halide. The choice of the counter-ion (e.g., Na+, Li+, MgBr+) and reaction conditions significantly impacts the reagent's reactivity, selectivity, and functional group tolerance.
Data Presentation: Performance in Carbonyl Alkynylation
The following table summarizes the performance of various nucleophilic alkynylating agents in the addition to carbonyl compounds, a key reaction for the formation of propargylic alcohols.
| Alkynylating Agent | Electrophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Features & Limitations |
| This compound | Cyclohexanone | Liquid Ammonia/Ether | -33 to RT | 20 h | 81-93[1] | High yielding for simple ketones; requires cryogenic conditions and handling of liquid ammonia. |
| Lithium Acetylide | Aromatic Ketones | THF | RT | 1-2 h | 85-95 | Often shows higher reactivity than this compound; can be used in catalytic enantioselective additions.[2] |
| Ethynylmagnesium Bromide | Aldehydes | THF | 0 to RT | 1-3 h | 70-90 | A common Grignard reagent; generally good yields with unhindered aldehydes and ketones. |
| Alkynylzinc Reagents | Aliphatic Aldehydes | Toluene | RT | 12-24 h | >95 (ee >95%)[3] | Excellent for enantioselective additions; high functional group tolerance; circumvents the need for pyrophoric reagents.[3] |
Data Presentation: Performance in Alkyl Halide Alkynylation
Alkylation of acetylides is a fundamental C-C bond-forming reaction. The success of this SN2 reaction is highly dependent on the nature of the alkyl halide.
| Alkynylating Agent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Key Features & Limitations |
| This compound | n-Butyl Bromide | Xylene/DMF | 25-50 | 80[4] | Effective for primary alkyl halides; secondary and tertiary halides lead to elimination.[5][6] |
| Lithium Acetylide | Primary Alkyl Halides | THF/HMPA | 0 to RT | 75-90 | Similar reactivity to this compound; HMPA can enhance reactivity but is a hazardous substance. |
Experimental Protocols
Protocol 1: Alkynylation of Cyclohexanone with this compound
This procedure details the formation of 1-ethynylcyclohexanol using this compound generated in situ in liquid ammonia.[1]
Materials:
-
Liquid ammonia (approx. 1 L)
-
Sodium metal (23 g, 1 gram atom)
-
Dry acetylene gas
-
Cyclohexanone (98 g, 1 mole)
-
Ether
-
50% Sulfuric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-L three-necked flask equipped with a gas inlet and mechanical stirrer, condense approximately 1 L of liquid ammonia.
-
Pass a rapid stream of dry acetylene into the liquid ammonia while adding 23 g of sodium in small pieces over 30 minutes.
-
Reduce the acetylene flow and add 98 g of cyclohexanone dropwise over one hour.
-
Allow the reaction mixture to stand for about 20 hours to permit the evaporation of most of the ammonia.
-
Decompose the residual solid by adding approximately 400 mL of ice and water.
-
Carefully acidify the mixture with 50% sulfuric acid.
-
Extract the aqueous phase with ether (1 x 100 mL, then 2 x 50 mL).
-
Wash the combined organic layers with 50 mL of brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
The crude product is then purified by vacuum distillation to yield 81-93 g of 1-ethynylcyclohexanol.
Protocol 2: Enantioselective Alkynylation of an Aliphatic Aldehyde using an Alkynylzinc Reagent
This protocol describes a highly enantioselective addition of a terminal alkyne to an aliphatic aldehyde using a zinc-based catalyst system.[3]
Materials:
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (0.600 mmol, 1.2 equiv)
-
(+)-N-Methylephedrine (0.650 mmol, 1.3 equiv)
-
Toluene (5 mL)
-
Triethylamine (1.50 mmol, 3.0 equiv)
-
Terminal alkyne (0.750 mmol, 1.5 equiv)
-
Aldehyde (0.500 mmol, 1.0 equiv)
-
Saturated aqueous NH₄Cl
-
Ether
-
Saturated aqueous NaCl
-
Anhydrous Na₂SO₄
Procedure:
-
To a flask containing Zn(OTf)₂ and (+)-N-methylephedrine, add toluene and triethylamine.
-
Add the terminal alkyne to the resulting suspension.
-
After 15 minutes, add the aldehyde via syringe.
-
Stir the reaction at 23°C until TLC indicates full conversion of the aldehyde.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaCl and dry over Na₂SO₄.
-
Concentrate the dried organic solution to yield the crude product, which is then purified by flash chromatography.
Umpolung Alkynylation: An Alternative Strategy
In contrast to the nucleophilic character of metal acetylides, hypervalent iodine reagents enable an "umpolung" or reversal of polarity, rendering the alkyne fragment electrophilic.[7][8] This approach is particularly valuable for the alkynylation of soft nucleophiles like thiols and for applications in bioconjugation under mild conditions.[9][10][11]
Conceptual Workflow of Umpolung Alkynylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. datapdf.com [datapdf.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Experimental Validation of Theoretical Models for Sodium Acetylide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models against experimental data for the reactivity of sodium acetylide, a crucial reagent in synthetic chemistry. Understanding the nuances of its reactivity is paramount for predicting reaction outcomes and designing efficient synthetic routes in drug development and other chemical sciences. This document summarizes key experimental findings and juxtaposes them with predictions from established theoretical models, offering a clear overview of their validity and limitations.
Nucleophilic Substitution (SN2) Reactions: A Look at Alkylation
Theoretical models of SN2 reactions involving this compound primarily focus on the competition between substitution and elimination (E2) pathways. The acetylide anion is a potent nucleophile but also a strong base.[1][2] Theoretical predictions suggest that the reaction outcome is highly dependent on the steric hindrance of the alkyl halide substrate.
Theoretical Prediction vs. Experimental Outcome
| Alkyl Halide Type | Theoretical Primary Pathway | Experimental Observations | Reference |
| Primary (e.g., 1-bromobutane) | SN2 | Predominantly SN2, leading to the formation of the corresponding internal alkyne. | [3] |
| Secondary (e.g., 2-bromopropane) | E2 favored over SN2 | Significant amounts of elimination product (alkene) are observed, often as the major product. | [2][4] |
| Tertiary (e.g., tert-butyl bromide) | Almost exclusively E2 | Elimination is the overwhelmingly favored pathway. | [4] |
Experimental Protocol: Alkylation of a Terminal Alkyne
A common experimental setup for the alkylation of a terminal alkyne via its sodium salt involves a two-step, one-pot synthesis.[5]
Step 1: Deprotonation of the Terminal Alkyne A terminal alkyne is deprotonated using a strong base, typically sodium amide (NaNH2) in liquid ammonia, to generate the acetylide anion.[5]
Step 2: Nucleophilic Attack The resulting acetylide anion then acts as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[5]
Illustrative Workflow for SN2 Alkylation
Nucleophilic Addition to Carbonyls: Stereoselectivity and Theoretical Models
The addition of this compound to carbonyl compounds, particularly chiral aldehydes and ketones, provides a critical test for theoretical models of stereoselectivity, such as the Felkin-Anh and Cram Chelation models.[6] These models predict the diastereoselectivity of the reaction based on the steric and electronic properties of the substituents on the chiral center adjacent to the carbonyl group.
Felkin-Anh Model: This model generally predicts the stereochemical outcome for non-chelating substrates. It postulates that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
Cram Chelation Model: This model is applied when the α-substituent is a Lewis basic group (e.g., an ether) that can chelate with the metal cation of the nucleophile (in this case, Na+). This chelation locks the conformation of the carbonyl compound, leading to a different stereochemical outcome compared to the Felkin-Anh model.
Experimental Validation: Reaction with Cyclohexanone
A classic experiment to probe the nucleophilic addition of this compound is its reaction with cyclohexanone to form 1-ethynylcyclohexanol.[7]
Experimental Data
| Reactants | Product | Yield | Reference |
| This compound, Cyclohexanone | 1-Ethynylcyclohexanol | 81-93% | [7] |
Experimental Protocol: Addition of this compound to Cyclohexanone
This procedure is adapted from Organic Syntheses.[7]
-
Preparation of this compound: In a three-necked flask equipped with a gas inlet and a mechanical stirrer, a rapid stream of dry acetylene is passed through approximately 1 L of liquid ammonia. Over 30 minutes, 23 g (1 gram atom) of sodium is added.
-
Addition of Carbonyl: The acetylene flow is reduced, and 98 g (1 mole) of cyclohexanone is added dropwise over about an hour.
-
Reaction and Workup: The reaction mixture is allowed to stand for approximately 20 hours to allow for the evaporation of most of the ammonia. The remaining solid residue is decomposed by the addition of about 400 mL of ice and water, followed by careful acidification with 50% sulfuric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and distilled under reduced pressure to yield the final product.
Logical Relationship of Stereoselective Addition Models
Conclusion
The reactivity of this compound, while seemingly straightforward, is governed by a delicate interplay of steric and electronic factors. For SN2 reactions, theoretical models accurately predict the competition with elimination based on the substrate's steric bulk, a prediction consistently validated by experimental results. In nucleophilic additions to carbonyls, models like the Felkin-Anh and Cram Chelation provide a robust framework for predicting stereochemical outcomes, although the actual product distribution can be influenced by specific reaction conditions. The provided experimental protocols offer standardized methods for investigating these reactions, allowing for the continued refinement and validation of theoretical models in organic chemistry.
References
- 1. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 2. brainkart.com [brainkart.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Sodium Acetylide and Potassium Acetylide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise introduction of an ethynyl group is a fundamental transformation, enabling the construction of complex molecular architectures. Among the various reagents available for this purpose, sodium acetylide (NaC≡CH) and potassium acetylide (KC≡CH) are two of the most common choices. Both serve as potent nucleophiles and strong bases, yet their distinct properties can significantly influence the outcome of a reaction. This guide provides a detailed side-by-side comparison of these two essential reagents, supported by experimental data and protocols to aid in reagent selection and reaction optimization.
Physical and Chemical Properties: A Tabular Comparison
The choice between sodium and potassium acetylide can be guided by their fundamental physical and chemical properties. While both are highly reactive, moisture-sensitive solids, differences in their solubility and the nature of the metal-carbon bond can lead to variations in their performance.
| Property | This compound (NaC≡CH) | Potassium Acetylide (KC≡CH) |
| Molar Mass | 48.02 g/mol | 64.13 g/mol |
| Appearance | White to pale yellow or grey solid/slurry[1][2] | White to grey solid |
| Basicity | Strong base | Stronger base (due to the more electropositive nature of potassium) |
| Solubility in Liquid NH₃ | Soluble | Soluble |
| Solubility in THF | Sparingly soluble; often used as a suspension[3] | Likely sparingly soluble, similar to the sodium salt |
| Solubility in DMSO | Data not readily available | Data not readily available |
| Reactivity with Water | Reacts violently to produce acetylene gas[4] | Reacts violently to produce acetylene gas |
| Hazards | Flammable, corrosive, reacts violently with water[2] | Flammable, reactive |
Performance in Key Synthetic Applications
Sodium and potassium acetylide are primarily employed in two major classes of reactions: nucleophilic substitution (alkylation) and nucleophilic addition to carbonyl compounds. The choice of the counter-ion (Na⁺ vs. K⁺) can influence the reactivity and, in some cases, the selectivity of these transformations.
Nucleophilic Alkylation of Alkyl Halides
The alkylation of acetylides with alkyl halides is a powerful method for forming carbon-carbon bonds. The acetylide anion acts as a nucleophile, displacing a halide in an SN2 reaction.
General Reaction Scheme: R-C≡C⁻M⁺ + R'-X → R-C≡C-R' + MX (where M = Na or K; X = Br, I)
While direct comparative studies reporting yields for both reagents under identical conditions are scarce in the readily available literature, the general trend in organo-alkali metal chemistry suggests that organopotassium compounds are typically more reactive than their organosodium counterparts. This increased reactivity of potassium acetylide could potentially lead to faster reaction rates. However, it may also increase the likelihood of side reactions, such as elimination, particularly with more sterically hindered alkyl halides.
For primary alkyl halides, both reagents are expected to provide good yields of the desired alkyne.[5][6]
Nucleophilic Addition to Carbonyls
The addition of acetylides to aldehydes and ketones is a fundamental route to propargyl alcohols, which are versatile intermediates in organic synthesis.
General Reaction Scheme: R-C≡C⁻M⁺ + R'C(=O)R'' → R-C≡C-C(O⁻M⁺)(R')R'' → (after workup) → R-C≡C-C(OH)(R')R'' (where M = Na or K)
Similar to alkylation reactions, the greater reactivity of potassium acetylide may be advantageous in additions to sterically hindered or less reactive carbonyl compounds. However, for simple aldehydes and ketones, both sodium and potassium acetylide are effective reagents. The choice may then depend on factors such as solubility in the chosen reaction solvent and the desired reaction rate.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these highly reactive reagents. Below are representative protocols for the in situ generation and use of sodium and potassium acetylide.
Protocol 1: Synthesis of 1-Ethynylcyclohexanol using this compound in Liquid Ammonia
This procedure is adapted from a well-established method for the ethynylation of a ketone.
Materials:
-
Liquid ammonia (approx. 250 mL)
-
Sodium metal (2.3 g, 0.1 mol)
-
Acetylene gas (dried)
-
Cyclohexanone (9.8 g, 0.1 mol)
-
Dry ether (50 mL)
-
Ammonium chloride (saturated aqueous solution)
-
Sulfuric acid (10% aqueous solution)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser is charged with approximately 250 mL of liquid ammonia.
-
Small pieces of sodium metal (2.3 g, 0.1 mol) are added to the liquid ammonia while stirring.
-
A stream of dry acetylene gas is bubbled through the solution until the initial blue color disappears, indicating the formation of this compound.
-
A solution of cyclohexanone (9.8 g, 0.1 mol) in 50 mL of dry ether is added dropwise to the this compound suspension over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The remaining aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield 1-ethynylcyclohexanol.
Protocol 2: General Procedure for the Alkylation of a Terminal Alkyne using Potassium Acetylide (in situ generated)
This protocol describes a general method for the formation of potassium acetylide and its subsequent reaction with an alkyl halide.
Materials:
-
Terminal alkyne (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Dry THF or DMSO
-
Alkyl halide (1.0 eq)
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 eq) in dry THF or DMSO at 0 °C is added potassium tert-butoxide (1.1 eq) portionwise.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the potassium acetylide.
-
The reaction mixture is cooled to 0 °C, and the alkyl halide (1.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting alkyne is consumed (monitored by TLC or GC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Visualization of Synthetic Workflow and Reagent Selection
To aid in understanding the application of these reagents, the following diagrams illustrate a typical experimental workflow and a decision-making process for reagent selection.
References
- 1. Page loading... [guidechem.com]
- 2. This compound (Na(C2H)) | C2HNa | CID 2733336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. This compound | 1066-26-8 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
A Comparative Guide to In-Situ Quantification of Sodium Acetylide Yield
For Researchers, Scientists, and Drug Development Professionals
The in-situ quantification of sodium acetylide is critical for monitoring reaction progress, ensuring safety, and optimizing process parameters in various synthetic applications. This guide provides a comparative overview of prevalent methods for determining the yield of this compound as it is formed. We will delve into spectroscopic techniques, gasometric analysis, and offline derivatization methods, presenting their underlying principles, experimental protocols, and quantitative data for a comprehensive evaluation.
Comparison of In-Situ and At-Line Quantification Methods
The following table summarizes the key performance indicators for the different methods used to quantify this compound. This allows for a direct comparison of their applicability to specific experimental needs.
| Method | Type | Principle | Typical LOD/LOQ | Accuracy/Precision | Advantages | Disadvantages |
| In-Situ IR Spectroscopy | In-Situ | Monitors the disappearance of reactant (acetylene) and appearance of the acetylide C≡C bond vibrational frequency. | Analyte-dependent | Moderate to High | Real-time, non-invasive, provides kinetic data. | Signal can be weak, potential for overlapping peaks with solvent/reagents. |
| In-Situ Raman Spectroscopy | In-Situ | Tracks the intensity of the characteristic Raman shift of the acetylide C≡C bond. | High sensitivity | High | Highly specific to the C≡C bond, less interference from solvents like water. | Can be sensitive to fluorescence, requires specialized equipment. |
| Hydrogen Evolution | In-Situ | Measures the volume of hydrogen gas evolved, which is stoichiometric to the formation of this compound. | System-dependent | Moderate | Simple, cost-effective, provides real-time reaction rate information. | Prone to errors from gas leaks and solubility of H₂ in the solvent. |
| Derivatization-GC | At-Line | Converts this compound to a volatile derivative which is then quantified by Gas Chromatography. | Low (µg/mL) | High | High sensitivity and selectivity, well-established quantitative technique. | Destructive, requires sample quenching and preparation, not real-time. |
| Quench and ¹H NMR | Offline | Quenches the reaction with D₂O and quantifies the disappearance of the acetylenic proton signal. | mg/mL range | High | Provides absolute quantification, structurally informative. | Not in-situ, requires deuterated solvent, potential for side reactions. |
Experimental Protocols
Detailed methodologies for each of the key quantification techniques are provided below. These protocols serve as a starting point for researchers looking to implement these methods in their own laboratories.
In-Situ Infrared (IR) Spectroscopy
Principle: This method relies on Beer-Lambert's law, where the absorbance of the C≡C stretching vibration of the newly formed this compound is proportional to its concentration.
Experimental Protocol:
-
Setup: An attenuated total reflectance (ATR) IR probe is inserted directly into the reaction vessel. The probe is connected to an FTIR spectrometer.
-
Background Spectrum: A background spectrum of the solvent and any reagents present before the addition of sodium is collected.
-
Reaction Monitoring: Acetylene gas is bubbled through the reaction mixture containing sodium. Spectra are collected at regular intervals (e.g., every 1-2 minutes) throughout the reaction.
-
Data Analysis: The appearance of the characteristic acetylide C≡C stretching band (typically in the 2050-2150 cm⁻¹ region) is monitored.[1][2] The peak height or area is used to track the relative concentration of this compound.
-
Quantification (Standard Addition Method):
-
Towards the end of the reaction, a known amount of a stable terminal alkyne with a distinct C≡C stretch is added as an internal standard.
-
Alternatively, a known quantity of a pre-synthesized and assayed this compound solution can be added.
-
The increase in the acetylide peak area is correlated to the added amount to create a calibration curve in-situ, allowing for the quantification of the generated this compound.[3][4]
-
In-Situ Raman Spectroscopy
Principle: Similar to IR spectroscopy, this technique monitors the intensity of the Raman scattering from the C≡C bond of the acetylide. Raman spectroscopy is particularly well-suited for this analysis due to the strong Raman activity of the symmetrical C≡C bond.
Experimental Protocol:
-
Setup: A Raman probe is positioned to focus the laser on the reaction mixture, either through a sight glass in the reactor or by immersing a probe directly. The probe is connected to a Raman spectrometer.
-
Initial Spectrum: A spectrum is acquired before the reaction starts to identify any background signals.
-
Reaction Monitoring: Spectra are continuously acquired as acetylene is introduced into the sodium dispersion.
-
Data Analysis: The intensity of the characteristic Raman shift for the acetylide C≡C bond is monitored.
-
Quantification:
-
An internal standard with a known Raman cross-section that does not interfere with the acetylide signal can be added to the reaction mixture at a known concentration.
-
The ratio of the acetylide peak area to the internal standard's peak area is used to determine the concentration of this compound based on a pre-established calibration curve.[5][6]
-
Hydrogen Evolution Measurement
Principle: The reaction of sodium with acetylene to form this compound produces hydrogen gas in a 1:2 molar ratio (2 Na + 2 C₂H₂ → 2 NaC₂H + H₂). By measuring the total volume of hydrogen evolved, the moles of this compound formed can be calculated.
Experimental Protocol:
-
Setup: The reaction is carried out in a sealed, gas-tight vessel. The gas outlet of the vessel is connected to a gas burette or a mass flow meter.[7][8]
-
System Purge: The system is purged with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Reaction Initiation: The reaction is initiated by introducing acetylene gas to the sodium dispersion.
-
Data Collection: The volume or flow rate of the evolved gas is recorded over time. The temperature and pressure of the collected gas should also be monitored to allow for accurate conversion to moles using the ideal gas law.
-
Yield Calculation: The total moles of hydrogen produced are calculated from the collected data. The moles of this compound are then determined based on the reaction stoichiometry.
Derivatization-Gas Chromatography (GC)
Principle: This at-line method involves taking an aliquot of the reaction mixture, quenching the reactive this compound by derivatizing it into a stable, volatile compound, and then quantifying this derivative using gas chromatography with a suitable detector (e.g., a flame ionization detector - FID).
Experimental Protocol:
-
Sampling and Quenching: An aliquot of the reaction mixture is withdrawn and immediately quenched with a solution of a derivatizing agent, such as dimethyl sulfate, in an appropriate solvent. This converts the this compound to methylacetylene.
-
Sample Preparation: An internal standard (e.g., a hydrocarbon of similar volatility) is added to the quenched sample. The sample may require further workup, such as extraction and drying, to make it suitable for GC analysis.[9][10][11][12]
-
GC Analysis: The prepared sample is injected into a gas chromatograph. The methylacetylene and the internal standard are separated on an appropriate GC column and detected.
-
Quantification: A calibration curve is generated by preparing and analyzing standards containing known concentrations of methylacetylene and the internal standard. The concentration of methylacetylene in the reaction sample is determined from this calibration curve, and the yield of this compound is calculated back from this value.
Quench and ¹H NMR Spectroscopy
Principle: This offline method is often used as a reference to validate other techniques. A sample of the reaction mixture is quenched with deuterium oxide (D₂O). The this compound is protonated to form mono-deuterated acetylene. The yield is determined by the disappearance of the acetylenic proton signal in the ¹H NMR spectrum relative to an internal standard.
Experimental Protocol:
-
Sampling and Quenching: A known mass or volume of the reaction mixture is carefully quenched with an excess of D₂O.
-
Sample Preparation: A known amount of an internal standard (e.g., a stable compound with a well-resolved NMR signal, such as 1,3,5-trimethoxybenzene) is added to the quenched sample. The sample is then prepared for NMR analysis in a suitable deuterated solvent.
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. Key parameters for quantitative NMR include a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Quantification: The integral of the residual acetylenic proton signal (typically around 2.0-3.0 ppm) is compared to the integral of the internal standard's signal.[13][14][15] The disappearance of the acetylenic proton signal, relative to its initial theoretical concentration, allows for the calculation of the this compound yield.
Visualizing the Methodologies
The following diagrams illustrate the logical workflow for the in-situ and at-line/offline quantification methods.
Caption: Workflow for in-situ quantification of this compound.
Caption: Workflow for at-line/offline quantification of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Standard Addition to Quantify In Situ FTIR Reaction Data [ouci.dntb.gov.ua]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Alkynes | OpenOChem Learn [learn.openochem.org]
cross-validation of experimental results with published sodium acetylide literature
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental results for sodium acetylide, cross-validated with published literature. It offers an objective look at its performance in key synthetic applications, supported by experimental data and detailed protocols.
This compound (NaC≡CH) is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the introduction of an ethynyl group. This guide delves into the common synthetic preparations of this compound and its subsequent application in nucleophilic substitution and addition reactions, providing a comparative analysis of reported experimental outcomes.
Comparison of this compound Synthesis Methods
The two primary methods for the preparation of this compound involve its generation in liquid ammonia or in an inert organic solvent such as xylene. The choice of method often depends on the scale of the reaction, the desired purity of the this compound, and the subsequent reaction conditions.
| Parameter | Synthesis in Liquid Ammonia | Synthesis in Xylene/Inert Solvents |
| Typical Yield | Often quantitative, approaching 100%[1] | Can be quantitative (>99%) under optimal conditions[2] |
| Purity | Can be used in situ; isolation can lead to impurities if not handled carefully. | Can produce a high-purity, free-flowing powder (<1% impurities)[2] |
| Reaction Temperature | Low temperatures, typically around -33°C (boiling point of ammonia)[3] | Higher temperatures, in the range of 60°C to 110°C[2][4] |
| Reaction Time | Generally rapid. | Can range from a few hours to several hours.[2] |
| Key Considerations | Requires handling of liquid ammonia, which can be hazardous. The formation of undesirable by-products is a known issue.[2] | Temperature control is critical; yields drop sharply above 110°C. The particle size of sodium and purity of acetylene are crucial for high yields.[2] |
Experimental Protocols
Preparation of this compound in Liquid Ammonia
This method involves the reaction of sodium metal with acetylene gas in liquid ammonia, often with a catalyst like ferric nitrate to facilitate the formation of sodium amide as an intermediate.
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser is cooled to -70°C and charged with anhydrous liquid ammonia.
-
A catalytic amount of finely powdered ferric nitrate nonahydrate is added with stirring.
-
Small, freshly cut pieces of sodium metal are added portion-wise. The reaction is vigorous and results in the formation of sodium amide.
-
Purified acetylene gas is then bubbled through the stirred suspension. The reaction is typically complete within an hour, indicated by a color change. The resulting solution of this compound in liquid ammonia can be used directly for subsequent reactions.[1]
Preparation of this compound in Xylene
This method offers an alternative to the use of liquid ammonia and can produce a stable, isolable product.
Procedure:
-
A dispersion of sodium metal in xylene is prepared in a reactor equipped with a stirrer, thermometer, and gas inlet.
-
The dispersion is heated, and dry, purified acetylene gas is bubbled through the mixture at a temperature between 60°C and 110°C.[2][4]
-
The reaction is monitored by the evolution of hydrogen gas. Upon completion, the this compound can be isolated as a fine, free-flowing powder.[2]
Application in Nucleophilic Substitution: Reaction with Alkyl Halides
A primary application of this compound is the alkylation of terminal alkynes via an SN2 reaction with primary alkyl halides. This reaction is a fundamental method for extending carbon chains.
Experimental Protocol: Synthesis of 1-Hexyne
This protocol details the reaction of this compound with n-butyl bromide.
Procedure:
-
A suspension of this compound in a suitable solvent (e.g., a mixture of xylene and dimethylformamide) is prepared in a reaction vessel.
-
n-Butyl bromide is added dropwise to the stirred suspension at a controlled temperature, typically between 25°C and 50°C.
-
The reaction is allowed to proceed for several hours (e.g., 5-8 hours).
-
Upon completion, the reaction mixture is filtered, and the 1-hexyne product is isolated from the filtrate by distillation. Yields of around 80% have been reported for this reaction.[5]
Application in Nucleophilic Addition: Reaction with Ketones
This compound readily adds to the carbonyl carbon of ketones to form tertiary acetylenic alcohols.
Experimental Data: Reaction with Cyclohexanone
The reaction of this compound with cyclohexanone is a common example of nucleophilic addition.
| Reactants | Product | Solvent | Yield | Reference |
| This compound, Cyclohexanone | 1-Ethynylcyclohexanol | Liquid Ammonia | 65-75% | [6] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and subsequent reaction of this compound, the following diagrams are provided.
References
- 1. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Stereoselectivity of Sodium Acetylide in Carbonyl Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethynyl group into a molecule is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical manipulation. Sodium acetylide stands as a readily available and cost-effective reagent for this purpose. However, in the synthesis of complex chiral molecules, particularly in the context of drug development, controlling the stereochemical outcome of such additions is paramount. This guide provides a comparative assessment of the stereoselectivity of reactions involving this compound, contrasted with alternative alkynylation reagents, supported by experimental data and detailed protocols.
Diastereoselectivity in this compound Additions to Chiral Aldehydes and Ketones
The addition of this compound to a chiral aldehyde or ketone containing a stereocenter alpha to the carbonyl group can lead to the formation of two diastereomers. The stereochemical outcome of such reactions is primarily governed by the principles of 1,2-asymmetric induction, which can be rationalized by established stereochemical models: the Felkin-Anh model and the Cram's chelation model.
Felkin-Anh Model: This model generally predicts the stereochemical outcome for non-chelating conditions. The largest group on the adjacent stereocenter orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile, in this case, the acetylide anion, then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°).
Cram's Chelation Model: In the presence of a chelating group (e.g., an alkoxy or amino group) at the alpha-position and a suitable metal cation, a cyclic intermediate can form. This chelation locks the conformation of the substrate, leading to nucleophilic attack from the less hindered face of this rigid structure, which often results in a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.
The diastereoselectivity of this compound additions is often moderate and highly dependent on the substrate and reaction conditions. The sodium cation is not a strong chelating agent, meaning that for substrates with potential chelating groups, a mixture of Felkin-Anh and chelation-controlled products can be expected, leading to lower diastereomeric ratios.
Experimental Data: Diastereoselectivity of Metal Acetylide Additions
The choice of the metal counter-ion for the acetylide has a significant impact on the diastereoselectivity of the addition to chiral aldehydes. While specific data for this compound is sparse in readily available literature, comparisons with other metal acetylides highlight the general trends.
| Aldehyde | Acetylide Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 2-Phenylpropanal | LiC≡CSiMe₃ | THF | -78 | 75:25 | [1] |
| 2-Phenylpropanal | Me₃SiC≡CMgBr | Et₂O | 0 | 80:20 | [1] |
| α-alkoxy-aldehyde 7 | propynylmagnesium bromide | THF | -78 to rt | 3:1 (anti:syn) | [2] |
Note: syn and anti descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the substituent on the adjacent stereocenter.
As the data suggests, even with other metal acetylides, the diastereoselectivity is often moderate. The slightly higher selectivity observed with the Grignard reagent might be attributed to its greater Lewis acidity and potential for stronger coordination compared to the lithium acetylide. It is reasonable to infer that this compound would exhibit comparable or potentially lower diastereoselectivity under similar conditions due to the weaker coordinating ability of Na⁺.
Comparison with Alternative Stereoselective Alkynylation Reagents
To achieve high levels of stereoselectivity, a variety of alternative reagents and catalytic systems have been developed. These methods often employ chiral ligands or auxiliaries to control the facial selectivity of the nucleophilic attack.
| Reagent/Catalyst System | Aldehyde | Alkyne | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | Toluene | RT | 95 | 99 | [3][4] |
| Ti(OiPr)₄ / (R)-BINOL | Benzaldehyde | Phenylacetylene | Toluene | RT | 92 | 98 | [3] |
| InBr₃ / (R)-BINOL | Benzaldehyde | Phenylacetylene | CH₂Cl₂ | 40 | 95 | 99 | [5] |
These examples clearly demonstrate the superior enantioselectivity achievable with catalytic asymmetric systems compared to the use of simple metal acetylides like this compound.
Experimental Protocols
General Procedure for the Addition of this compound to a Chiral Aldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
This compound
-
Chiral aldehyde
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend this compound (1.2 equivalents) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to the desired temperature (typically between -78 °C and 0 °C).
-
Dissolve the chiral aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the this compound suspension over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the anhydrous workup solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Logical Relationships and Reaction Pathways
The stereochemical outcome of the addition of an acetylide to a chiral aldehyde is determined by the favored transition state, as depicted by the Felkin-Anh and Cram's chelation models.
Caption: Stereochemical models for nucleophilic addition to chiral aldehydes.
Experimental Workflow for Assessing Stereoselectivity
The following diagram outlines a typical workflow for an experiment designed to assess the stereoselectivity of an alkynylation reaction.
Caption: General experimental workflow for assessing reaction stereoselectivity.
References
Comparative Cost-Analysis of Sodium Acetylide in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
A comprehensive evaluation of sodium acetylide versus key alternatives for industrial-scale alkynylation, this guide provides a detailed cost and process comparison to inform critical decisions in pharmaceutical and chemical manufacturing.
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the introduction of an ethynyl group is a frequent and vital transformation. This compound has long been a go-to reagent for this purpose. However, its handling of hazardous materials and the availability of modern catalytic methods necessitate a thorough comparative analysis to determine the most cost-effective and efficient approach for industrial applications. This guide presents a detailed examination of this compound against its primary alternatives: the in-situ generation of acetylides from calcium carbide, and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Executive Summary: Key Alkynylation Strategies at a Glance
The selection of an appropriate alkynylation strategy on a large scale is a multifactorial decision, weighing reagent cost, process safety, efficiency, and environmental impact. Below is a summary of the primary methods evaluated in this guide.
| Feature | This compound | Calcium Carbide/KOH | Organolithium & Terminal Alkyne | Sonogashira Coupling |
| Reagent Form | Typically a suspension in xylenes or mineral oil | Solid calcium carbide and potassium hydroxide | Organolithium solution and liquid alkyne | Terminal alkyne, palladium catalyst, copper co-catalyst, and a base |
| Relative Cost | Moderate to High | Low to Moderate | High | High (driven by catalyst cost) |
| Key Safety Concerns | Pyrophoric, reacts violently with water, handling of flammable solvents | Generation of flammable acetylene gas, corrosive KOH | Pyrophoric and moisture-sensitive organolithiums | Handling of expensive and potentially toxic metal catalysts |
| Typical Yields | Good to Excellent | Variable, can be lower due to side reactions | Good to Excellent | Good to Excellent |
| Process Complexity | Moderate | Moderate to High (gas handling) | Moderate (requires inert, anhydrous conditions) | High (catalyst handling and removal) |
| Waste Generation | Organic solvents, sodium salts | Calcium hydroxide sludge, organic solvents | Lithium salts, organic solvents | Metal-containing waste streams, organic solvents |
In-Depth Process and Cost Analysis
This compound: The Established Workhorse
This compound is a potent nucleophile widely used for the direct ethynylation of carbonyl compounds and alkyl halides. It is commercially available, often as a stabilized suspension, which mitigates some of the hazards associated with the dry, shock-sensitive solid.
Cost Structure: The price of this compound is influenced by its purity, the solvent used for the suspension, and the supplier. While small quantities can be relatively expensive, bulk pricing offers a more favorable economic profile. However, direct quotes for large-scale quantities are typically required from suppliers.
Process Considerations: Large-scale reactions with this compound necessitate specialized equipment to handle pyrophoric and water-reactive materials safely. Inert atmosphere conditions are mandatory, and the violent reaction with water requires stringent moisture control. Work-up procedures often involve carefully quenching the reaction mixture and managing the resulting aqueous and organic waste streams.
Calcium Carbide/Potassium Hydroxide: The In-Situ Approach
A cost-effective alternative involves the generation of acetylene gas from calcium carbide and its subsequent deprotonation in situ using a strong base like potassium hydroxide in a suitable solvent.
Cost Structure: Calcium carbide is an inexpensive bulk chemical, with prices generally ranging from $250 to $960 per metric ton, depending on grade and quantity. Potassium hydroxide is also a commodity chemical with a relatively low cost. This makes the raw material cost for this method highly competitive.
Process Considerations: The primary challenge lies in the safe handling of acetylene gas, which is highly flammable and can be explosive under pressure. The process requires a well-designed reactor system for gas generation and introduction. The use of corrosive potassium hydroxide also demands appropriate materials of construction for the reactors and handling equipment. Yields can be more variable than with pre-formed this compound, and the generation of significant amounts of calcium hydroxide sludge presents a waste disposal challenge.
Organolithium Reagents and Terminal Alkynes: A Powerful but Pricey Alternative
This method involves the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a lithium acetylide in situ. This offers high reactivity and is often used for more complex substrates.
Cost Structure: Both terminal alkynes and organolithium reagents are specialty chemicals with a higher cost compared to the raw materials for the previous methods. For example, n-butyllithium in solution can cost around $110 per kilogram. While bulk discounts are available, the overall reagent cost for this method is typically the highest.
Process Considerations: Organolithium reagents are pyrophoric and extremely sensitive to moisture and air, demanding strict inert atmosphere and anhydrous conditions. Reactions are often conducted at low temperatures to control reactivity, which can add to the operational cost. Work-up involves quenching the reactive organometallic species and managing the resulting lithium salt waste.
Sonogashira Coupling: The Catalytic Contender
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is widely used in the synthesis of complex molecules and offers excellent functional group tolerance.
Cost Structure: The primary cost driver for this method is the palladium catalyst, which is a precious metal. Although used in catalytic amounts, the cost can be significant, especially on a large scale. The cost of the required ligands and the terminal alkyne also contributes to the overall expense. Catalyst recycling is often a critical consideration to improve the economics of this process.
Process Considerations: The Sonogashira coupling is generally performed under mild conditions. However, the process requires careful control to avoid side reactions, such as the homocoupling of the alkyne (Glaser coupling). A significant challenge in large-scale applications is the removal of the metal catalysts from the final product to meet stringent purity requirements, particularly for pharmaceutical applications. This often necessitates specialized purification techniques.
Experimental Protocols: A Glimpse into Large-Scale Synthesis
The following are generalized protocols to illustrate the practical considerations for each method on a larger scale. Note: These are for informational purposes only and must be adapted and optimized for specific substrates and equipment.
Protocol 1: Alkynylation of a Ketone using this compound Suspension (Exemplary)
Objective: To perform a multi-kilogram scale ethynylation of a generic ketone.
Materials:
-
This compound (18 wt% suspension in xylenes)
-
Ketone substrate
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Saturated aqueous ammonium chloride solution
-
Diatomaceous earth
Equipment:
-
Jacketed glass-lined reactor with a mechanical stirrer, nitrogen inlet/outlet, thermocouple, and a bottom outlet valve.
-
Addition funnel or pump for controlled reagent addition.
-
Inert gas system (Nitrogen or Argon).
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with dry nitrogen for an extended period.
-
Reagent Charging: Anhydrous toluene is charged to the reactor, followed by the ketone substrate. The mixture is cooled to 0-5 °C.
-
This compound Addition: The this compound suspension is added portion-wise or via a pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC, GC) to determine completion.
-
Quenching: The reaction is carefully quenched by the slow, controlled addition of anhydrous methanol at a low temperature.
-
Work-up: The reaction mixture is transferred to a separate vessel containing a saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with toluene.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered through a pad of diatomaceous earth, and concentrated under reduced pressure to yield the crude propargyl alcohol. Further purification may be achieved by crystallization or chromatography.
Protocol 2: Large-Scale Sonogashira Coupling (Exemplary)
Objective: To synthesize a substituted alkyne on a >100 g scale.[1]
Materials:
-
Aryl halide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[1]
-
Copper(I) iodide (CuI)[1]
-
Amine base (e.g., triethylamine or diisopropylamine)[1]
-
Anhydrous solvent (e.g., THF, DMF)[1]
Equipment:
-
Inert atmosphere reactor system.
-
Filtration system for catalyst removal.
Procedure:
-
Catalyst Preparation: The palladium catalyst and copper(I) iodide are charged to the reactor under an inert atmosphere.
-
Reagent Addition: The anhydrous solvent, amine base, aryl halide, and terminal alkyne are added sequentially.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is diluted with an organic solvent and filtered to remove the catalyst. The filtrate is washed with aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography or crystallization to remove residual metal catalysts and other impurities.
Visualizing the Decision Process
The selection of an alkynylation reagent for large-scale synthesis involves a logical workflow that balances multiple factors.
Caption: Workflow for selecting a large-scale alkynylation reagent.
Conclusion: A Strategic Choice
The choice of an alkynylation reagent for large-scale synthesis is not a one-size-fits-all decision.
-
This compound remains a viable and powerful option, particularly when its cost can be managed through bulk purchasing and the necessary infrastructure for safe handling is in place.
-
The in-situ generation from calcium carbide offers a significant cost advantage in terms of raw materials but introduces complexities and potential yield variability related to gas handling and reaction control.
-
Organolithium reagents provide high reactivity and are excellent for specific applications but are generally less cost-effective for large-scale production of simpler alkynes.
-
Sonogashira coupling excels in the synthesis of complex molecules with high functional group tolerance, but the cost of the catalyst and the need for stringent purification to remove metal residues are significant considerations.
Ultimately, a thorough process of evaluation, including preliminary laboratory studies and a detailed cost-of-goods analysis, is crucial for making an informed and strategic decision that aligns with the economic, safety, and quality requirements of the specific manufacturing campaign.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Acetylide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium acetylide, a highly reactive reagent. Following these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.
Core Safety Principles:
This compound is a highly reactive and flammable solid, often supplied as a slurry in xylene or mineral oil. It reacts violently with water, releasing flammable acetylene gas.[1][2] It is also sensitive to air and moisture.[1] Therefore, all handling and disposal operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3][4]
Immediate Safety and Spill Management
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][5] Do not use water to clean up the spill, as this will exacerbate the situation.[1] Absorb the spill with an inert material such as dry sand or vermiculite, and place the contaminated material in a suitable, clearly labeled container for disposal.[1][3]
| Hazard | Recommended Action |
| Fire | Use a Class D fire extinguisher (for combustible metals) or dry chemical powder. DO NOT USE WATER. [1] |
| Skin Contact | Brush off any solid particles and immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for the safe disposal of this compound is through a controlled quenching process. This involves slowly reacting the this compound with a proton source, typically an alcohol, to deactivate it before final disposal. The following protocol is a general guideline and should be adapted to the specific scale and concentration of the this compound waste.
Experimental Protocol: Quenching of this compound Slurry
Objective: To safely neutralize residual this compound in a laboratory setting for disposal.
Materials:
-
This compound waste (slurry in hydrocarbon solvent)
-
Anhydrous ethanol or isopropanol
-
Anhydrous hydrocarbon solvent (e.g., toluene or hexane) for dilution
-
Saturated aqueous ammonium chloride solution
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet/outlet
-
Ice bath
-
Appropriate PPE (flame-retardant lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus in a fume hood and purge the system with a steady stream of inert gas (nitrogen or argon).
-
Dilution: Transfer the this compound waste slurry to the three-necked flask. If the slurry is concentrated, dilute it with an equal volume of a dry, inert solvent like toluene or hexane to aid in heat dissipation.
-
Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.
-
Slow Addition of Quenching Agent: Slowly add anhydrous ethanol or isopropanol dropwise from the addition funnel to the stirred slurry. The reaction is exothermic and will generate acetylene gas; a slow addition rate is crucial to control the reaction.[6][7]
-
Monitoring the Reaction: Continue the slow addition of the alcohol. If the reaction becomes too vigorous (excessive gas evolution or temperature rise), stop the addition immediately and allow the reaction to subside before continuing.
-
Completion of Quenching: Once the addition of the alcohol is complete and gas evolution has ceased, continue stirring the mixture in the ice bath for at least one hour to ensure the complete neutralization of the this compound.
-
Final Quench: After the initial quenching with alcohol, very slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench any remaining reactive species.
-
Waste Segregation: The resulting mixture should be segregated into appropriate aqueous and organic waste streams for disposal according to your institution's hazardous waste management guidelines. The aqueous layer should be neutralized to a pH between 5 and 9 before disposal.[8][9]
| Parameter | Specification | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with air and moisture.[1] |
| Temperature | 0 - 10 °C (Ice Bath) | Controls the exothermic reaction rate. |
| Quenching Agent | Anhydrous Ethanol or Isopropanol | Provides a controlled source of protons to neutralize the acetylide.[6] |
| Addition Rate | Slow, Dropwise | Prevents uncontrolled gas evolution and temperature increase. |
| Stirring | Vigorous | Ensures efficient mixing and heat distribution. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. All procedures should be carried out by trained personnel in a controlled laboratory setting. Always consult your institution's specific safety and waste disposal protocols. Disposal of hazardous waste must comply with all local, state, and federal regulations.
References
- 1. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. safety - How to properly dispose of sodium...or store it properly - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. esd.uga.edu [esd.uga.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Acetylide
Crucial safety protocols and operational plans are paramount for researchers, scientists, and drug development professionals working with the highly reactive compound, sodium acetylide. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a flammable solid that reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1][3] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment, specifications, and purpose.
| PPE Category | Required Equipment | Specifications & Standards | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[3] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] | To protect against splashes, vapors, and dust, preventing severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves and flame-retardant protective clothing.[1][3] | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3] | To prevent skin contact, which can cause severe burns and irritation.[1][2][3] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary when engineering controls are insufficient. For primary protection, a full-face supplied-air respirator is recommended.[3] | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] | To protect against inhalation of harmful and irritating vapors or mists.[1][3] |
| General Laboratory Attire | Full suit, boots.[4] | --- | To provide an additional layer of protection for the entire body. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations must be conducted in a certified chemical fume hood with proper exhaust ventilation.[1][4]
-
Inert Atmosphere: this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[1][5]
-
Eliminate Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces.[1][3] Use only non-sparking tools and explosion-proof equipment.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4] A dry powder fire extinguisher must be available. Do NOT use water.[2][3]
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Container Inspection: Visually inspect the this compound container for any signs of damage or leakage before opening.
-
Dispensing:
-
Ground/bond the container and receiving equipment to prevent static discharge.[1]
-
Carefully open the container under an inert atmosphere.
-
Dispense the required amount of this compound using non-sparking tools.
-
-
Reaction Setup:
-
If used in a reaction, add the this compound to the reaction vessel under a continuous flow of inert gas.
-
Maintain the inert atmosphere throughout the entire reaction process.
-
-
Post-Handling:
-
Tightly reseal the this compound container under an inert atmosphere.[3]
-
Store the container in a cool, dry, well-ventilated, and locked area, away from water, acids, and oxidizing agents.[1][3]
-
Decontaminate all equipment that came into contact with this compound following the disposal protocol below.
-
3. Disposal Plan:
-
Waste Collection:
-
All excess this compound and contaminated materials (e.g., gloves, weighing paper) must be collected in a designated, labeled, and sealed container.
-
This container must be stored under an inert atmosphere and away from water.
-
-
Decontamination of Equipment:
-
Slowly and cautiously add small portions of the contaminated equipment to a beaker containing a non-reactive solvent (e.g., toluene) under an inert atmosphere.
-
Slowly add a proton source (e.g., isopropanol) to quench any residual this compound.
-
Once the reaction has ceased, the resulting solution can be treated as flammable organic waste.
-
-
Final Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
